alpha-Solanine
Description
alpha-Solanine is found in alcoholic beverages. alpha-Solanine is an alkaloid from potato (Solanum tuberosum) and very many other Solanum species (Solanaceae). Responsible for the teratogenicity of sprouting potatoes.
A mixture of alpha-chaconine and alpha-solanine, found in SOLANACEAE plants.
Properties
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVSETXHNHBTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860251 | |
| Record name | Solanid-5-en-3-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless solid; [MSDSonline], Solid | |
| Record name | Solanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7185 | |
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| Record name | alpha-Solanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/, READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |
| Record name | SOLANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SLENDER NEEDLES FROM 85% ALC | |
CAS No. |
20562-02-1 | |
| Record name | Solanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Solanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
286 °C | |
| Record name | alpha-Solanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
alpha-solanine natural sources and biosynthesis pathway
Title: Technical Whitepaper: Alpha-Solanine – Biosynthetic Architecture, Extraction Methodologies, and Pharmacological Implications
Executive Summary Alpha-solanine is a trisaccharide steroidal glycoalkaloid (SGA) predominant in the Solanaceae family, acting as a critical phytoanticipin against herbivores and pathogens.[1] While historically viewed through the lens of toxicity (acetylcholinesterase inhibition), recent investigations have repositioned alpha-solanine as a potent bioactive agent with significant chemotherapeutic potential, particularly in inducing apoptosis via the mitochondrial pathway. This guide provides a rigorous technical analysis of its biosynthetic origins, optimized extraction protocols for high-purity isolation, and its emerging pharmacological profile.
Part 1: Botanical Origins & Distribution
Alpha-solanine is not uniformly distributed within the plant matrix.[2] Its accumulation is tissue-specific and highly responsive to environmental stressors such as light (greening) and mechanical injury.
Primary Source: Solanum tuberosum (Potato).[1][3][4][5][6] Secondary Sources: Solanum nigrum (Black Nightshade), Solanum lycopersicum (Tomato – minor/transient), Solanum melongena (Eggplant).
Table 1: Comparative Concentration of Alpha-Solanine in Solanum tuberosum Tissues
| Tissue Type | Concentration Range (mg/kg Fresh Weight) | Notes |
| Sprouts | 2,000 – 4,000 | Primary Extraction Target. Highest biosynthetic activity. |
| Flowers | 3,000 – 5,000 | High purity, but low biomass yield. |
| Green Skin | 300 – 1,000 | Elevated by chlorophyll synthesis (light exposure). |
| Tubers (Flesh) | 10 – 150 | Generally safe for consumption (<200 mg/kg limit). |
| Leaves | 400 – 1,000 | High variance based on cultivar and maturity. |
Part 2: The Biosynthetic Pathway
The biosynthesis of alpha-solanine represents a metabolic bifurcation from the primary phytosterol pathway. The critical divergence occurs at Cycloartenol , where the pathway splits between membrane sterols (sitosterol/campesterol) and the cholesterol backbone required for SGAs.
Key Genetic Regulators:
-
SSR2 (Sterol Side Chain Reductase 2): The "switch" gene that diverts cycloartenol toward cholesterol synthesis rather than alkyl-phytosterols.[7]
-
GAME Clusters (Glycoalkaloid Metabolism): A co-expressed gene cluster (Chr 7 and 12) responsible for remodeling the cholesterol backbone into the aglycone Solanidine .
-
SGTs (Sterol Glycosyltransferases): The enzymes responsible for the stepwise addition of sugar moieties.
Pathway Visualization:
Figure 1: Biosynthetic pathway of alpha-solanine in Solanum tuberosum. Note the critical role of SSR2 in cholesterol synthesis and SGT1 in committing the aglycone to the solanine branch.
Part 3: Analytical Workflows (Extraction & Quantification)
Accurate quantification requires preventing the hydrolysis of the glycosidic bonds. The following protocol uses a weak acid extraction followed by Solid Phase Extraction (SPE) cleanup to ensure compatibility with LC-MS/MS.
Protocol: High-Purity Isolation from Potato Sprouts
-
Lyophilization: Freeze-dry plant tissue to prevent enzymatic degradation (e.g., by endogenous glycosidases). Grind to a fine powder.
-
Extraction:
-
Solvent: 5% Acetic Acid (v/v) in water. (Alternative: 70% Methanol).
-
Ratio: 1:10 (w/v).
-
Condition: Shake for 2 hours at room temperature.
-
Why: Acidic conditions protonate the basic nitrogen in solanidine, increasing solubility and extraction efficiency.
-
-
Clarification: Centrifuge at 10,000 x g for 15 mins. Collect supernatant.
-
SPE Cleanup (Oasis HLB):
-
Conditioning: 3 mL Methanol -> 3 mL Water.
-
Loading: Apply supernatant.
-
Wash: 3 mL 10% Methanol (removes polar impurities/sugars).
-
Elution: 3 mL Methanol containing 0.1% Formic Acid.
-
-
Quantification (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.[8]
-
Detection: MRM Mode (Transition m/z 868.5 -> 398.3 for alpha-solanine).
-
Workflow Visualization:
Figure 2: Optimized extraction and purification workflow for steroidal glycoalkaloids.
Part 4: Pharmacological & Toxicological Mechanisms
For drug development professionals, alpha-solanine presents a "double-edged" profile. Its mechanism of action is primarily driven by its amphiphilic nature, allowing it to interact with membrane sterols.
1. Membrane Disruption (Toxicity & Antimicrobial): Alpha-solanine complexes with cholesterol in animal cell membranes (or ergosterol in fungi). This complexation causes the formation of pores, leading to leakage of cytoplasmic contents and cell death.
-
Relevance: Potential as a topical antifungal or synergistic adjuvant to permeabilize cells for other drugs.
2. Acetylcholinesterase (AChE) Inhibition: It reversibly inhibits AChE, leading to acetylcholine accumulation in synapses.
-
Relevance: Neurotoxic at high doses; however, controlled inhibition is a target mechanism for Alzheimer's therapeutics (though alpha-solanine's specificity is generally too low for this monotherapy).
3. Anticancer Potential (Apoptosis Induction): Recent studies indicate alpha-solanine triggers apoptosis in HepG2 (liver), PANC-1 (pancreas), and melanoma cells.
-
Mechanism: It reduces the Bcl-2/Bax ratio. This destabilizes the mitochondrial membrane potential (
), triggering the release of Cytochrome c and activating the Caspase-3 cascade. -
Anti-Metastasis: Suppresses Matrix Metalloproteinases (MMP-2/9), inhibiting cancer cell migration.
References
-
Itkin, M., et al. (2013).[7] Biosynthesis of antinutritional alkaloids in solanaceous crops is mediated by clustered genes. Science, 341(6142), 175-179.
-
McCue, K. F., et al. (2007).[7] The primary in vivo steroidal alkaloid glucosyltransferase from potato. Phytochemistry, 68(22-24), 2731-2742.
-
Sawai, S., et al. (2014).[1][7] Sterol side chain reductase 2 is a key enzyme in the biosynthesis of cholesterol, the common precursor of toxic steroidal glycoalkaloids in potato. The Plant Cell, 26(9), 3763-3774.
-
Friedman, M. (2006).[1] Potato glycoalkaloids and metabolites: roles in the plant and in the diet. Journal of Agricultural and Food Chemistry, 54(23), 8655-8681.
-
Chao, J., et al. (2020). Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates. Foods, 9(4), 458.
Sources
- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. eclass.hua.gr [eclass.hua.gr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alpha-Solanine | C45H73NO15 | CID 9549171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Potato steroidal glycoalkaloids: properties, biosynthesis, regulation and genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
Alpha-Solanine: Structural Characterization, Chemical Properties, and Pharmacological Mechanisms
Executive Summary
Alpha-solanine is a steroidal glycoalkaloid (SGA) predominantly found in the Solanaceae family (Solanum tuberosum, Solanum nigrum).[1] While historically categorized as an antinutritional toxin responsible for cholinergic poisoning, recent investigations have repositioned it as a potent bioactive agent with significant chemotherapeutic potential. This guide provides a rigorous technical analysis of alpha-solanine, moving beyond basic descriptions to explore its stereochemical architecture, extraction kinetics, and dualistic mechanism of action (cytotoxicity vs. therapeutic apoptosis).
Chemical Identity & Stereochemical Architecture
Alpha-solanine is a trisaccharide derivative of the aglycone solanidine . Its amphiphilic nature—comprising a hydrophilic oligosaccharide chain and a lipophilic steroidal backbone—dictates its membrane-disrupting capabilities.
Structural Composition[2][3][4]
-
Aglycone: Solanidine ((22R,25S)-solanid-5-en-3
-ol). A hexacyclic steroid alkaloid containing a tertiary nitrogen in an indolizidine ring system fused to a cholestane skeleton. -
Glycosidic Moiety: Solatriose , a branched trisaccharide linked to the 3
-hydroxyl group of solanidine.[2]-
Core:
-D-Galactose (linked to aglycone).[2] -
Branch 1:
-D-Glucose (linked to C3 of Galactose). -
Branch 2:
-L-Rhamnose (linked to C2 of Galactose).
-
Physicochemical Properties Table[5]
| Property | Value / Characteristic | Experimental Context |
| Molecular Formula | C | |
| Molecular Weight | 868.06 g/mol | Monoisotopic mass: 867.50 |
| Melting Point | ~285°C (Decomposes) | High thermal stability; survives frying/baking. |
| Solubility | Soluble in hot ethanol, dilute acetic acid. | Basic nitrogen allows protonation in acidic pH. |
| Insolubility | Water (neutral pH), Ether, Chloroform. | Requires acidification for aqueous extraction. |
| pKa | ~6.66 | Weak base; exists as cation at physiological gastric pH. |
| Optical Rotation | Measured in pyridine. |
Biosynthesis & Natural Occurrence[1]
The biosynthesis of alpha-solanine occurs in the cytosol of Solanaceae cells, tightly regulated by glycosyltransferases (SGTs). Understanding this pathway is critical for genetic engineering and metabolic flux analysis.
Biosynthetic Pathway Diagram
Figure 1: Biosynthetic pathway of alpha-solanine showing sequential glycosylation of solanidine by SGT enzymes.[2][3][4]
Extraction & Purification Protocol
Expert Insight: Standard organic solvent extraction (e.g., pure methanol) is often inefficient due to the compound's polarity and matrix binding. The most robust protocols utilize acid-assisted extraction to protonate the nitrogen (forming a soluble salt), followed by alkaline precipitation to recover the free base.
Validated Workflow (Potato Peel Matrix)
-
Homogenization:
-
Lyophilize potato peels and grind to fine powder (<0.5 mm).
-
Why: Maximizes surface area and disrupts cell walls.
-
-
Acidic Extraction:
-
Alkaline Precipitation:
-
Purification (Solid Phase Extraction - SPE):
-
Redissolve precipitate in 1% Formic Acid/Methanol.
-
Load onto a C18 SPE cartridge (pre-conditioned with Methanol then Water).
-
Wash: 10% Methanol (removes polar sugars/acids).
-
Elute: 80% Methanol containing 0.1% Formic Acid.
-
Evaporate solvent to obtain purified alpha-solanine crystals.
-
Analytical Characterization (HPLC-MS)
For drug development and toxicology, LC-MS is superior to HPLC-UV due to the lack of a strong chromophore in the solanidine backbone.
Recommended LC-MS/MS Conditions
| Parameter | Condition / Setting |
| Column | C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.7µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Proton source) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 min. |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive Mode ( |
| Precursor Ion | m/z 868.5 |
| Product Ions (Quant) | m/z 398.3 (Solanidine aglycone fragment) |
| Product Ions (Qual) | m/z 722.5 (Loss of Rhamnose), m/z 560.4 (Loss of Rha+Glu) |
Mechanism of Action: Toxicology & Oncology
Alpha-solanine exhibits a "Dr. Jekyll and Mr. Hyde" profile: it is a neurotoxin at systemic doses but a targeted apoptotic agent in cancer models.
Toxicological Mechanism (Cholinergic Crisis)
The compound acts as a reversible acetylcholinesterase (AChE) inhibitor . The steroidal structure mimics the choline ester, binding to the enzyme's active site. This prevents acetylcholine breakdown, leading to synaptic accumulation and overstimulation of muscarinic/nicotinic receptors (SLUDGE syndrome).
Anticancer Mechanism (Mitochondrial Apoptosis)
In cancer cells (e.g., HepG2, PC-3), alpha-solanine destabilizes the mitochondrial membrane.
-
Membrane Permeabilization: The saponin moiety complexes with membrane cholesterol, forming pores.
-
Ca
Influx: Disruption of the mitochondrial membrane potential ( ) triggers Calcium release into the cytosol. -
Signaling: Elevated Ca
activates Calpain and Caspase-3, while downregulating Bcl-2 (anti-apoptotic) and upregulating Bax (pro-apoptotic).
Mechanistic Pathway Diagram[6][11]
Figure 2: Dual anticancer mechanism showing mitochondrial disruption and VEGF inhibition pathways.
Pharmacokinetics (ADME)
Understanding the ADME profile is crucial for translating in vitro potency to in vivo efficacy.
-
Absorption: Poorly absorbed from the GI tract due to its large molecular size and hydrophilicity of the sugar moiety. Bioavailability is estimated at <5% for the intact glycoalkaloid.[9][10]
-
Metabolism:
-
Hydrolysis: Acid hydrolysis in the stomach and enzymatic hydrolysis by gut microbiota cleave the sugar chain, releasing Solanidine .
-
Hepatic: Solanidine is metabolized primarily by CYP2D6 (and to a lesser extent CYP3A4). This makes it a potential biomarker for CYP2D6 activity.
-
-
Distribution: Solanidine has a high volume of distribution and accumulates in the liver, kidney, and spleen due to its lipophilicity.
-
Excretion: Slow elimination. The half-life (
) of solanidine is prolonged (10–20+ hours), leading to potential bioaccumulation with chronic exposure.
References
-
PubChem. (2025). Alpha-Solanine Compound Summary. National Library of Medicine. [Link]
-
Friedman, M. (2006).[2] Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. [Link]
-
Ordóñez-Vásquez, A., et al. (2019). Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine: A Perspective on Anti-cancer Potential. International Journal of Pharmacology. [Link]
-
Itkin, M., et al. (2013).[3] Biosynthesis of Antinutritional Alkaloids in Solanaceous Crops. Science. [Link]
-
EFSA Panel on Contaminants in the Food Chain. (2020). Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato-derived products. EFSA Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Potato steroidal glycoalkaloids: properties, biosynthesis, regulation and genetic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CN102866219A - Method for extracting and detecting alpha-solanine in potato - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability and disposition of 3H-solanine in rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Solanine: Historical Paradigms, Mechanistic Toxicity, and Teratogenic Protocols
[1]
Part 1: Executive Context & Historical Pivot[2]
Introduction
Alpha-solanine is a steroidal glycoalkaloid (SGA) indigenous to the Solanaceae family, most notably Solanum tuberosum (potato).[1][2][3][4][5][6][7][8] While historically viewed merely as a marker of poor post-harvest storage (greening), it represents a complex toxicological agent with a dual mechanism of action: acetylcholinesterase (AChE) inhibition and membrane disruption. This guide synthesizes the historical trajectory of solanine research with modern, self-validating experimental protocols for assessing its teratogenic potential.
The Renwick Hypothesis (1972)
The modern era of solanine research was ignited by J.H.[9] Renwick’s controversial 1972 hypothesis. Renwick proposed a direct correlation between the consumption of "blighted" potatoes (infected with Phytophthora infestans) and the incidence of neural tube defects (NTDs) such as anencephaly and spina bifida.[10]
-
The Claim: Renwick postulated that 95% of NTDs could be prevented by avoiding potatoes during early pregnancy.[11]
-
The Fallout: This led to widespread public alarm and the "potato avoidance" trials.
-
The Scientific Correction: Subsequent epidemiological studies and animal models failed to replicate the magnitude of Renwick’s claims in humans. However, this failure was instructive: it revealed the critical importance of species-specificity in toxicology. Rats, the standard model, were largely resistant to solanine teratogenicity, whereas hamsters (and humans) showed significantly higher sensitivity.[9]
Part 2: Molecular Mechanisms of Toxicity
The toxicity of alpha-solanine is not singular; it operates through two distinct, synergistic pathways.[3] Understanding this duality is essential for drug development and safety pharmacology.
Pathway A: Cholinergic Toxicity
The aglycone moiety (solanidine) reversibly inhibits acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in a cholinergic toxidrome (sweating, bronchoconstriction, bradycardia).
Pathway B: Membrane Disruption
The carbohydrate side chain (solatriose) confers saponin-like properties. Alpha-solanine complexes with membrane sterols (cholesterol), causing the formation of pores, loss of transmembrane potential, and eventual cell lysis. This mechanism is the primary driver of its embryotoxic effects.
Mechanistic Visualization
The following diagram illustrates the dual-pathway toxicity profile of alpha-solanine.
Figure 1: Dual mechanistic pathways of Alpha-Solanine leading to neurotoxicity and teratogenicity.[1]
Part 3: The Species-Specificity Paradox & Protocol
Why Hamsters?
Early validation of the Renwick hypothesis failed because researchers used rats. Rats possess a high capacity for hydrolyzing alpha-solanine into less toxic metabolites and have poor gastrointestinal absorption of the intact glycoalkaloid.
-
The Solution: The Syrian Golden Hamster is the "Gold Standard" for solanine teratogenicity. They exhibit a metabolic profile and gastric acidity closer to humans, allowing for significant absorption of the intact toxin.
Protocol: The Golden Hamster Teratogenicity Assay
This protocol is designed to assess Craniorachischisis (neural tube defects) induction.
Objective: Determine the teratogenic threshold of Alpha-Solanine (pure) vs. Solanidine (aglycone).
Experimental Workflow:
-
Acclimatization: Female Syrian Golden Hamsters (100-120g).
-
Mating: 1:1 pairing. The presence of sperm in the vaginal smear is designated Gestational Day 0 (GD0) .
-
Dosing (Critical Step):
-
Timing: Single dose on GD 7 or GD 8 (The critical window for neural tube closure).
-
Route: Gastric Intubation (Gavage).[2] Note: Do not mix with feed due to palatability issues (bitter taste).
-
Vehicle: 5% Ethanol in distilled water or 1% Carboxymethylcellulose (CMC).
-
-
Dose Groups:
-
Harvest:
-
Sacrifice dams on GD 15 .
-
Perform Caesarean section.
-
-
Evaluation (Self-Validating Step):
-
Maternal Validation: Weigh liver and kidneys. Calculate Corrected Maternal Weight Change (Body weight minus gravid uterus weight). If maternal weight loss >10%, teratogenic effects may be secondary to maternal toxicity.[9]
-
Fetal Validation: Stain skeletons with Alizarin Red S to visualize cranial ossification defects.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Syrian Golden Hamster Teratogenicity Assay.
Part 4: Quantitative Toxicity Profile[2]
The following data highlights the extreme variance in species sensitivity. Note the narrow margin of safety for humans compared to rats.
| Species | Route | LD50 (mg/kg) | Toxicological Notes |
| Rat | Oral | ~590 | Highly resistant; poor absorption.[9] |
| Mouse | IP | 30 - 42 | Moderate sensitivity via injection.[9][12] |
| Hamster | Oral | ~100-200* | Teratogenic dose range, not necessarily lethal.[9] |
| Rabbit | IP | ~20 | Highly sensitive to membrane disruption.[9][12] |
| Human | Oral | 3 - 6 | Lethal Dose. Toxic symptoms appear at 2-5 mg/kg.[9][12] |
Table 1: Comparative acute toxicity values for Alpha-Solanine.
Part 5: References
-
Renwick, J. H. (1972). "Hypothesis: Anencephaly and Spina Bifida are Usually Preventable by Avoidance of a Specific but Unidentified Substance Present in Certain Potato Tubers." British Journal of Preventive & Social Medicine.[5]
-
Friedman, M. (2006). "Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet." Journal of Agricultural and Food Chemistry.
-
Gawley, A. et al. (2016). "Solanine Toxicity (LD50) and Mechanism." Toxicon / AAT Bioquest Database.
-
Langkilde, S. et al. (2009). "A 28-day repeat dose toxicity study of steroidal glycoalkaloids, alpha-solanine and alpha-chaconine in the Syrian Golden hamster." Food and Chemical Toxicology.
-
McGehee, D. S. et al. (2000). "Cholinesterase Inhibition by Potato Glycoalkaloids." Anesthesiology.
Sources
- 1. A Reliable and Reproducible Model for Assessing the Effect of Different Concentrations of α-Solanine on Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ask-force.org [ask-force.org]
- 6. A 28-day repeat dose toxicity study of steroidal glycoalkaloids, alpha-solanine and alpha-chaconine in the Syrian Golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solanine Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 8. alpha-solanine, 20562-02-1 [thegoodscentscompany.com]
- 9. Median lethal dose - Wikipedia [en.wikipedia.org]
- 10. bmj.com [bmj.com]
- 11. Potato avoidance during pregnancy in women with a previous infant with either anencephaly and/or spina bifida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Deep Dive: Preliminary In-Vitro Anticancer Effects of Alpha-Solanine
Executive Summary
Alpha-solanine (α-solanine) is a trisaccharide glycoalkaloid derived primarily from Solanum tuberosum (potato) and Solanum nigrum (nightshade).[1] While historically noted for its toxicity (acetylcholinesterase inhibition), recent pharmacological profiling has repositioned it as a potent antineoplastic agent. Its mechanism of action is pleiotropic, simultaneously targeting mitochondrial integrity, metastatic cascades (MMP suppression), and autophagic flux. This guide provides a rigorous technical analysis of its in-vitro efficacy, detailing the causal molecular pathways and providing validated protocols for replication in drug discovery workflows.
Chemical Profile & Handling
For reproducible in-vitro data, precise handling of the compound is critical due to its steroidal nature and solubility profile.
-
IUPAC Name: (3β)-Solanid-5-en-3-yl O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-galactopyranoside
-
Molecular Weight: 868.06 g/mol
-
Solubility: Insoluble in water. Soluble in hot ethanol and acetic acid.
-
Lab Standard: Dissolve in DMSO (Dimethyl Sulfoxide) to create a stock solution (typically 10–20 mM).
-
Working Solution: Dilute stock in culture medium. Ensure final DMSO concentration is < 0.1% to avoid solvent cytotoxicity.
-
-
Storage: -20°C, protected from light (photosensitive).
Mechanistic Pathways: The Molecular Logic
Alpha-solanine does not rely on a single target; rather, it destabilizes cancer cell survival through three convergent pathways.
Mitochondrial Apoptosis (The Intrinsic Route)
The primary mode of cytotoxicity is the disruption of the mitochondrial membrane potential (
-
Causality: This shift triggers Cytochrome c release, activating the Caspase-9
Caspase-3 executioner cascade. In HepG2 cells, this is further amplified by the upregulation of ASK1 (Apoptosis Signal-regulating Kinase 1).
Metastatic Blockade (MMP & EMT Inhibition)
Metastasis requires the degradation of the Extracellular Matrix (ECM). Alpha-solanine inhibits this via:
-
MMP Suppression: Direct downregulation of MMP-2 and MMP-9 activity (confirmed via Zymography).
-
Signaling Blockade: Inhibition of the PI3K/Akt/mTOR and JNK pathways reduces the transcriptional activity of NF-
B , a master regulator of EMT (Epithelial-Mesenchymal Transition).
Autophagic Flux (The Dual-Edge)
Alpha-solanine induces autophagy, evidenced by LC3-II accumulation.[4] While often a survival mechanism, in this context, it frequently leads to "autophagic cell death" due to excessive cellular stress and ER stress induction.
Visualization: Signaling Pathway Integration
The following diagram illustrates the convergence of these pathways.
Caption: Figure 1. Convergent mechanisms of Alpha-Solanine inducing apoptosis and inhibiting metastasis via PI3K/Akt and Mitochondrial pathways.
Experimental Validation: Protocols & Causality
To validate the effects described above, the following protocols are recommended. These are designed to be self-validating systems.
Cytotoxicity Screening (MTT/CCK-8 Assay)
Why: Determines the IC50 (half-maximal inhibitory concentration) to establish a therapeutic window.
-
Cell Seeding: 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Serial dilutions of α-solanine (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Incubation: 24h, 48h, and 72h time points (Time-dependency is critical).
-
Readout: Add MTT (5 mg/mL) or CCK-8 reagent. Incubate 4h. Dissolve formazan crystals in DMSO (if using MTT). Read Absorbance at 570 nm (MTT) or 450 nm (CCK-8).
-
Validation: Include a "Vehicle Control" (0.1% DMSO) to rule out solvent toxicity.
Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
Why: Distinguishes between necrotic cells (PI positive only) and apoptotic cells (Annexin V positive).
-
Protocol:
-
Treat cells with IC50 concentration for 24h.
-
Harvest cells (trypsinize gently to preserve surface markers).
-
Wash with cold PBS. Resuspend in Binding Buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in dark.
-
Flow Cytometry Analysis:
-
Q1 (Annexin-/PI+): Necrotic.[2]
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
-
-
Expected Result: Significant shift from Q3 to Q4/Q2 compared to control.
Metastatic Potential (Transwell Invasion Assay)
Why: Mimics in vivo invasion through the extracellular matrix.
-
Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel (diluted 1:8).
-
Seeding: Seed cells in serum-free medium in the upper chamber (with or without α-solanine).
-
Chemoattractant: Add medium containing 10-20% FBS to the lower chamber.
-
Incubation: 24h.
-
Analysis: Wipe non-invaded cells from top. Fix and stain invaded cells (Crystal Violet). Count under microscope.
Visualization: Experimental Workflow
Caption: Figure 2. Step-wise experimental validation workflow for assessing alpha-solanine efficacy.
Data Synthesis: Quantitative Efficacy
The following table summarizes reported IC50 values across various histological subtypes, demonstrating the broad-spectrum potential of α-solanine.
| Cancer Type | Cell Line | IC50 (Approx.[5][6][7] 24h) | Primary Mechanism Observed | Reference |
| Liver | HepG2 | ~14.5 µg/mL (~16.7 µM) | G2/M Arrest, Mitochondrial Apoptosis | [1, 2] |
| Lung | A549 | 12 - 18 µg/mL | Autophagy & Apoptosis Synergy | [3, 5] |
| Melanoma | A2058 | 9.2 - 18.4 µM | MMP-2/9 Inhibition, PI3K/Akt Suppression | [4] |
| Prostate | DU145 | ~32 µM | ROS Induction, P38 MAPK Activation | [1] |
| Colon | RKO | ~19 - 25 µM | G0/G1 Arrest, Caspase-3 Activation | [7] |
| Pancreatic | PANC-1 | Dose-dependent* | VEGF Downregulation, Angiogenesis Block | [6] |
*Note: Molecular Weight used for conversion: ~868 g/mol . 10 µg/mL
Challenges & Future Directions
While in-vitro results are promising, translation to clinical application faces specific hurdles:
-
Bioavailability: Glycoalkaloids are poorly absorbed in the gut. Formulation strategies (e.g., liposomal encapsulation) are required.
-
Toxicity Window: The therapeutic dose is close to the toxic dose (cholinesterase inhibition). In-vivo studies must carefully monitor neurological side effects.
-
Solubility: High hydrophobicity requires excipients for in-vivo delivery.
References
-
Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine. Science Alert. [Link]
-
Updated aspects of alpha-solanine as a potential anticancer agent. NIH / PubMed. [Link]
-
α-Solanine Inhibits Proliferation, Invasion, and Migration in JEG-3 Cells. MDPI. [Link]
-
α-Solanine inhibits human melanoma cell migration and invasion by reducing MMP-2/9. PubMed. [Link]
-
Human Lung Cancer (A549) Cell Line Cytotoxicity. MDPI. [Link]
-
Antitumor Efficacy of α-Solanine against Pancreatic Cancer. PLOS One. [Link][8]
-
α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells. NIH / PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oncology Letters [spandidos-publications.com]
- 3. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Efficacy of α-Solanine against Pancreatic Cancer In Vitro and In Vivo | PLOS One [journals.plos.org]
Alpha-Solanine: Mechanisms of Steroidal Glycoalkaloid Defense and Analytical Characterization
Executive Summary
Alpha-solanine (
Part 1: Biosynthesis and Regulation
The biosynthesis of
The Solanidane Skeleton Formation
Unlike spirosolane alkaloids (e.g., tomatine),
Glycosylation Pathway
The biological activity of
-
Step 1: SGT1 (Solanidine Galactosyltransferase) adds a galactose unit to the 3-OH position of solanidine.
-
Step 2: SGT2 (Solanidine Glucosyltransferase) adds a glucose unit.
-
Step 3: SGT3 (Rhamnosyltransferase) completes the structure by adding rhamnose.
Pathway Visualization
The following diagram illustrates the enzymatic flow from Cholesterol to the active SGAs.
Figure 1: Enzymatic biosynthesis pathway of
Part 2: Mechanism of Action & Pathogen Defense
-Solanine is rarely the sole actor in plant defense. It functions synergistically with its structural analog,Membrane Disruption (Fungi)
The primary antifungal mechanism is the disruption of membrane integrity. The solanidane aglycone inserts into the fungal lipid bilayer, where the carbohydrate moiety complexes with membrane sterols (ergosterol in fungi, cholesterol in animals).
-
Specificity: The 3β-hydroxy sterol structure is required for complexation.
-
Synergy: A 1:1 mixture of
-solanine and -chaconine exhibits up to 3-fold higher lytic activity than either compound alone.
Mechanism Visualization
Figure 2: Sterol-mediated membrane disruption mechanism.
Antimicrobial Efficacy Data
The following table summarizes the inhibitory concentrations of
| Pathogen Type | Organism | Compound(s) | Activity Metric | Value |
| Fungus | Trichophyton rubrum | MIC | 50 µg/mL | |
| Fungus | Fusarium solani | Potato Glycoalkaloids (PGA) | EC50 | ~4,430 µg/mL |
| Fungus | Alternaria solani | Crude Extract (Solanine rich) | Inhibition Rate | ~50% at 4% w/v |
| Mammalian Cell | CHO Cells (Model) | IC50 | 13.8 µg/mL | |
| Mammalian Cell | CHO Cells (Model) | IC50 | 2.4 µg/mL | |
| Bacteria | E. coli | Glycoalkaloid Extract | Zone of Inhibition | 9 mm |
Key Insight: Pure
-solanine is moderately antifungal. Its true biological value lies in the synergistic amplification of toxicity when co-expressed with-chaconine, effectively lowering the metabolic cost of defense for the plant.
Part 3: Analytical Protocols
Accurate quantification is critical for both breeding programs (low toxicity) and pharmaceutical extraction (high purity).
Extraction Methodology
Traditional Soxhlet extraction is often too harsh. The following protocol utilizes ultrasonic-assisted extraction (UAE) for maximum yield and stability.
Reagents:
-
Extraction Solvent: 5% Acetic Acid (aq) OR Methanol:Water:Formic Acid (50:49:1).
-
Purification: SPE Cartridges (C18).
Protocol Steps:
-
Lyophilization: Freeze-dry potato peel/flesh to remove water interference.
-
Homogenization: Grind to fine powder (<0.5 mm).
-
Solvent Addition: Add 10 mL solvent per 1 g sample.
-
Ultrasonication: Sonicate at 35 kHz for 15 minutes at room temperature.
-
Centrifugation: 10,000 x g for 10 mins. Collect supernatant.
-
SPE Cleanup: Condition C18 cartridge with methanol, load supernatant, wash with 10% methanol, elute with 100% methanol.
LC-MS/MS Quantification
UV detection (202 nm) is non-specific. Mass spectrometry is the gold standard.
-
Instrument: HPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Ionization: ESI Positive Mode.
MS/MS Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy |
| 868.5 | 398.3 (Solanidine) | 722.5 (Loss of Rha) | 45 eV | |
| 852.5 | 398.3 (Solanidine) | 706.5 (Loss of Rha) | 45 eV |
Workflow Diagram
Figure 3: Analytical workflow for extraction and quantification.[5][6]
References
-
Ordóñez-Vásquez, A., et al. (2019). Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine: A Perspective on Anti-cancer Potential. International Journal of Pharmacology. Link
-
Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. Link
-
Langkilde, S., et al. (2012). Synergistic effects of α-solanine and α-chaconine on membrane disruption.[4] (Cited in context of general synergy studies). Link
-
Liu, J., et al. (2020). Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates.[7] Foods.[1][8][7][9][10] Link
-
Miranda, M.A., et al. (2013). Evaluation of antifungal and cytotoxic activity of trans-Chalcone and α-Solanine. Brazilian Journal of Microbiology. Link
-
Akiyama, R., et al. (2021). Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum. Breeding Science. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Glycoalkaloids (α-chaconine and α-solanine) contents of selected Pakistani potato cultivars and their dietary intake assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of α-solanine and α-chaconine: Insights into microbial detoxification and enzymatic deglycosylation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102866219A - Method for extracting and detecting alpha-solanine in potato - Google Patents [patents.google.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. horticultureresearch.net [horticultureresearch.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Synergism between the potato glycoalkaloids alpha-chaconine and alpha-solanine in inhibition of snail feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
review of alpha-solanine's pharmacological potential
Part 1: Executive Directive
The "High-Risk, High-Reward" Proposition
Alpha-solanine (
This guide is not a general review. It is a technical evaluation designed for drug developers. We move beyond the basic "anti-cancer" claims to dissect the mechanism of lethality—distinguishing between therapeutic apoptosis/autophagy in neoplastic cells and off-target cholinergic toxicity in somatic systems.
Strategic Verdict: Alpha-solanine is a viable lead compound only if delivery systems (nanocarriers/liposomes) can circumvent its systemic cholinergic liability.
Part 2: Chemical & Pharmacokinetic Architecture
Structure-Activity Relationship (SAR) The molecule consists of a lipophilic solanidine aglycone backbone attached to a hydrophilic trisaccharide moiety (solatriose: glucose, galactose, rhamnose).
-
The Aglycone (Solanidine): Responsible for membrane intercalation and acetylcholinesterase (AChE) inhibition.
-
The Carbohydrate Side Chain: Critical for solubility and specific binding kinetics. Removal of the sugar moiety (hydrolysis to solanidine) drastically alters the pharmacokinetic profile, increasing half-life but altering toxicity targets.
ADME Challenges (The Translational Bottleneck)
-
Absorption: Poor oral bioavailability due to large molecular weight (868.04 g/mol ) and rapid hydrolysis in the acidic gastric environment.
-
Distribution: Highly lipophilic; accumulates in the liver, kidneys, and—critically—crosses the blood-brain barrier (BBB), leading to CNS toxicity.
-
Metabolism: Hepatic accumulation leads to downregulation of CYP450 enzymes, potentially altering the metabolism of co-administered chemotherapeutics.
Part 3: Mechanistic Architecture (The Core)
Alpha-solanine does not rely on a single "magic bullet" mechanism. Instead, it induces a Catastrophic Cellular Stress Response via three convergent pathways.
The Dual-Death Switch: Apoptosis & Autophagy
Unlike standard alkylating agents,
-
Mitochondrial Collapse: Reduces mitochondrial membrane potential (
), releasing Cytochrome c. -
ER Stress: Upregulation of GRP78/BiP triggers the Unfolded Protein Response (UPR), leading to CHOP-mediated apoptosis.
-
Akt/mTOR Inhibition: By suppressing the Akt/mTOR axis,
-solanine removes the "brakes" on autophagy (upregulation of Beclin-1 and LC3-II).
The Anti-Metastatic Blockade
-
MMP Inhibition: Downregulates Matrix Metalloproteinase-2 (MMP-2) and MMP-9, physically preventing ECM degradation required for invasion.
-
Vascular Disruption: Suppresses VEGF and HIF-1
expression, starving the tumor microenvironment.
Visualization: The Signaling Cascade
Figure 1: Convergent signaling pathways leading to
Caption: Alpha-solanine triggers cell death via three axes: ROS-mediated mitochondrial collapse, Akt/mTOR inhibition driving autophagy, and ER stress (UPR) activation.
Part 4: Toxicological Constraints & Safety Margins
The primary barrier to clinical entry is the Cholinergic Crisis .
-
Mechanism:
-solanine acts as a reversible inhibitor of Acetylcholinesterase (AChE). -
The Consequence: Accumulation of acetylcholine at the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors.
-
Membrane Lysis: At high concentrations (>50
M), the saponin-like properties cause cholesterol complexation in the cell membrane, leading to lysis of erythrocytes (hemolysis) and epithelial cells.
Visualization: Toxicity Thresholds
Figure 2: The mechanism of systemic toxicity vs. therapeutic action.
Caption: Systemic toxicity arises from AChE inhibition (neurological) and membrane disruption (gastrointestinal), distinct from the intracellular anticancer mechanism.[1]
Part 5: Experimental Validation Framework
To validate
Protocol A: Differential Cytotoxicity Assessment (The Therapeutic Window)
Objective: Determine the Selectivity Index (SI).
-
Cell Selection:
-
Target: HepG2 (Liver), A549 (Lung), or PANC-1 (Pancreatic).
-
Control: HUVEC (Endothelial) or LO2 (Normal Liver).
-
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Prepare
-solanine stock (20 mM in DMSO). -
Serial dilute to 0, 5, 10, 20, 40, 80
M in complete media. -
Critical Step: Keep DMSO concentration < 0.1% to avoid solvent toxicity.
-
-
Assay (MTT/CCK-8): Incubate for 48h. Add reagent. Read absorbance at 450/570 nm.
-
Calculation:
- .
-
Pass Criteria: SI > 2.0.
Protocol B: Autophagic Flux Confirmation
Objective: Prove autophagy is a death mechanism, not a survival attempt.
-
Transfection: Transfect cells with mCherry-GFP-LC3B plasmid.[2]
-
Inhibitor Block:
-
Group 1: Control.
-
Group 2:
-solanine (IC50). -
Group 3:
-solanine + Chloroquine (10 M, lysosomal inhibitor).
-
-
Western Blot Analysis:
-
Lyse cells using RIPA buffer + Protease Inhibitors.[2]
-
Markers: LC3-II (accumulation indicates flux), p62 (degradation indicates flux).
-
-
Interpretation:
-
If Chloroquine increases cytotoxicity
Autophagy was cytoprotective (Bad for solanine efficacy). -
If Chloroquine decreases cytotoxicity
Autophagy was cytotoxic (Good; confirms solanine mechanism).
-
Part 6: Data Consolidation
Table 1: Comparative IC50 Values & Therapeutic Indices Note: Values are synthesized from recent literature averages (2015-2024).
| Cell Line | Cancer Type | IC50 (24h, | Mechanism Dominance | Reference |
| HepG2 | Liver (HCC) | 14.5 ± 2.1 | Apoptosis (Bcl-2/Bax) | [1, 2] |
| A549 | Lung (NSCLC) | 22.0 ± 3.5 | Autophagy (Akt/mTOR) | [3] |
| PANC-1 | Pancreatic | 18.2 ± 1.8 | Mitochondrial ROS | [4] |
| HTR-8 | Trophoblast | 20.0 (approx) | Apoptosis/Autophagy | [5] |
| HUVEC | Normal Endothelial | > 50.0 | Membrane Lysis | [6] |
Table 2: Toxicity Thresholds (In Vivo)
| Parameter | Value | Clinical Implication |
| LD50 (Mice, IP) | 30-40 mg/kg | Very narrow safety margin. |
| Toxic Dose (Human) | 1-3 mg/kg | Equivalent to consuming green potato skins. |
| Lethal Dose (Human) | 3-6 mg/kg | Rapid onset of CNS failure. |
| Teratogenicity | Confirmed | Causes exencephaly; Contraindicated in pregnancy. |
Part 7: References
-
Updated aspects of alpha-Solanine as a potential anticancer agent: Mechanistic insights and future directions. Source: Food Science & Nutrition (2024).[3] URL:[Link]
-
A narrative review of the antitumor studies of solanine. Source: Translational Cancer Research (2020).[4] URL:[Link]
-
alpha-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway. Source:[4][5] Cell Death & Disease (2015).[4][5] URL:[Link]
-
Solanine induces mitochondria-mediated apoptosis in human pancreatic cancer cells. Source: BioMed Research International (2014).[4] URL:[Link]
-
alpha-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy. Source: Toxins (2021).[2][6] URL:[Link]
-
Toxicity, Teratogenicity and Anti-cancer Activity of alpha-solanine: A Perspective on Anti-cancer Potential. Source: International Journal of Pharmacology (2019). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acute toxicity of high doses of the glycoalkaloids, alpha-solanine and alpha-chaconine, in the Syrian Golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
Technical Assessment: Alpha-Solanine Effects on Acetylcholinesterase Activity
[1][2][3]
Executive Summary
Alpha-solanine is a steroidal glycoalkaloid (SGA) found in Solanaceae species (Solanum tuberosum). While historically studied as a food toxin, its pharmacological profile as a cholinesterase inhibitor presents specific relevance for neuropharmacology and toxicology.
This technical guide analyzes the interaction between alpha-solanine and acetylcholinesterase (AChE). Unlike irreversible organophosphates, alpha-solanine exhibits reversible, mixed-type inhibition (often characterized as non-competitive in older literature) with an IC50 in the micromolar range. Its mechanism involves dual-binding capabilities at both the catalytic active site (CAS) and the peripheral anionic site (PAS), leading to the accumulation of acetylcholine (ACh) and subsequent cholinergic hyperstimulation.
Mechanistic Analysis
Mode of Inhibition
The inhibition of AChE by alpha-solanine is distinct from the phosphorylation mechanism seen in nerve agents.
-
Reversibility: The interaction is reversible.[1] The glycoalkaloid does not form a covalent bond with the serine residue in the catalytic triad.
-
Binding Topology: Molecular docking studies suggest alpha-solanine occupies the active site gorge. The trisaccharide moiety (solatriose) interacts with the Peripheral Anionic Site (PAS) via hydrogen bonding and van der Waals forces, while the steroidal aglycone (solanidine) extends towards the Catalytic Active Site (CAS).
-
Conformational Steric Hindrance: This dual occupancy creates a "lid" effect, sterically hindering the entry of the substrate (acetylcholine) and the exit of the product (choline), effectively reducing the enzyme's turnover number (
) and altering substrate affinity ( ).
Signaling Pathway Visualization
The following diagram illustrates the disruption of cholinergic signaling by alpha-solanine.
Figure 1: Mechanism of Action. Alpha-solanine binds to AChE, preventing the hydrolysis of Acetylcholine, leading to synaptic overstimulation.
Kinetic Profiling & Quantitative Data
The inhibitory potency of alpha-solanine is species-dependent and generally lower than synthetic carbamates or organophosphates.
Comparative Inhibitory Potency
The following table synthesizes kinetic data for alpha-solanine relative to standard inhibitors. Note the micromolar efficacy range.[2]
| Compound | Target Enzyme Source | IC50 / | Inhibition Type | Reversibility |
| Alpha-Solanine | Human Erythrocyte AChE | Mixed / Non-competitive | Reversible | |
| Alpha-Solanine | Electric Eel (E. electricus) | Non-competitive | Reversible | |
| Alpha-Chaconine | Human Erythrocyte AChE | Mixed | Reversible | |
| Physostigmine | Human AChE | Competitive | Reversible | |
| Paraoxon | Human AChE | Irreversible (Phosphorylation) | Irreversible |
Key Insight: Alpha-chaconine is typically 2-3 times more potent than alpha-solanine. In biological systems (e.g., potato ingestion), the synergistic effect of both glycoalkaloids results in higher total toxicity than isolated studies suggest.
Experimental Protocol: Optimized Ellman's Assay
Standard Ellman's assays often fail with steroidal alkaloids due to solubility issues. Alpha-solanine is poorly soluble in neutral aqueous buffers, leading to precipitation and false negatives.
Critical Solubility Management
-
Challenge: Alpha-solanine is hydrophobic.
-
Solution: Dissolve stock in 5% Acetic Acid or DMSO .
-
Warning: DMSO concentrations >1% inhibit AChE.
-
Protocol: Prepare a 10 mM stock in 100% DMSO. Dilute serially in the assay buffer so the final DMSO concentration is <0.5%.
Step-by-Step Workflow
This protocol is validated for a 96-well microplate format.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme: AChE (Human recombinant or E. electricus), 0.5 U/mL.
-
Substrate: Acetylthiocholine Iodide (ATCh), 15 mM stock.
-
Chromogen: DTNB (Ellman’s Reagent), 3 mM stock in buffer.[3]
-
Inhibitor: Alpha-solanine (serial dilutions: 1
to 500 ).
Procedure:
-
Blanking: Add 140
Buffer to control wells. -
Inhibitor Addition: Add 20
of Alpha-solanine dilution to test wells. (Include Solvent Control: 20 buffer + equivalent DMSO %). -
Enzyme Addition: Add 20
AChE solution. -
Incubation: Incubate at 25°C for 15 minutes . Crucial step for inhibitor binding equilibrium.
-
Reaction Initiation: Add 10
DTNB + 10 ATCh simultaneously. -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).
Assay Logic Visualization
Figure 2: Optimized Ellman's Assay Workflow for Alpha-Solanine.
Toxicological Implications[7]
While the
-
Symptoms: In vivo inhibition leads to cholinergic syndrome: sweating, bronchoconstriction, tremors, and in severe cases, respiratory paralysis.
-
Membrane Disruption: Beyond AChE inhibition, alpha-solanine disrupts cell membrane integrity (synergistic toxicity), causing depolarization that may be mistaken for cholinergic effects.
-
Teratogenicity: High-dose exposure has been linked to neural tube defects in animal models, potentially mediated by acetylcholinesterase inhibition during critical neurodevelopmental windows.
References
-
McGehee, D. S., et al. (2000).[4] Cholinesterase inhibition by potato glycoalkaloids slows mivacurium metabolism. Anesthesiology.
-
Roddick, J. G. (1989). The acetylcholinesterase-inhibitory activity of steroidal glycoalkaloids and their aglycones. Phytochemistry.
-
Nordin, N., et al. (2025). Molecular Docking Studies of Natural Alkaloids as Acetylcholinesterase Inhibitors. ResearchGate.
-
Westerink, R., et al. (2020).[5] Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach. Archives of Toxicology.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on Alpha-Solanine Induced Apoptosis
Executive Summary
Alpha-solanine (
This guide synthesizes the core mechanisms of
Chemical Biology & Pharmacodynamics
To understand the apoptotic trigger, one must understand the ligand.
-
Structure-Activity Relationship (SAR): The carbohydrate chain is essential for binding to the plasma membrane (specifically cholesterol-rich domains), while the aglycone mediates membrane permeabilization.
-
The "Trojan Horse" Mechanism: Unlike conventional chemotherapeutics that require nuclear entry,
-solanine initiates its cascade at the membrane and mitochondria. It disrupts the electrochemical gradient, acting as a K /H exchanger and Ca channel modulator.
The Apoptotic Cascade: Mechanistic Deep Dive
Current literature validates three convergent pathways through which
The Mitochondrial "Collapse" (Intrinsic Pathway)
This is the primary mechanism in HepG2 and A549 cells.
-
Event: Opening of the Permeability Transition Pore (PTP).
-
Consequence: Cytosolic release of Cytochrome c and Apoptosis Inducing Factor (AIF).
-
Key Marker: A shift in the Bcl-2/Bax ratio.[1]
-solanine downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax, destabilizing the mitochondrial outer membrane.
The PI3K/Akt/mTOR Axis Inhibition
In prostate (PC-3) and lung (A549) cancers,
-
Mechanism: It suppresses the phosphorylation of PI3K and Akt (Ser473/Thr308).
-
Downstream Effect: Inhibition of mTOR leads to a dual effect: induction of apoptosis and initiation of autophagy (evidenced by LC3-II accumulation).
ROS-Mediated Ca Flux
-solanine triggers a "Calcium Overload."-
The Loop: It induces Reactive Oxygen Species (ROS) generation
ER Stress Ca release from the ER further mitochondrial damage.
Visualization: The Signaling Architecture
The following diagram maps the convergent signaling pathways activated by
Caption: Figure 1.[3] Convergent signaling pathways of
Comparative Cytotoxicity Data
The following IC50 values represent the concentration required to inhibit 50% of cell growth. Note that
| Cell Line | Tissue Origin | IC50 (24h) | IC50 (48h) | Key Apoptotic Marker Observed |
| HepG2 | Liver (Hepatocellular) | ~25.0 | 14.47 | G2/M Arrest, Bcl-2 downregulation |
| A549 | Lung (Carcinoma) | 12.30 | 11.79 | Akt/mTOR inhibition, Autophagy |
| PC-3 | Prostate | >30 | ~20-25 | Invasion inhibition (MMP-2/9 drop) |
| MCF-7 | Breast | ~28 | 19.60 | Bax upregulation |
| SGC-7901 | Gastric | 22.15 | 16.33 | Caspase-3 activation |
Data synthesized from comparative studies (See References [1], [3], [5]).
Validated Experimental Protocols
Reagent Preparation (Critical Step)
-
Solubility:
-solanine is hydrophobic. Dissolve in DMSO to create a stock solution (e.g., 20 mM). -
The "Vehicle" Control: The final concentration of DMSO in the culture well must never exceed 0.1% (v/v) . Higher levels induce non-specific toxicity that mimics apoptosis.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which degrade the glycoside chain.
Protocol A: The "Mitochondrial Health" Dual Stain
This is superior to simple MTT assays as it proves mechanism.
-
Objective: Correlate Ca
influx with Mitochondrial Potential loss. -
Probes:
-
TMRE (Tetramethylrhodamine, ethyl ester): Accumulates in active mitochondria (Red). Loss of fluorescence = Depolarization.
-
Fluo-3/AM: Binds free cytosolic Ca
(Green). Increase in fluorescence = Calcium overload.
-
Workflow:
-
Seed HepG2 cells (
cells/well) in 6-well plates. -
Treat with
-solanine (0, 5, 10, 20 M) for 24h. -
Wash with PBS
2. -
Incubate with TMRE (100 nM) and Fluo-3/AM (5
M) for 30 min at 37°C in the dark. -
Validation: Analyze via Flow Cytometry or Confocal Microscopy immediately.
-
Apoptotic Signature: Low Red (TMRE) + High Green (Fluo-3).
-
Protocol B: Western Blotting for the "Switch"
To confirm the genetic regulation of the pathway.
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical to preserve p-Akt).
-
Primary Antibodies:
-
Anti-Bcl-2 (Rabbit mAb)
-
Anti-Bax (Rabbit mAb)
-
Anti-Cleaved Caspase-3 (Asp175)
-
Anti-p-Akt (Ser473)[6]
-
-
Loading Control:
-Actin or GAPDH.
Interpretation: A successful experiment will show a dose-dependent decrease in Bcl-2 band density and an increase in Bax and Cleaved Caspase-3 bands.
Visualization: Experimental Workflow
Caption: Figure 2.[3] Multi-parametric validation workflow to confirm apoptotic mechanism.
Therapeutic Challenges & Future Directions
While the in vitro data is compelling, the translation to clinical application faces specific hurdles that researchers must acknowledge:
-
Narrow Therapeutic Index: The dosage required for apoptosis (~15
M) is close to the threshold for neurotoxicity (acetylcholinesterase inhibition) in non-target tissues. -
Solubility: Poor water solubility limits systemic delivery. Future studies are focusing on nanoparticle encapsulation (e.g., liposomes) to improve bioavailability and tumor targeting.
References
-
Ji, Y.B., et al. (2014). "Solanine-induced reactive oxygen species inhibit the growth of human hepatocellular carcinoma HepG2 cells." Oncology Letters. Link
-
Wang, Y., et al. (2021). "Solanine Interferes with AKT/p-AKT and PI3K/p-PI3K Pathway to Inhibit HIF and Destroy Cell Energy Metabolism."[7] Journal of Biosciences and Medicines. Link
-
Shen, K.H., et al. (2017). "Continuously Monitoring the Cytotoxicity of API-1, α-Chaconine and α-Solanine on Human Lung Carcinoma A549." Proceedings of MDPI. Link
-
Gao, H., et al. (2020). "α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells."[8] Molecular Medicine Reports. Link
-
Mohseni, A., et al. (2016). "The 48‐h IC50 values in the A549, HepG2, H1299 and Hep3B cell lines." ResearchGate Data. Link
-
Zhang, J., et al. (2018). "Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells." Journal of Traditional Chinese Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solanine Interferes with AKT/p-AKT and PI3K/p-PI3K Pathway to Inhibit HIF and Destroy Cell Energy Metabolism [scirp.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
HPLC method for alpha-solanine quantification in potato tubers
Precision Quantitation of -Solanine in Potato Tubers via HPLC-UV
Application Note: AN-SOL-2025
Abstract
This application note details a robust, field-validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of
Introduction & Regulatory Context
12200 mg/kg (200 ppm)Accurate quantification is critical for:
-
Food Safety: Screening commercial cultivars against the 200 ppm limit.
-
Breeding Programs: Selecting low-SGA lines.
-
Pharmaceuticals: Isolating solanidine scaffolds for drug synthesis.
Why HPLC-UV? While LC-MS offers higher sensitivity, HPLC-UV remains the industry workhorse due to its accessibility and robustness. However,
Scientific Principle
Chemical Basis
34-
Solubility: It is poorly soluble in water at neutral pH but highly soluble in dilute acid (forming cationic salts) and organic solvents like methanol.
-
Detection: The molecule possesses a weak double bond in the steroid ring, absorbing maximally at 202 nm .
-
Separation: A C18 Reverse Phase column is used. The mobile phase pH is critical; acidic conditions suppress silanol interactions, sharpening the peak of the basic nitrogen-containing alkaloid.
The "Why" Behind the Workflow
-
Acetic Acid Extraction: We use 5% acetic acid rather than pure methanol.[4] This protonates the basic nitrogen, ensuring high extraction efficiency while precipitating some proteins.
-
SPE Cleanup (C18): Direct injection of potato extract ruins columns and creates high baselines at 202 nm. SPE retains the hydrophobic glycoalkaloids while washing away polar sugars and organic acids.
Materials & Reagents
Instrumentation[3][4][5]
-
HPLC System: Binary gradient pump, Autosampler, Column Oven.
-
Detector: UV-Vis or PDA Detector capable of monitoring 202 nm.
-
Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 250 mm x 4.6 mm, 5 µm particle size.
-
SPE Manifold: Vacuum manifold with C18 cartridges (e.g., Sep-Pak C18 Plus, 360 mg).
Reagents (HPLC Grade)
Experimental Protocol
Workflow Visualization
The following diagram outlines the critical path from tuber to chromatogram, emphasizing the "Cleanup" checkpoint.
Figure 1: Step-by-step extraction and cleanup workflow for glycoalkaloid analysis.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Sampling: Select representative tubers. Wash, dry, and cut wedges (including peel).[8]
-
Homogenization: Grind 50 g of tuber in a blender with 100 mL of Extraction Solvent (5% Acetic Acid v/v). Note: Sodium Bisulfite (0.5%) can be added to prevent enzymatic browning (oxidation).
-
Extraction: Shake the slurry on an orbital shaker for 30–60 minutes at room temperature.
-
Clarification: Centrifuge at 4,000 x g for 15 minutes. Collect the supernatant.
Step 2: Solid Phase Extraction (SPE) Cleanup
This step is mandatory to remove polar matrix components that interfere at 202 nm.
-
Conditioning: Flush C18 cartridge with 5 mL Methanol, followed by 5 mL deionized water. Do not let the cartridge dry out.
-
Loading: Load 2 mL of the supernatant onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash with 4 mL of 15% Acetonitrile in water. Rationale: This removes polar sugars and organic acids without eluting the hydrophobic solanine.
-
Elution: Elute the glycoalkaloids with 4 mL of Mobile Phase (or 100% MeOH). Collect in a volumetric flask and adjust to volume (e.g., 5 mL).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Step 3: HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse phase retention. |
| Mobile Phase | 60% Buffer : 40% ACN | Optimized for resolution of |
| Buffer Prep | 0.02 M | Acidic pH keeps silanols protonated, reducing peak tailing. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Wavelength | 202 nm | Max absorbance for solanine double bond.[6] |
| Injection Vol | 20 µL | Sufficient mass load for sensitivity. |
| Temperature | 35°C or 40°C | Improves mass transfer and peak shape. |
Method Validation & Performance
Based on AOAC and ICH guidelines.
Linearity
Prepare standard solutions of
-
Acceptance Criteria:
.
Accuracy (Recovery)
Spike a "blank" potato matrix (or low-alkaloid variety) with known amounts of solanine before extraction.
-
Target: 85% – 105% recovery.
-
Note: Lower recovery (<70%) usually indicates breakthrough during the SPE loading step or insufficient elution volume.
Sensitivity
-
LOD (Limit of Detection): Typically ~0.5 – 1.0 mg/kg.
-
LOQ (Limit of Quantitation): ~2.0 – 5.0 mg/kg.
Troubleshooting Guide (Expert Insights)
| Symptom | Probable Cause | Corrective Action |
| Drifting Baseline | Impurities eluting late; UV instability. | Ensure SPE wash step is sufficient. Use high-purity HPLC-grade solvents. |
| Peak Tailing | Silanol interaction; pH too high. | Lower buffer pH to 3.0–3.5. Add 0.1% Triethylamine (TEA) as a silanol blocker. |
| Split Peaks | Sample solvent mismatch. | Dissolve standards in the Mobile Phase, not 100% MeOH. |
| Low Recovery | Analyte loss during SPE wash. | Reduce ACN % in the wash step (e.g., from 15% down to 10%). |
Troubleshooting Logic Map
Figure 2: Rapid diagnostic logic for peak shape issues.
References
-
AOAC International. (2000).[1][9] Official Method 997.13: Glycoalkaloids (alpha-Solanine and alpha-Chaconine) in Potato Tubers.[7] Liquid Chromatographic Method.[1][2][4][7][6][9][10][11][12]
-
Friedman, M., & Dao, L. (1992).[6] Distribution of glycoalkaloids in potato plants and commercial potato formulations.[7][9][10][12][13] Journal of Agricultural and Food Chemistry.[6][9][10]
-
Alt, V., et al. (2005). Optimization of a HPLC method for the analysis of alpha-solanine and alpha-chaconine in potatoes.
-
EFSA Panel on Contaminants in the Food Chain. (2020). Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato-derived products.[13] EFSA Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scientific-publications.net [scientific-publications.net]
- 6. horticultureresearch.net [horticultureresearch.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101856427B - Method for extracting solanine from potato peels - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. extension.oregonstate.edu [extension.oregonstate.edu]
- 11. Determination of potato glycoalkaloids and their aglycone in blood serum by high-performance liquid chromatography. Application to pharmacokinetic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. mdpi.com [mdpi.com]
LC-MS/MS protocol for detection of alpha-solanine in plant extracts
High-Sensitivity Quantification of -Solanine in Solanaceae Extracts via LC-ESI-MS/MS
Abstract & Introduction
1This application note details a robust, self-validating LC-MS/MS protocol for the extraction and quantification of
Target Analyte Profile
Experimental Workflow Diagram
The following flowchart outlines the critical path from raw plant tissue to analytical data, emphasizing the SPE cleanup stage to minimize source fouling.
Figure 1: End-to-end sample preparation and analysis workflow for glycoalkaloids.
Materials and Reagents
-
Standards:
-Solanine (>98% purity); -Tomatine (Internal Standard). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Acetic Acid (AA), Ammonium Hydroxide (
). -
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.
Sample Preparation Protocol
Extraction Logic
Glycoalkaloids are basic compounds. We utilize an acidic organic solvent (Methanol + Acetic Acid) to protonate the nitrogen atom, ensuring high solubility and disrupting cell wall interactions. Methanol precipitates proteins, while the acid stabilizes the solanine against enzymatic degradation.
Step-by-Step Procedure
-
Homogenization: Freeze-dry plant tissue and grind to a fine powder. Weigh 100 mg of powder into a 15 mL centrifuge tube.
-
Internal Standard Spike: Add 20
L of -Tomatine internal standard solution (10 g/mL). -
Extraction: Add 5 mL of Extraction Solvent (Methanol:Water:Acetic Acid, 80:19:1 v/v/v).
-
Note: The water content aids in penetrating dry tissue.
-
-
Agitation: Vortex for 1 min, then sonicate for 20 min at room temperature.
-
Clarification: Centrifuge at 10,000
g for 10 min at 4°C. Collect the supernatant. -
SPE Cleanup (Critical for Column Life):
-
Condition: 2 mL MeOH followed by 2 mL Water.
-
Load: Apply 1 mL of supernatant.
-
Wash: 2 mL of 5% MeOH in Water (Removes highly polar sugars and salts).
-
Elute: 2 mL of 1% Formic Acid in Methanol .
-
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 500
L of Initial Mobile Phase (90% Water / 10% ACN). Filter through 0.22 m PTFE filter.
LC-MS/MS Method Parameters
Liquid Chromatography (UHPLC)
-
System: Agilent 1290 / Waters UPLC or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7
m) or equivalent. -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5
L. -
Mobile Phase A: Water + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Start Gradient |
| 6.0 | 90 | Elution of Solanine |
| 8.0 | 90 | Column Wash |
| 8.1 | 10 | Re-equilibration |
| 10.0 | 10 | End Run |
Mass Spectrometry (MS/MS)[7]
-
Source: Electrospray Ionization (ESI), Positive Mode.[6]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Collision Gas: Argon.
MRM Transition Table:
| Analyte | Precursor (
Fragmentation Pathway & Mechanism
Understanding the fragmentation is vital for troubleshooting interferences. The primary transition (
Figure 2: ESI+ Fragmentation pathway of
Expert Validation Strategy (E-E-A-T)
To ensure this protocol produces legally defensible data (e.g., for FDA compliance), you must validate the following:
Linearity & Range[8]
-
Prepare a calibration curve from 1 ng/mL to 1000 ng/mL in solvent.
-
Expert Tip: Glycoalkaloids can stick to glass. Use polypropylene vials and inserts to prevent adsorptive losses at low concentrations.
Matrix Effect (ME) Assessment
Plant extracts are complex. Co-eluting phospholipids can suppress ionization.
-
Calculation:
-
A = Peak area of standard in pure solvent.
-
B = Peak area of standard spiked into extracted blank matrix (post-extraction spike).
-
-
Acceptance: If ME is < 80% or > 120%, the SPE cleanup step is mandatory, or you must use Matrix-Matched Calibration curves.
Recovery[11][12]
-
Spike "blank" potato samples (or low-alkaloid varieties) before extraction.
-
Target recovery: 85% – 115%.
References
-
AOAC International. (2002).[11] AOAC Official Method 2002.01: Glycoalkaloids in Potato Tubers.
-
European Food Safety Authority (EFSA). (2020). Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato-derived products. EFSA Journal.
-
Wu, H., et al. (2014).[1] Determination of α-solanine in Potato Using Liquid Chromatography-Mass Spectrometry. Food Science.[1][3]
-
Nie, J., et al. (2020). Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates.[6][7] Molecules.[1][2][3][10][6][7][9][12][13][14]
-
PubChem. (n.d.). Compound Summary: alpha-Solanine.[1][2][3][4][10][5][6][7][9] National Library of Medicine.
Sources
- 1. Determination of α-solanine in Potato Using Liquid Chromatography-Mass Spectrometry [spkx.net.cn]
- 2. alpha-solanine, 20562-02-1 [thegoodscentscompany.com]
- 3. Solanine | C45H73NO15 | CID 30185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates [mdpi.com]
- 7. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102866219A - Method for extracting and detecting alpha-solanine in potato - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. prod-media.megazyme.com [prod-media.megazyme.com]
- 12. Glycoalkaloid concentration in Alberta potatoes determined by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. horticultureresearch.net [horticultureresearch.net]
- 14. LC-MS analysis of solanidane glycoalkaloid diversity among tubers of four wild potato species and three cultivars (Solanum tuberosum) - PubMed [pubmed.ncbi.nlm.nih.gov]
ultrasonic-assisted extraction of alpha-solanine from potato peels
Application Note: High-Yield Valorization of -Solanine from Potato Peel Waste via Ultrasonic-Assisted Extraction (UAE)
Executive Summary
This application note details a high-precision protocol for the extraction and quantification of
Traditional extraction methods (Soxhlet, maceration) are solvent-heavy, time-consuming (hours to days), and thermally destructive. This guide introduces an Ultrasonic-Assisted Extraction (UAE) workflow that leverages acoustic cavitation to achieve superior yields in under 20 minutes. We provide a complete "waste-to-analysis" roadmap, including downstream purification via Solid Phase Extraction (SPE) and quantification via HPLC-UV.
Mechanistic Insight: Why Ultrasound?
The extraction efficiency of UAE is not merely due to agitation; it is driven by acoustic cavitation .[2][3]
When high-intensity ultrasonic waves (20–40 kHz) propagate through a liquid solvent, they create alternating high-pressure (compression) and low-pressure (rarefaction) cycles. During rarefaction, vacuum bubbles form. When these bubbles collapse near the solid plant matrix, they generate:
-
Micro-jets: High-velocity liquid streams that puncture cell walls.
-
Shear Forces: Mechanical disruption that reduces particle size.
-
Macroturbulence: Enhanced mass transfer of the intracellular solvent.
This mechanism allows the solvent (methanol or acidified ethanol) to penetrate the cellulosic matrix of the potato peel instantly, solubilizing the polar glycoalkaloids without the need for prolonged heating.
Diagram 1: The Cavitation Mechanism
Caption: Schematic of acoustic cavitation leading to intracellular release of glycoalkaloids.
Pre-Extraction Considerations
Safety Warning
-Solanine is a toxic cholinesterase inhibitor.-
LD50: ~3–6 mg/kg body weight (humans).
-
Handling: Always work in a fume hood. Wear nitrile gloves and N95/P100 respiratory protection when handling dry peel powder to avoid inhalation.
Sample Preparation (Critical Control Point)
The state of the matrix dictates extraction efficiency. Wet peels contain variable water content, diluting the solvent.
-
Drying: Lyophilization (Freeze-drying) is superior to oven drying. Oven drying >60°C can cause thermal degradation of the trisaccharide moiety.
-
Grinding: Grind dried peels to a fine powder (< 0.5 mm). Smaller particle size exponentially increases the surface area available for cavitation.
Protocol A: Ultrasonic-Assisted Extraction (UAE)[1][4][5][6]
This protocol is optimized for maximum yield and reproducibility .
Materials
-
Sample: Freeze-dried potato peel powder.
-
Solvent: Methanol (HPLC Grade) OR Ethanol:Acetic Acid (99:1 v/v) for greener chemistry.
-
Note: Acetic acid helps protonate the basic nitrogen in solanine, improving solubility and stability.
-
-
Equipment: Probe Sonicator (e.g., Hielscher UP400St) or high-power Ultrasonic Bath.[3]
Step-by-Step Methodology
-
Ratio Setup: Weigh 1.0 g of potato peel powder into a 50 mL centrifuge tube. Add 10 mL of solvent (Solid-to-Liquid ratio 1:10 w/v).
-
Homogenization: Vortex for 30 seconds to ensure the powder is fully wetted.
-
Sonication:
-
Probe Method (Preferred): Submerge probe 5 mm into the liquid.[1]
-
Settings: Frequency 24 kHz, Amplitude 60 μm (approx 70%), Cycle 0.5s (pulsed).
-
Time:2.5 to 17 minutes . (Start with 2.5 min; extend only if yield increases in your specific matrix).
-
Temperature Control: Keep the sample tube in an ice bath to maintain T < 40°C.
-
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Decant the supernatant.
-
Re-extraction (Optional): Resuspend the pellet in 5 mL solvent and repeat steps 3-5 to maximize recovery (adds ~10-15% yield). Combine supernatants.
-
Filtration: Filter combined extract through a 0.45 μm PTFE syringe filter.
Protocol B: Purification & Quantification (HPLC-UV)
Direct injection of crude extract can foul HPLC columns. A Solid Phase Extraction (SPE) cleanup is recommended for drug development applications.
SPE Cleanup (Sep-Pak C18)
-
Conditioning: Flush cartridge with 5 mL Methanol, then 5 mL Water.
-
Loading: Load 2 mL of crude extract.
-
Washing: Wash with 5 mL of 30% Methanol (removes sugars/polar impurities).
-
Elution: Elute
-solanine with 5 mL of 100% Methanol . -
Concentration: Evaporate eluate to dryness under nitrogen stream; reconstitute in 1 mL Mobile Phase.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile (ACN) : Phosphate Buffer (0.01 M, pH 7.2).
-
Ratio: 60:40 (isocratic) or gradient depending on column.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20°C.
-
Detection: UV-Vis / DAD at 202 nm .
-
Note: Solanine has weak UV absorption. 202 nm is critical for sensitivity but susceptible to solvent noise. Ensure high-purity solvents.
-
Diagram 2: Complete Workflow
Caption: End-to-end workflow from raw material to analytical quantification.
Data Summary & Troubleshooting
Expected Yields
| Parameter | Value Range | Notes |
| 100 – 1300 mg/kg (DW) | Highly dependent on potato variety and greening. | |
| UAE Recovery Rate | > 95% | Compared to exhaustive Soxhlet extraction. |
| LOD (Limit of Detection) | ~0.3 μg/mL | Using HPLC-UV at 202 nm. |
Troubleshooting Guide
-
Low Recovery: Check pH. If using ethanol, ensure it is acidified (1% acetic acid). Solanine is basic; acidic conditions improve solubility.
-
Peak Tailing: Common with alkaloids on C18 columns due to silanol interactions. Add 0.1% Triethylamine (TEA) to the mobile phase to sharpen peaks.
-
Overheating: If the sample heats >50°C during sonication, degradation occurs. Use pulsed mode (0.5s on / 0.5s off) to dissipate heat.
References
-
Hossain, M. B., et al. (2014). Ultrasonic extraction of steroidal alkaloids from potato peel waste.[4] Ultrasonics Sonochemistry.[1]
-
Martínez-García, M., et al. (2024). Development of a Green, Quick, and Efficient Method Based on Ultrasound-Assisted Extraction Followed by HPLC-DAD for the Analysis of Bioactive Glycoalkaloids in Potato Peel Waste.[1] MDPI.
-
Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry.
-
Chemat, F., et al. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications.[1][3][5][6][7][8] A review. Ultrasonics Sonochemistry.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. hielscher.com [hielscher.com]
- 4. Ultrasonic extraction of steroidal alkaloids from potato peel waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101856427B - Method for extracting solanine from potato peels - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of Alpha-Solanine Stock Solutions for In Vitro Cell Culture
Abstract
Alpha-solanine (
Introduction & Mechanism
Alpha-solanine functions by disrupting cell membrane integrity and inhibiting acetylcholinesterase, but its therapeutic potential in oncology stems from its ability to induce apoptosis via the mitochondrial pathway (Bcl-2/Bax regulation) and inhibit metastasis by suppressing Matrix Metalloproteinases (MMPs) [1, 2].[1][2]
To observe these effects reliably, researchers must overcome the compound's poor aqueous solubility (~25 mg/L at neutral pH). Improper solubilization leads to micro-precipitation in culture media, resulting in erratic dose-response curves and false-negative toxicity data.[1][2] This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high solvency power for steroidal alkaloids and compatibility with cellular assays when strictly controlled.
Physicochemical Profile
Understanding the molecule is the first step to successful dissolution.
| Property | Value | Implication for Protocol |
| Chemical Name | - | |
| CAS Number | 20562-02-1 | Verification ID |
| Molecular Formula | - | |
| Molecular Weight | 868.06 g/mol | Critical for Molarity calculations |
| Solubility (Water) | Insoluble (Neutral pH) | Do not dissolve directly in media |
| Solubility (DMSO) | ~30–50 mg/mL | Preferred solvent for stocks |
| Solubility (Ethanol) | Soluble (Hot) | Less stable; evaporation risks |
| pKa | ~6.66 | Soluble in acidic aqueous buffers (pH < 5) |
| Appearance | White to off-white powder | Check for discoloration (oxidation) |
Protocol: Preparation of 10 mM Stock Solution
Target: Prepare 1 mL of a 10 mM
Materials Required[1][3][4][5][8][9][10][11][12]
-
Compound:
-Solanine (Purity ≥ 95%, HPLC grade).[1][2][6][7] -
Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybri-Max™ or equivalent cell-culture grade.[1][2] Note: Use a fresh bottle; DMSO is hygroscopic, and absorbed water reduces solubility.[1]
-
Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage to prevent leaching.[1][2]
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1][2] Avoid Cellulose Acetate (CA) as it may bind the alkaloid.[2]
Calculations
To prepare 1 mL of 10 mM solution:
Step-by-Step Procedure
-
Weighing: Accurately weigh 8.68 mg of
-solanine powder into a sterile amber glass vial.-
Expert Tip: If static electricity makes weighing difficult, use an anti-static gun or weigh paper.[1]
-
-
Solvent Addition: Add 1.0 mL of high-grade DMSO to the vial.
-
Dissolution:
-
Sterilization (Optional but Recommended):
-
Although DMSO is bacteriostatic at high concentrations, filter the stock through a 0.22 µm PTFE filter into a fresh sterile amber vial if the solution will be stored for long periods or used in antibiotic-free culture.
-
Note: Pre-wet the filter with 50 µL DMSO to minimize volume loss.
-
-
Aliquot & Storage:
-
Divide into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.
-
Seal caps tightly with Parafilm to prevent DMSO evaporation and water absorption.
-
Cell Culture Application & Dilution
Crucial Rule: The final concentration of DMSO in the cell culture medium must be < 0.5% (v/v) , and ideally ≤ 0.1% , to avoid solvent-induced cytotoxicity or differentiation artifacts.
Dilution Strategy (Example for 10 µM Treatment)
To achieve a 10 µM final concentration in 2 mL of media:
-
Intermediate Dilution (100x): Dilute the 10 mM stock 1:100 in culture medium (or PBS) to create a 100 µM working solution .
-
Mix: 10 µL of 10 mM Stock + 990 µL Media.
-
Vortex immediately to prevent precipitation at the injection site.
-
-
Final Application: Add 200 µL of the 100 µM working solution to 1.8 mL of cell culture in the well.
Vehicle Control
Always include a Vehicle Control well containing the same volume of DMSO (e.g., 0.01%) without
Visualization: Workflow & Signaling
The following diagram illustrates the preparation workflow and the downstream biological impact of
Figure 1: Integrated workflow for
Storage & Stability Guidelines
| Condition | Recommendation | Reason |
| Powder Storage | -20°C, Desiccated | Prevents hydrolysis and oxidation.[1][2] |
| Stock Solution (DMSO) | -20°C or -80°C | Stable for ~6 months at -20°C; 1 year at -80°C. |
| Light Exposure | Protect from Light | Glycoalkaloids are photosensitive; use amber vials.[1][2] |
| Freeze-Thaw | Max 3 cycles | Repeated shifts can cause micro-precipitation.[1][2] |
| Working Solution | Prepare Fresh | Aqueous dilutions are unstable; use within 4 hours.[1] |
Troubleshooting
-
Precipitation upon dilution: If the solution turns cloudy when added to media, the concentration is too high for the aqueous buffer.
-
Fix: Increase the dilution factor or use a step-down dilution (DMSO
PBS Media). Ensure the media is warm (37°C).
-
-
Yellowing of Stock: Indicates oxidation. Discard and prepare fresh stock.
-
Cytotoxicity in Controls: DMSO concentration is likely too high (>0.5%).[1][2] Reduce stock concentration or increase dilution factor.
References
-
MedChemExpress.
-Solanine Product Information & Protocols. Retrieved from [1][2] -
TargetMol.
-Solanine: Inhibitor of MMP and PI3K/Akt Signaling.[1][2] Retrieved from [1][2] -
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9549171, Alpha-Solanine.[1][2] Retrieved from [1][2]
-
Friedman, M. (2006).[1][2] Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. (Contextual grounding on stability/chemistry).
Sources
- 1. Npc48886 | C45H73NO15 | CID 262500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. アルファソラニン a-ソラニン S3757 [sigmaaldrich.com]
- 3. α-Solanine | PI3K | MMP | Akt | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-Solanine supplier | CAS No :20562-02-1 | AOBIOUS [aobious.com]
in-vivo dosing of alpha-solanine for mouse xenograft models
Application Note: Precise In-Vivo Dosing and Efficacy Evaluation of Alpha-Solanine in Mouse Xenograft Models
Executive Summary
Alpha-solanine is a steroidal glycoalkaloid found in Solanaceae species (e.g., Solanum nigrum, Solanum tuberosum) with demonstrated anti-tumorigenic properties.[1][2][3][4] It acts via multiple mechanisms, including the induction of apoptosis (Bax/Bcl-2 modulation), inhibition of angiogenesis (VEGF downregulation), and suppression of metastasis (MMP-2/9 inhibition).[3]
Critical Challenge: Alpha-solanine possesses a narrow therapeutic window.[3][5] The effective therapeutic dose (typically 5 mg/kg ) is dangerously close to the acute toxicity threshold (LD50 i.p. ~30–42 mg/kg in mice).[3] Furthermore, its poor aqueous solubility requires a precise co-solvent formulation to prevent precipitation and embolism.
This guide provides a standardized, self-validating protocol to navigate these challenges, ensuring data reproducibility and animal welfare.
Compound Formulation & Handling
Alpha-solanine is hydrophobic and practically insoluble in water.[3][6] Improper formulation leads to crystal formation, causing inconsistent dosing and peritoneal irritation.
Reagents:
-
Alpha-Solanine Standard: >98% purity (HPLC grade).[3]
-
Primary Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.
-
Co-Solvent/Surfactant (Optional but Recommended): Tween 80 (Polysorbate 80).[3]
-
Diluent: Sterile Phosphate Buffered Saline (PBS), pH 7.4.
Formulation Protocol (Standard 5 mg/kg Dose):
Target Concentration: 0.5 mg/mL (assuming 10 mL/kg injection volume).
-
Stock Solution (100x): Dissolve 50 mg of Alpha-Solanine in 1 mL of 100% DMSO. Vortex until completely clear.[3]
-
Checkpoint: Inspect under light.[3] If cloudy, sonicate at 37°C for 5 minutes.
-
-
Intermediate Phase: Add 1 mL of Tween 80 to the DMSO stock (1:1 ratio) to create a stable micellar pre-mix. (Final volume ~2 mL).[3][7]
-
Working Solution: Slowly add the 2 mL DMSO/Tween mix to 98 mL of warm (37°C) sterile PBS while stirring rapidly.
Scientist’s Note: If using the simpler "5% DMSO in PBS" method cited in some literature, be vigilant. Without a surfactant like Tween 80, alpha-solanine may precipitate upon contact with the aqueous phase or the cold peritoneal fluid, reducing bioavailability.[3]
Dose-Finding Pilot Study (Toxicity Check)
Due to batch-to-batch variability in mouse strains, a pilot study is mandatory before committing valuable xenograft animals.[3]
Objective: Confirm Maximum Tolerated Dose (MTD) in your specific strain (e.g., BALB/c Nude vs. C57BL/6).
| Group | Dose (mg/kg) | Route | Schedule | N (Mice) | Purpose |
| A | Vehicle Only | i.p. | Daily x 7 | 3 | Baseline Control |
| B | 2.5 mg/kg | i.p. | Daily x 7 | 3 | Low Dose Safety |
| C | 5.0 mg/kg | i.p.[1][8] | Daily x 7 | 3 | Target Therapeutic Dose |
| D | 10.0 mg/kg | i.p.[1] | Daily x 7 | 3 | High Dose Challenge |
Stop Criteria (Humane Endpoints):
-
Body weight loss >15%.[3]
-
Cholinergic Signs: Salivation, tremors, lacrimation (Alpha-solanine inhibits acetylcholinesterase).[3]
-
Neurological: Hind limb paralysis or stupor.[3]
Efficacy Study: Xenograft Workflow
Experimental Design
-
Model: Human Xenograft (e.g., PANC-1, A549, HepG2) or Syngeneic (e.g., B16 Melanoma).[3]
-
Inoculation: Subcutaneous injection of
cells in Matrigel (1:1) into the right flank.[3][8] -
Randomization: Initiate treatment when tumors reach 100–150 mm³ (typically Day 7–10 post-inoculation).[3]
Treatment Groups
-
Vehicle Control: (PBS + 1% DMSO + 1% Tween 80), i.p., Daily.
-
Alpha-Solanine: 5 mg/kg, i.p., Daily.
-
Positive Control: (e.g., Cisplatin 5 mg/kg, i.p., Q3D) – Optional but recommended for benchmarking.
Workflow Diagram
Caption: Figure 1. Standardized workflow for Alpha-Solanine xenograft efficacy evaluation.
Mechanism of Action (MOA)
To validate that tumor reduction is driven by Alpha-Solanine and not general toxicity, you must assay specific biomarkers in the harvested tumor tissue.[3]
Key Pathways to Validate:
Signaling Pathway Diagram
Caption: Figure 2. Multi-target mechanism of Alpha-Solanine: Apoptosis induction via Bcl-2/Bax modulation and suppression of metastatic/angiogenic factors.[3]
Data Analysis & Interpretation
Primary Endpoints
-
Tumor Volume Inhibition (TVI):
Where T is the treated group and C is the control group.[3] -
Relative Tumor Volume (RTV):
(Volume on day t / Volume on day 0).
Safety Metrics (Self-Validation)
-
Weight Loss: If the Solanine group loses >10% weight compared to Vehicle, the dose is too toxic; the anti-tumor effect may be confounded by systemic toxicity (cachexia).
-
Liver Enzymes: Check ALT/AST at endpoint. High doses (>20 mg/kg) are known to cause hepatotoxicity.[3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Syringe | DMSO concentration too low or PBS too cold. | Use warm PBS (37°C).[3] Add Tween 80 to the formulation.[3] |
| Sudden Death (<1 hr) | Acute Cholinergic Crisis (Overdose).[3] | Verify calculation. Ensure dose is <10 mg/kg.[2][3][7][8][11][12][13] Check for tremors immediately post-dose.[3] |
| No Tumor Regression | Poor bioavailability or resistant cell line.[3] | Verify i.p. injection technique (avoid gut injection).[3] Confirm cell line sensitivity in vitro (IC50) first. |
| Peritonitis/Swollen Belly | Vehicle irritation.[3] | Reduce DMSO concentration.[3] Ensure pH of final solution is 7.4. |
References
-
Mohsenikia, M., et al. (2013). "The protective and therapeutic effects of alpha-solanine on mice breast cancer."[3][12][13] European Journal of Pharmacology.
-
Wang, Y., et al. (2014). "Antitumor efficacy of α-solanine against pancreatic cancer in vitro and in vivo."[3] PLOS ONE. [3]
-
Key Finding: Demonstrated 61% tumor volume reduction in PANC-1 xenografts at 6 µg/g (6 mg/kg).[3]
-
-
Nandi, S., et al. (2024). "Updated aspects of alpha-Solanine as a potential anticancer agent: Mechanistic insights and future directions."[3][13] Fundamental & Clinical Pharmacology. [3]
-
Key Finding: Comprehensive review of toxicity thresholds and signaling pathways (PI3K/Akt, Bax/Bcl-2).[3]
-
-
Friedman, M. (2006). "Potato glycoalkaloids and metabolites: roles in the plant and in the diet." Journal of Agricultural and Food Chemistry. [3]
- Key Finding: Detailed analysis of solanine stability, solubility, and glycoalkaloid toxicity mechanisms.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solanine | C45H73NO15 | CID 30185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alpha-Solanine | C45H73NO15 | CID 9549171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. The protective and therapeutic effects of alpha-solanine on mice breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Assessment of Alpha-Solanine Cytotoxicity via MTT Assay
Abstract & Scope
This application note details the validated protocol for assessing the cytotoxic potential of
This guide moves beyond generic MTT protocols, addressing specific challenges such as solubility limits , solvent cytotoxicity , and metabolic interference . It is designed for researchers aiming to generate reproducible IC50 values and elucidate mechanisms of action in cancer cell lines (e.g., HepG2, A549, Panc-1).[1]
Experimental Strategy & Pre-Validation
The Principle (Why MTT?)
The MTT assay relies on the reduction of tetrazolium dye MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to insoluble purple formazan.[1][2] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.[1]
-
Critical Insight:
-Solanine induces apoptosis via mitochondrial depolarization.[1] Since MTT reduction occurs largely (though not exclusively) in the mitochondria, this assay is a direct functional proxy for the specific mechanism of action of Solanine.
Reagent Preparation & Solubility (The "Make or Break" Step)
-Solanine is poorly soluble in water but soluble in DMSO and hot ethanol.[1] Improper solubilization is the #1 cause of high variance in this assay.Table 1: Reagent Preparation Specifications
| Reagent | Specification | Preparation Protocol | Storage |
| 10 mM Stock | Dissolve 8.68 mg of | -20°C (Protect from light) | |
| MTT Reagent | 5 mg/mL | Dissolve 50 mg MTT powder in 10 mL sterile PBS (pH 7.4).[1] Filter sterilize (0.22 | 4°C (Dark) < 2 weeks |
| Solubilization Buffer | DMSO (Standard) | 100% Dimethyl Sulfoxide (biotech grade).[1] | RT |
Expert Tip: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v) . Higher concentrations cause non-specific membrane damage, masking the specific toxicity of
-Solanine. Calculation: To achieve a high test dose of 50M, dilute the 10 mM stock 1:200 in media. This yields 0.5% DMSO.[1]
Workflow Visualization
The following diagram outlines the critical time-points and decision nodes for the assay.
Figure 1: Chronological workflow for Alpha-Solanine cytotoxicity screening. Note the critical control point at the treatment phase where solvent concentration must be normalized.
Detailed Validated Protocol
Phase 1: Cell Seeding (Day 1)
-
Harvest Cells: Detach adherent cells (e.g., HepG2) using Trypsin-EDTA.[1]
-
Count: Determine viability using Trypan Blue. Viability must be >95%.[1]
-
Plate: Seed cells in a 96-well flat-bottom plate.
-
Edge Effect Mitigation: Fill the outer perimeter wells with 200
L sterile PBS. Do not use these wells for data; evaporation here causes high variance.[1] -
Incubate: 24 hours at 37°C, 5% CO
to allow attachment.
Phase 2: Treatment (Day 2)
-
Preparation of Working Solutions:
-
Application:
-
Mandatory Controls (Self-Validating System):
Phase 3: MTT Assay & Readout (Day 3 or 4)[1]
-
Observation: Check morphology under a microscope.[1] Solanine-treated cells should show shrinkage or detachment.[1]
-
MTT Addition: Add 10
L of MTT Stock (5 mg/mL) directly to each well (final conc: 0.5 mg/mL). -
Incubation: Incubate for 3 to 4 hours at 37°C. Look for purple precipitate (formazan).
-
Solubilization:
-
Carefully aspirate the media (containing MTT) without disturbing the purple crystals at the bottom.
-
Add 100
L DMSO to each well. -
Agitation: Place plate on an orbital shaker for 10-15 minutes (protected from light) to fully dissolve crystals.
-
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Optional: Use a reference wavelength of 630 nm to subtract cellular debris noise.
-
Data Analysis & Interpretation
Viability Calculation
Normalize all data against the Vehicle Control , not the Media Control.
IC50 Determination
Do not rely on linear regression.[1] Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.[1]
-
X-axis: Log[Concentration] of
-Solanine.[1] -
Y-axis: % Cell Viability.
Typical Results
-Solanine typically exhibits IC50 values in the range of 10 – 30Mechanistic Context (Why it works)
Understanding the pathway validates the assay choice.
Figure 2: Mechanism of Action.[1][6] Solanine disrupts membrane integrity and mitochondrial function, directly reducing the metabolic activity measured by MTT.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background (Blank) | Microbial contamination or protein precipitation.[1] | Use sterile filtration for all reagents.[1] Ensure MTT solution is fresh. |
| Low Absorbance (Controls) | Low cell density or short incubation.[1] | Increase seeding density to 10k/well. Ensure 4h MTT incubation. |
| High Variance (SEM) | Pipetting error or Edge Effect.[1] | Use a multi-channel pipette.[1][7] Discard edge wells as per protocol. |
| Precipitation in Wells | Ensure the stock was fully sonicated. Do not exceed solubility limits in aqueous media (approx 20-30 |
References
-
PubChem. (2023).[1] Alpha-Solanine Compound Summary. National Library of Medicine. [Link]
-
Wang, Y., et al. (2021).[1]
-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy.[1][8] MDPI - Toxins.[1] [Link][1][4][9] -
Riss, T.L., et al. (2013).[1][3] Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[1] [Link]
Sources
- 1. α-龙葵碱 from potato sprouts, ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. alpha-Solanine | 20562-02-1 [chemicalbook.com]
Application Note: HPTLC Densitometric Analysis of Alpha-Solanine and Alpha-Chaconine
Executive Summary
Alpha-solanine and alpha-chaconine are the primary toxic steroidal glycoalkaloids (SGAs) found in potatoes (Solanum tuberosum).[1] While they possess pharmacological potential, their narrow therapeutic index and potential for accumulation in tubers (greening) necessitate rigorous quality control.
This application note details a high-sensitivity HPTLC densitometry protocol. Unlike HPLC-UV, which suffers from the lack of strong chromophores in SGAs, HPTLC coupled with specific post-chromatographic derivatization offers a robust, high-throughput alternative with superior matrix tolerance. This guide prioritizes the modified Carr-Price reaction over Dragendorff’s reagent due to its significantly higher sensitivity and stability for quantitative analysis.
Scientific Principles & Mechanism[2]
Chromatographic Separation
The separation relies on adsorption chromatography using Silica Gel 60 F254 .[1] SGAs are polar glycosides (trisaccharides attached to a solanidine aglycone).
-
Stationary Phase: The hydroxyl groups of the silica interact with the polar sugar moieties (rhamnose, galactose, glucose) of the SGAs.
-
Mobile Phase: A basic, polar mobile phase (Dichloromethane/Methanol/Water/Ammonia) is required to suppress the ionization of the basic nitrogen in the solanidine backbone, reducing peak tailing and ensuring compact bands.
Detection Mechanism: The Carr-Price Reaction
Direct UV detection of SGAs is poor due to the lack of conjugated double bonds. We utilize a modified Carr-Price reaction (Antimony(III) chloride in acid).[1][2][3][4]
-
Mechanism: Under acidic conditions and heat,
acts as a Lewis acid, interacting with the steroidal alkene double bond (C5-C6) and the aglycone structure. This results in the formation of a halochromic carbonium ion complex, manifesting as a distinct reddish-purple chromophore. -
Specificity: This reaction is specific to the steroidal skeleton, minimizing interference from simple sugars or other matrix components.
Materials and Reagents
-
HPTLC Plates: Merck Silica Gel 60 F254 (20 x 10 cm), glass backed.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Glacial Acetic Acid, Ammonia (25%), all Analytical Grade.
-
Standards:
-Solanine and -Chaconine (Sigma-Aldrich, >95% purity).[5] -
Derivatization Reagent (Modified Carr-Price): 20% (w/v) Antimony(III) chloride (
) in Chloroform:Acetic Acid (3:1 v/v).-
Safety Note:
is corrosive and hygroscopic. Prepare fresh in a fume hood.
-
Experimental Protocol
Sample Preparation (Extraction)
Rationale: Acidic methanol disrupts cell walls and solubilizes the polar glycoalkaloids while precipitating some proteins.
-
Lyophilization: Freeze-dry potato tuber samples to constant weight and grind to a fine powder.
-
Extraction: Weigh 2.0 g of powder into a 50 mL centrifuge tube.
-
Solvent Addition: Add 15 mL of Methanol:Acetic Acid (95:5 v/v) .
-
Agitation: Vortex for 1 min, then sonicate for 15 min at room temperature.
-
Centrifugation: Centrifuge at 5000 rpm for 10 min. Collect the supernatant.
-
Re-extraction: Repeat steps 3-5 twice more. Combine all supernatants.
-
Concentration: Evaporate the combined extract to dryness under vacuum (Rotavap) at 45°C.
-
Reconstitution: Dissolve the residue in exactly 2.0 mL of Methanol:Acetic Acid (95:5). Filter through a 0.45 µm PTFE syringe filter.
Chromatographic Conditions
-
Instrument: CAMAG HPTLC System (Automatic TLC Sampler 4, TLC Scanner 3/4).
-
Application: Band length 8.0 mm; track distance 12.0 mm; application volume 2-10 µL (variable based on expected concentration).
-
Mobile Phase: Dichloromethane : Methanol : Water : Ammonia (25%)
-
Chamber Saturation: 20 minutes with filter paper is mandatory .
-
Development Distance: 85 mm (approx. 20-25 mins).
-
Drying: Dry plate in a stream of cold air for 5 minutes to remove all ammonia traces (ammonia interferes with the acidic derivatization).
Derivatization & Detection
-
Dipping: Immerse the dried plate into the Modified Carr-Price Reagent for 2 seconds using an immersion device (speed 5).
-
Heating: Heat the plate on a TLC plate heater at 105°C for 5-10 minutes .
-
Observation: Spots will appear as reddish-purple bands on a white/grey background.
-
-
Scanning:
Method Validation & Performance Data
The following data represents typical performance metrics for this protocol (Bodart et al., 2000; Skarkova et al., 2008).
| Parameter | Alpha-Solanine | Alpha-Chaconine | Notes |
| Rf Value | 0.07 ± 0.02 | 0.14 ± 0.02 | Low Rf is expected; ensures separation from solvent front impurities. |
| Linearity Range | 200 - 1000 ng/band | 200 - 1000 ng/band | Polynomial regression often fits better than linear. |
| LOD | ~30 ng/band | ~30 ng/band | Highly sensitive compared to UV. |
| Recovery | 85 - 95% | 85 - 95% | Spiked potato matrix. |
| Precision (RSD) | < 3.5% | < 3.5% | Intra-day precision. |
Visualization of Workflows
Analytical Workflow
This diagram outlines the critical path from raw tuber to data analysis.
Figure 1: Step-by-step HPTLC workflow for glycoalkaloid analysis emphasizing the critical derivatization step.
Troubleshooting Logic
A decision tree for resolving common issues with glycoalkaloid separation.
Figure 2: Troubleshooting logic for optimizing peak shape and resolution.
Senior Scientist’s Comments (Expertise & Trust)
-
The "Ammonia Balance": The Rf values for Solanine (0.07) and Chaconine (0.[6][5][8][9][10]14) are naturally low. Do not be tempted to drastically increase polarity to move them up. High polarity often causes the solvent front to carry matrix impurities that overlap with your analytes. The specified mobile phase keeps the analytes just above the matrix junk but below the solvent front.
-
Reagent Hygiene: Antimony trichloride hydrolyzes rapidly in moist air to form an insoluble oxychloride precipitate. If your dipping reagent is cloudy, discard it . It must be crystal clear for quantitative densitometry.
References
-
Bodart, P., et al. (2000). Determination of alpha-solanine and alpha-chaconine in potatoes by high-performance thin-layer chromatography/densitometry.[3][7] Journal of AOAC International, 83(6), 1468-1473.[3][7]
-
Skarkova, J., et al. (2008). Instrumental HPTLC determination of α-solanine and α-chaconine in peeled potato tubers. JPC - Journal of Planar Chromatography - Modern TLC, 21, 201–204.
-
Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry, 54(23), 8655–8681.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of alpha-solanine and alpha-chaconine in potatoes by high-performance thin-layer chromatography/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Glycoalkaloid content in pet food by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. mdpi.com [mdpi.com]
centrifugal partition chromatography for alpha-solanine purification
Application Note: High-Purity Isolation of Alpha-Solanine via Centrifugal Partition Chromatography (CPC)
Executive Summary
Alpha-solanine is a bioactive steroidal glycoalkaloid found in Solanaceae plants, exhibiting significant potential in oncology (apoptosis induction) and antimicrobial research. However, its structural similarity to
This guide details a solid-support-free purification protocol using Centrifugal Partition Chromatography (CPC).[1] By utilizing a liquid stationary phase, this method eliminates irreversible sample loss, allows for high mass loading, and achieves >92% purity in a single step.
The CPC Advantage: Why Liquid-Liquid Partitioning?
Unlike HPLC, which relies on surface interactions with silica, CPC separates compounds based purely on their partition coefficient (
-
Total Sample Recovery: No silica means no irreversible adsorption of the polar glycoside moiety.
-
High Loading Capacity: The stationary phase occupies ~70-80% of the column volume, allowing gram-scale injections.
-
Tunable Selectivity: The solvent system can be infinitely adjusted to separate
-solanine from its structural analog, -chaconine.
Pre-Purification Workflow: Extraction Strategy
Before CPC, the target molecule must be extracted from the plant matrix. Potato sprouts (Solanum tuberosum) are the preferred biomass due to high glycoalkaloid concentration.
Protocol: Acidic Methanol Extraction
-
Biomass Prep: Freeze-dry fresh potato sprouts and grind to a fine powder.
-
Solvent: Prepare a mixture of Methanol / Water / Acetic Acid (400 : 100 : 50 v/v/v) . The acid protonates the alkaloid nitrogen, increasing solubility.
-
Extraction: Macerate powder in solvent (1:10 w/v ratio) for 4 hours at room temperature.
-
Clarification: Centrifuge at 4,000 rpm for 15 min. Collect supernatant.
-
Concentration: Evaporate methanol under reduced pressure (Rotavap) at 40°C.
-
Crude Recovery: The remaining aqueous residue is freeze-dried to yield the Crude Glycoalkaloid Extract (CGE) .
CPC Method Development
The success of CPC relies on the Biphasic Solvent System . For glycoalkaloids, the "Arizona" or "HEMWat" systems are often too non-polar. We utilize a specific ternary system optimized for the separation of
The Optimized Solvent System
System: Ethyl Acetate / n-Butanol / Water Ratio: 15 : 35 : 50 (v/v/v)
-
Upper Phase (Organic): Mobile Phase (Ascending Mode)
-
Lower Phase (Aqueous): Stationary Phase
Mechanistic Logic:
The high butanol content increases the polarity of the organic phase, allowing the glycosides to partition effectively.
Determination of Partition Coefficient ( )
Before the full run, validate the
-
Add 2 mL of each phase (Upper & Lower) to a vial.
-
Dissolve 10 mg of Crude Extract. Shake vigorously and let settle.
-
Calculate
.-
Target:
for the target compound. -
If
, the compound elutes too fast (with solvent front). -
If
, the compound is retained too long (requires extrusion).
-
Detailed CPC Protocol
Instrument: Hydrostatic CPC Column (e.g., 250 mL or 1000 mL rotor volume). Detection: ELSD (Evaporative Light Scattering Detector) or UV at 205 nm (Note: UV signal is weak).
| Parameter | Setting / Value | Notes |
| Solvent System | EtAc / BuOH / H2O (15:35:50) | Equilibrate in separatory funnel > 2 hrs. |
| Stationary Phase | Lower Phase (Aqueous) | Pumped in "Descending" mode initially to fill rotor. |
| Mobile Phase | Upper Phase (Organic) | Pumped in "Ascending" mode during run. |
| Rotation Speed | 1,000 - 1,800 rpm | Higher G-force improves retention of stationary phase. |
| Flow Rate | 8 - 15 mL/min | Dependent on column size (aim for 1-2 CV/hour). |
| Injection Mode | Loop Injection | Dissolve sample in 50:50 mixture of phases. |
| Sample Load | 0.5 - 2.0 g | Per run (on a 250 mL column). |
Step-by-Step Execution:
-
Column Filling: Fill the entire column with the Lower Phase (Stationary) at 30 mL/min (no rotation).
-
Equilibration: Start rotation (e.g., 1,500 rpm). Pump Upper Phase (Mobile) in Ascending Mode (bottom-to-top) at the experimental flow rate (e.g., 8 mL/min).
-
Hydrodynamic Equilibrium: Continue pumping until mobile phase emerges from the outlet. Ensure stationary phase retention (
) is >60%.-
Calculation:
-
-
Injection: Inject the crude extract (dissolved in the biphasic mix) via the sample loop.
-
Elution: Continue pumping mobile phase. Collect fractions (e.g., 10 mL/tube).
-
Order of Elution: Impurities (
) -Solanine -Chaconine.
-
-
Extrusion (Optional): If highly non-polar compounds remain, switch to pumping Stationary Phase to "push" the remaining contents out.
Visualization: Purification Workflow
Caption: Figure 1. End-to-end workflow for the isolation of alpha-solanine from Solanum tuberosum biomass.
Analytical Validation
Post-run fractions must be validated. Since glycoalkaloids have poor UV absorbance, ELSD (Evaporative Light Scattering Detection) or MS (Mass Spectrometry) is recommended.
-
HPLC Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water (containing 0.1% Formic Acid).
-
Gradient: 20% B to 60% B over 30 min.
-
Target Retention:
-Solanine elutes before -Chaconine in reverse-phase HPLC, correlating with the CPC elution order in the recommended system.
Expected Results:
-
Yield: ~15-20 mg pure compound per gram of crude extract.
-
Purity: >92% (HPLC area normalization).
References
-
Attoumbré, J., Lesur, D., Giordanengo, P., & Baltora-Rosset, S. (2012).[4] Preparative separation of glycoalkaloids
-solanine and -chaconine by centrifugal partition chromatography.[3][4][5][6][7] Journal of Chromatography B, 908, 150-154.[4] Link -
Friedman, M. (2006). Potato glycoalkaloids and metabolites: roles in the plant and in the diet. Journal of Agricultural and Food Chemistry, 54(23), 8655-8681. Link
-
Hopkins, J. (2023). Scale-up of Aflatoxin Purification by Centrifugal Partition Chromatography. MDPI Separations, 10(3), 156. Link
- Chemat, F., & Strube, J. (2015). Green Extraction of Natural Products: Theory and Practice. Wiley-VCH.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation of glycoalkaloids α-solanine and α-chaconine by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solanidine isolation from Solanum tuberosum by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery QuEChERS Extraction of Alpha-Solanine from Complex Food Matrices
Topic: Optimized QuEChERS Extraction of Alpha-Solanine in Food Matrices Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals
Abstract
This application note details a robust, field-validated protocol for the extraction and quantification of alpha-solanine (a steroidal glycoalkaloid) from food matrices, specifically Solanum tuberosum (potato) and derived products.[1][2][3] Unlike generic pesticide workflows, this protocol addresses the specific physicochemical challenges of glycoalkaloids—namely their basicity (pKa ~6.66), glycosidic polarity, and sensitivity to enzymatic degradation. We utilize a modified AOAC 2007.01 (Acetate Buffered) QuEChERS method, optimized with acidified acetonitrile to ensure complete ionization and partitioning, followed by a targeted dSPE cleanup to remove matrix interferences without analyte loss.
Part 1: The Chemical Basis of Extraction
To design a self-validating protocol, one must understand the analyte's behavior at the molecular level. Alpha-solanine presents a unique set of challenges compared to neutral pesticides.
pH-Dependent Solubility (The "pKa Trap")
Alpha-solanine is a weak base with a pKa of approximately 6.66 [1].[4]
-
Neutral pH (>7): The molecule is less soluble in aqueous media and prone to precipitation or adsorption to matrix solids.
-
Acidic pH (<5): The nitrogen atom in the solanidine aglycone becomes protonated (
). This charged state significantly enhances solubility in polar organic solvents like acetonitrile and water, preventing loss during the initial extraction. -
Protocol Implication: We employ acidified acetonitrile (1% acetic acid or 0.5% formic acid) as the extraction solvent. This maintains the extraction environment well below the pKa, ensuring the analyte remains in the soluble, protonated form.
Matrix Interferences & Cleanup
-
Sugars/Starch: Potatoes are high in starch. The PSA (Primary Secondary Amine) sorbent in dSPE is critical for removing organic acids and sugars.[5] Since alpha-solanine is basic, it does not interact strongly with the anionic exchange sites of PSA, allowing for efficient cleanup without recovery loss.
-
Chlorophyll: For green potatoes or leaves, GCB (Graphitized Carbon Black) is necessary. However, planar molecules can adhere irreversibly to GCB. While alpha-solanine has a bulky steroid backbone, excessive GCB can reduce recovery. We limit GCB content to <10 mg per mL of extract.
Part 2: Materials & Apparatus[4][7][8][9][10]
Reagents
-
Extraction Solvent: Acetonitrile (LC-MS Grade) acidified with 1% (v/v) Acetic Acid (glacial).
-
Internal Standard (ISTD): Alpha-Tomatine or Alpha-Solanine-d3 (deuterated).[4] Prepare a stock solution at 100 µg/mL in Methanol.
-
QuEChERS Extraction Salts (AOAC 2007.01):
-
6 g Magnesium Sulfate (
), anhydrous. -
1.5 g Sodium Acetate (
), anhydrous.
-
-
dSPE Cleanup Kit (General Fruits/Vegetables):
Apparatus
-
Homogenizer: High-speed tissue disruptor (e.g., Ultra-Turrax) or Cryogenic Grinder (e.g., SPEX SamplePrep).
-
Centrifuge: Capable of
3000 RCF (g-force). -
LC-MS/MS: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP).
Part 3: Step-by-Step Experimental Protocol
Phase A: Sample Preparation & Extraction
Objective: Solubilize alpha-solanine while inhibiting enzymatic degradation.[4]
-
Homogenization: Cryogenically grind the potato sample (tuber, peel, or crisp) to a fine powder using liquid nitrogen. This prevents enzymatic oxidation.
-
Weighing: Weigh 10.0 g (± 0.1 g) of homogenized sample into a 50 mL FEP/PP centrifuge tube.
-
ISTD Addition: Spike the sample with 100 µL of the Internal Standard solution (Alpha-Tomatine). Vortex for 30 seconds to equilibrate.
-
Solvent Addition: Add 10.0 mL of 1% Acetic Acid in Acetonitrile .
-
Why Acidified? To protonate the solanine (pH < pKa) and disrupt cell wall interactions.
-
-
Agitation: Shake vigorously for 1 minute (or use an automated shaker like a Geno/Grinder at 1000 rpm).
-
Salting Out: Add the AOAC Extraction Salts (6 g
, 1.5 g ).-
Crucial Step: Shake immediately and vigorously for 1 minute to prevent
agglomeration. The exothermic reaction improves extraction efficiency.
-
-
Centrifugation: Centrifuge at 4,000 rpm (approx. 3000 RCF) for 5 minutes.
-
Result: You will see a separation: a solid pellet at the bottom, an aqueous layer (if sufficient water was present), and a top Acetonitrile layer containing the glycoalkaloids.
-
Phase B: Dispersive Solid-Phase Extraction (dSPE)
Objective: Remove lipids, sugars, and pigments without losing the basic analyte.
-
Aliquot Transfer: Transfer 1.0 mL of the supernatant (top Acetonitrile layer) into a 2 mL dSPE tube containing 150 mg
, 50 mg PSA, and 50 mg C18 .-
Note: If the extract is visibly green (high chlorophyll), use a tube containing GCB (Graphitized Carbon Black), but do not exceed 10 mg GCB per tube to avoid solanine loss.
-
-
Vortex: Vortex the dSPE tube for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Filtration: Transfer the purified supernatant into an LC vial through a 0.22 µm PTFE filter .
-
Caution: Do not use Nylon filters, as glycoalkaloids can bind to nylon.
-
Part 4: Workflow Visualization (DOT Diagram)
Figure 1: Step-by-step QuEChERS workflow optimized for pH-sensitive glycoalkaloids.
Part 5: LC-MS/MS Analytical Conditions[4]
To ensure specificity and sensitivity, use Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Column | Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
| Ionization | ESI Positive (+) |
MRM Transitions:
| Analyte | Precursor (m/z) | Product (Quantifier) | Product (Qualifier) |
| Alpha-Solanine | 868.5 | 398.3 | 722.5 |
| Alpha-Tomatine (ISTD) | 1034.5 | 416.4 | 578.4 |
Part 6: Method Validation & Performance Data
The following data represents typical performance metrics for this protocol in a potato matrix [2][3].
| Metric | Value | Notes |
| Linearity ( | > 0.995 | Range: 10 - 1000 ng/mL |
| Recovery (%) | 85% - 105% | Spiked at 100 µg/kg |
| RSD (Precision) | < 8.5% | Intra-day repeatability |
| LOD (Limit of Detection) | ~5 µg/kg | Signal-to-Noise > 3 |
| LOQ (Limit of Quant) | ~16 µg/kg | Signal-to-Noise > 10 |
Part 7: Troubleshooting Guide
-
Low Recovery:
-
Cause: pH was too high during extraction.
-
Fix: Ensure the Acetonitrile contains fresh 1% Acetic Acid. Check that the Sodium Acetate is anhydrous.
-
-
Peak Tailing:
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Increase Formic Acid in mobile phase to 0.2% or add 5mM Ammonium Formate.
-
-
High Backpressure/Clogging:
-
Cause: Residual starch or nylon filter binding.
-
Fix: Ensure centrifugation is at sufficient G-force (>3000 RCF) and strictly use PTFE or PVDF filters.
-
References
-
ChemicalBook. (2024).[7] Alpha-Solanine Physicochemical Properties, CAS 20562-02-1.[4][7][8] Retrieved from
-
Nie, J., et al. (2020).[6] Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates.[9][10] Biomolecules, 10(4), 539. Retrieved from
-
Dai, X., et al. (2017). Determination of α-chaconine and α-solanine in commercial potato crisps by QuEChERS extraction and UPLC-MS/MS. Journal of Food Composition and Analysis. Retrieved from
-
AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates [mdpi.com]
- 4. Showing Compound alpha-Solanine (FDB012500) - FooDB [foodb.ca]
- 5. restek.com [restek.com]
- 6. QuEChERS Dispersive SPE | Fisher Scientific [fishersci.com]
- 7. alpha-Solanine | 20562-02-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Assessing Alpha-Solanine Induced Autophagy via LC3-II Expression
[1][2][3][4]
Executive Summary
Alpha-solanine, a trisaccharide glycoalkaloid found in Solanaceae species (e.g., Solanum tuberosum), has emerged as a potent anti-tumor agent. While its apoptotic capabilities are well-documented, recent studies highlight its role in inducing autophagy —a "double-edged" cellular survival/death mechanism.
This guide provides a rigorous framework for distinguishing between alpha-solanine-induced autophagic induction and autophagic blockade. Relying solely on static LC3-II levels is a common source of experimental error. This protocol establishes a self-validating system using autophagic flux analysis to confirm that alpha-solanine triggers the ROS-mediated ER stress pathway, inhibiting the Akt/mTOR axis and activating AMPK.
Mechanistic Grounding: The ROS-ER Stress-mTOR Axis
To design an effective assay, one must understand the upstream signaling triggered by alpha-solanine. The compound does not merely "turn on" autophagy; it creates a stress environment that forces the cell to recycle organelles.
The Signaling Cascade
-
ROS Generation: Alpha-solanine disrupts mitochondrial membrane potential, leading to reactive oxygen species (ROS) accumulation.[1]
-
ER Stress: ROS triggers the Unfolded Protein Response (UPR), upregulating markers like BiP, PERK, and ATF6.[2][3]
-
mTOR Inhibition: The metabolic stress activates AMPK, which phosphorylates TSC2, ultimately inhibiting mTORC1 (the master negative regulator of autophagy).
-
LC3 Conversion: Cytosolic LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which recruits to the autophagosome membrane.[4]
Visualization: Signaling Pathway
The following diagram illustrates the causal link between alpha-solanine exposure and LC3-II accumulation.[1][2][3]
Figure 1: Alpha-solanine triggers autophagy via ROS-mediated AMPK activation and mTOR inhibition.[1]
Experimental Strategy: The "Flux" Imperative
Critical Insight: An increase in LC3-II (the lipidated autophagosomal marker) can result from two opposing scenarios:
-
Induction: The cell is making more autophagosomes (Alpha-solanine effect).[1][2][3]
-
Blockade: The cell is failing to degrade autophagosomes (Lysosomal dysfunction).
To validate alpha-solanine as an inducer, you must measure Autophagic Flux .[1][3] This involves treating cells with a lysosomal inhibitor (Bafilomycin A1 or Chloroquine).[1][2][3][4][5]
The Logic of Flux
Detailed Protocols
Protocol A: Cell Treatment & Lysate Preparation
Objective: Generate lysates with preserved LC3-II for Western Blotting.
Materials:
-
Target Cells (e.g., HepG2, A549, or Melanoma lines).
-
Alpha-Solanine (dissolved in DMSO).
-
RIPA Lysis Buffer (supplemented with protease/phosphatase inhibitors).
Step-by-Step:
-
Seeding: Plate cells (approx.
cells/well in 6-well plates) and incubate for 24h to reach 70-80% confluency. -
Grouping (The 4-Arm Design):
-
Group 1 (Control): DMSO vehicle only.
-
Group 2 (Solanine): Alpha-solanine (10–20
M) for 24h. -
Group 3 (Flux Control): BafA1 (100 nM) or CQ (10-50
M) added for the last 4 hours of the 24h period. -
Group 4 (Experimental Flux): Alpha-solanine (24h) + BafA1/CQ (added during the last 4 hours).
-
-
Harvesting:
-
Wash cells 2x with ice-cold PBS.
-
Add 150
L ice-cold RIPA buffer. Crucial: Scrape cells immediately on ice to prevent LC3-II degradation. -
Collect lysate in pre-cooled microcentrifuge tubes.
-
-
Clarification: Centrifuge at 12,000
for 15 min at 4°C. Collect the supernatant. -
Quantification: Normalize protein concentration (BCA Assay) to 20-30
g per lane.
Protocol B: Optimized Western Blot for LC3
Challenge: LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa) are small and migrate closely. Standard blotting often fails to separate them.
Optimization Parameters:
| Parameter | Recommendation | Reason |
| Gel Percentage | 12-15% SDS-PAGE | High percentage is required to resolve the small kDa difference between LC3-I and II. |
| Membrane Type | PVDF (0.2 | Critical: 0.45 |
| Transfer Conditions | Wet Transfer (Cold) | 90V for 60-90 mins on ice. Semi-dry can be risky for small proteins. |
| Blocking | 5% Non-fat Milk | BSA can sometimes result in higher background for LC3 antibodies. |
| Primary Antibody | Anti-LC3B | Use a validated antibody (e.g., Cell Signaling or Novus) that recognizes both isoforms. |
Interpretation:
-
LC3-I: Appears as the upper band (Cytosolic).
-
LC3-II: Appears as the lower band (Lipid-bound). Note: LC3-II migrates faster due to hydrophobicity, despite being physically larger.
Protocol C: Immunofluorescence (Confocal Validation)
Western blots average the population; microscopy validates the specific phenotype (puncta formation).
-
Seeding: Grow cells on sterile glass coverslips.
-
Treatment: Treat with Alpha-Solanine (12-24h).
-
Fixation: 4% Paraformaldehyde (15 min).
-
Permeabilization: 0.1% Triton X-100 (10 min).
-
Staining:
-
Primary: Anti-LC3B (1:200) overnight at 4°C.
-
Secondary: Alexa Fluor 488/594 conjugated (1:500).
-
Counterstain: DAPI (Nuclei).
-
-
Imaging: Look for the transition from diffuse cytosolic staining (LC3-I) to punctate/dotted staining (LC3-II autophagosomes).
Data Interpretation & Logic Flow
Use the following logic tree to interpret your Western Blot results.
Figure 2: Decision matrix for interpreting Autophagic Flux assays.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No LC3-II band visible | Protein blow-through or degradation. | Switch to 0.2 |
| LC3-I is much stronger than LC3-II | Low basal autophagy or poor sensitivity. | This is normal in some cell lines. Focus on the ratio change relative to Actin/GAPDH loading control. |
| High LC3-II in Control | Cell stress during culture. | Ensure cells are not over-confluent (>90%) or starved of serum before the experiment starts. |
References
-
Mechanism of Action: Alpha-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway.[1][2] Cell Death & Disease (2015).[1][2][3]
-
[1]
-
-
LC3 Interpretation:LC3 and Autophagy FAQs: Understanding LC3-I/II migration and detection. Bio-Techne / Novus Biologicals.
-
Flux Protocol:Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy Journal (2021).
-
Experimental Optimization: Determination of the optimal assay window for capturing LC3-II increase. Scientific Reports (2022).[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of Autophagy via AMPK/mTOR Pathway on α-Synuclein Turnover in Parkinson’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
Application Note: Quantifying Alpha-Solanine Induced Apoptosis via TUNEL Assay
Introduction & Scientific Context
Alpha-solanine, a steroidal glycoalkaloid found in Solanaceae species (e.g., Solanum nigrum, Solanum tuberosum), has emerged as a potent anticancer agent.[1][2][3][4] Its mechanism of action involves the disruption of the mitochondrial membrane potential (
While early apoptotic markers (e.g., Annexin V binding) are valuable, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay provides definitive confirmation of nuclear dismantling. This application note details a robust, fluorescence-based TUNEL protocol optimized for adherent cancer cell lines (e.g., HepG2, A549, PC-3) treated with alpha-solanine.
Mechanism of Action
Alpha-solanine shifts the balance of Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax.[6] This triggers the intrinsic apoptotic pathway. The resulting activation of Caspase-3 activates Caspase-Activated DNase (CAD), which cleaves DNA into internucleosomal fragments (approx. 180-200 bp). The TUNEL assay enzymatically labels the free 3'-hydroxyl termini of these fragments.[5][7][8]
Diagram 1: Alpha-Solanine Induced Apoptotic Signaling
Figure 1: Alpha-solanine triggers the intrinsic mitochondrial pathway, leading to DNA fragmentation detectable by TUNEL.
Experimental Design & Reagents
Cell Culture Model[6][9]
-
Cell Lines: HepG2 (Liver), A549 (Lung), or HCT-116 (Colorectal).
-
Seeding Density:
cells/well in 24-well plates containing sterile glass coverslips. -
Treatment: Alpha-solanine (dissolved in DMSO) at 0, 10, 20, and 40 µM for 24h and 48h.
Critical Reagents
| Reagent | Function | Specification |
| Alpha-Solanine | Test Compound | Purity |
| TdT Enzyme | Catalyst | Terminal Deoxynucleotidyl Transferase |
| FITC-dUTP | Label | Fluorescein-12-dUTP |
| Proteinase K | Permeabilization | 20 µg/mL (or 0.1% Triton X-100) |
| DAPI | Counterstain | 1 µg/mL (Blue nuclear stain) |
| DNase I | Positive Control | 1 U/mL (Induces DNA breaks) |
Step-by-Step Protocol: Fluorescence TUNEL Assay
Note: This protocol is optimized for adherent cells on coverslips. For suspension cells, use the flow cytometry variation.
Phase 1: Sample Preparation & Fixation[5]
-
Harvest/Wash: Remove culture medium. Wash cells gently
with PBS. -
Fixation: Add 4% Paraformaldehyde (PFA) in PBS (pH 7.4). Incubate for 25 minutes at Room Temperature (RT).
-
Expert Insight: Do not over-fix (>1 hour), as this cross-links DNA too tightly, preventing TdT access.
-
-
Wash: Remove PFA and wash
with PBS.
Phase 2: Permeabilization[5]
-
Permeabilize: Incubate cells in 0.1% Triton X-100 in 0.1% sodium citrate for 5 minutes on ice.
-
Alternative: For tissues or difficult cells, use Proteinase K (20 µg/mL) for 15 min at RT.
-
-
Wash: Wash
with PBS.
Phase 3: The TUNEL Reaction[8]
-
Equilibration: Add 100 µL of TdT Equilibration Buffer. Incubate 10 min at RT.
-
Reaction Mix: Prepare the TUNEL Reaction Mixture (TdT Enzyme + FITC-dUTP) immediately before use.
-
Ratio: Typically 5 µL Enzyme + 45 µL Label Solution (refer to specific kit instructions).[8]
-
-
Labeling: Blot excess liquid from coverslips. Apply 50 µL of Reaction Mix to each coverslip.
-
Cover: Place a parafilm square over the drop to prevent evaporation.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Stop Reaction: Remove parafilm. Wash
with PBS to stop the enzymatic reaction and remove unbound dUTP.
Phase 4: Counterstaining & Mounting
-
Nuclear Stain: Incubate with DAPI (1 µg/mL) for 5 minutes at RT in the dark.
-
Mount: Wash
with PBS. Mount coverslips onto slides using an anti-fade mounting medium. -
Imaging: Analyze immediately using a fluorescence microscope (Excitation: 488 nm for FITC, 350 nm for DAPI).
Diagram 2: Experimental Workflow
Figure 2: Sequential workflow for performing the TUNEL assay on alpha-solanine treated cells.
Data Analysis & Interpretation
Expected Results
-
Negative Control (DMSO): Nuclei appear blue (DAPI). Very few/no green spots.
-
Positive Control (DNase I): All nuclei appear intensely green.
-
Alpha-Solanine Treated: Dose-dependent increase in green fluorescence localized within the fragmented nuclei.
Quantitative Analysis
To calculate the Apoptotic Index (AI) , count at least 5 randomly selected fields per slide (min. 200 cells total).[9]
Example Data: Alpha-Solanine on HepG2 Cells (24h)
| Treatment Group | DAPI Count (Total) | TUNEL+ Count (Apoptotic) | Apoptotic Index (%) | Interpretation |
| Control (DMSO) | 250 | 5 | 2.0% | Basal cell death |
| 10 µM Solanine | 240 | 28 | 11.6% | Mild apoptosis |
| 20 µM Solanine | 210 | 85 | 40.5% | Significant apoptosis ( |
| 40 µM Solanine | 180 | 115 | 63.8% | High cytotoxicity |
Troubleshooting & Optimization
| Observation | Possible Cause | Solution |
| High Background (Green everywhere) | Inadequate washing | Increase PBS wash steps after TdT incubation. |
| Over-permeabilization | Reduce Triton X-100 time or concentration. | |
| Dried samples | Ensure samples remain hydrated throughout the protocol. | |
| No Signal (Even in Positive Control) | TdT enzyme inactive | Store TdT at -20°C; keep on ice; do not vortex. |
| Permeabilization failure | Increase incubation time or switch to Proteinase K. | |
| Ethanol fixation used | Use 4% PFA; ethanol can sometimes cause poor DNA retention. | |
| Non-Specific Cytoplasmic Staining | RNA staining | RNA can sometimes be labeled.[5][7][10][11][12][13] Add RNase A digestion step if problematic. |
References
-
El-Daly, S. M., et al. (2019). Alpha-solanine inhibits HepG2 cell proliferation and induces apoptosis via caspase-3 activation.[6] Journal of Cellular Physiology.
-
Wang, L., et al. (2016). Solanine induces apoptosis of human esophageal cancer cells via the mitochondrial pathway. Biomedicine & Pharmacotherapy.
-
Thermo Fisher Scientific. APO-BrdU™ TUNEL Assay Kit User Guide.
-
Kyrylkova, K., et al. (2012). Detection of Apoptosis by TUNEL Assay. Methods in Molecular Biology.
-
Gu, Z., et al. (2021). α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells.[6] Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 7. sileks.com [sileks.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. mdpi.com [mdpi.com]
- 10. biotna.net [biotna.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. TUNEL Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support: Optimizing Alpha-Solanine Recovery from Soil Matrices
Introduction
Welcome to the Glycoalkaloid Analysis Support Hub. If you are accessing this guide, you are likely encountering the unique difficulties of extracting
The Core Problem: Unlike extraction from potato tubers, where simple acidified aqueous solvents (e.g., 5% acetic acid) suffice, soil extraction is complicated by high adsorption coefficients (
This guide provides field-proven troubleshooting workflows to maximize recovery, minimize ion suppression in LC-MS/MS, and ensure data integrity.
Module 1: Extraction Efficiency (Getting it Out)
User Issue:
"I am using the standard 5% acetic acid method used for potato tubers, but I am getting near-zero recovery from my soil samples."
Root Cause Analysis:
The "Acetic Acid Only" method relies on protonating the tertiary nitrogen (pKa ~6.66) to solubilize the alkaloid in water. While effective for plant tissue, this fails in soil because the solvent cannot overcome the hydrophobic sorption of the steroid backbone to soil organic carbon. You need an organic modifier with high desorption power.
The Solution: The "Jensen Cocktail"
You must shift to a multi-component solvent system that addresses both solubility and desorption. The industry standard for soil is the THF-modified acidic extraction .
Recommended Protocol
Replace your extraction solvent with the following mixture (Volume ratios):
-
Tetrahydrofuran (THF): 50% (Desorbs lipophilic backbone)
-
Water: 30% (Solubilizes sugar moiety)
-
Acetonitrile (ACN): 20% (Modifies polarity)
-
Acetic Acid: 1% (Ensures protonation)
Protocol Steps:
-
Ratio: Use a 1:2 ratio of Soil (g) to Solvent (mL).
-
Agitation: Shake horizontally for 2 hours . (Ultrasonication is less effective for soil desorption than prolonged shaking).
-
Separation: Centrifuge at 3000
g for 10 minutes. -
Supernatant: Collect for SPE cleanup (See Module 2).
Technical Insight: In validation studies, this mixture achieved ~60-70% recovery in sandy loam, whereas 5% acetic acid yielded 0% recovery from the same soil samples [1].
Module 2: Purification & Matrix Removal (Cleaning it Up)
User Issue:
"My LC-MS/MS chromatograms show massive ion suppression, or my HPLC-UV baseline is drifting."
Root Cause Analysis:
Soil extracts are rich in humic and fulvic acids . These co-extract with solanine and compete for ionization in the electrospray source (ESI). If the extract is brown or yellow, you have humic contamination.
The Solution: Solid Phase Extraction (SPE)
Direct injection of soil extracts is not recommended. You must use SPE to separate the glycoalkaloids from the humic substances.
SPE Selection Guide
| Feature | C18 (Octadecyl) | HLB (Hydrophilic-Lipophilic Balance) | Recommendation |
| Mechanism | Hydrophobic interaction | Combined hydrophobic/polar retention | Primary Choice |
| Humic Removal | Moderate | High | HLB is superior for soil. |
| pH Stability | 2-8 | 1-14 | HLB allows aggressive washing. |
Optimized SPE Workflow (HLB Cartridge, 60 mg/3 mL)
-
Conditioning: 3 mL Methanol followed by 3 mL Water.
-
Loading: Dilute your THF/ACN extract 1:1 with water (to lower organic strength) and load.
-
Wash 1 (Matrix Removal): 3 mL Water (removes polar salts).
-
Wash 2 (Critical): 3 mL 5% Methanol in Water . Do not use higher organic content here or you will elute the solanine.
-
Elution: 3 mL Acidified Methanol (1% Formic Acid in MeOH).
-
Note: The acid in the elution solvent keeps the solanine protonated and soluble in the organic phase.
-
Module 3: Stability & Degradation (Keeping it Intact)
User Issue:
"I see satellite peaks in my chromatogram and the
Root Cause Analysis:
-Solanine is susceptible to two degradation pathways in soil:[1][2]-
Enzymatic Hydrolysis: Soil microbes (e.g., Gibberella pulicaris) secrete enzymes that cleave the sugar moiety, converting
-solanine -solanine solanidine (aglycone) [1]. -
Chemical Hydrolysis: Extreme pH (<2 or >10) combined with heat can strip the sugars.
The Solution: Temperature & Inhibition[3]
-
Temperature: Perform all extraction steps at 4°C to 5°C .
-
Sterility: If conducting long-term sorption studies (>24 hours), the soil must be sterilized (gamma irradiation or autoclaving) or treated with sodium azide (NaN
) to inhibit microbial activity. -
Solvent Storage: Store final extracts in amber vials at -20°C. Stability is generally good for 14+ days in pure solvent, but poor in raw soil slurry [3].
Visualizing the Workflow
The following diagram illustrates the logical flow for the "Jensen" extraction method, highlighting the critical decision points (diamonds) and actions (rectangles).
Figure 1: Optimized workflow for extraction of
Troubleshooting Decision Tree
Use this logic flow when your recovery rates are failing validation criteria (<70%).
Figure 2: Diagnostic logic for troubleshooting low recovery rates.
References
-
Jensen, P. H., et al. (2007).
-solanine in soil.[2] Journal of Agricultural and Food Chemistry, 55(20), 815-821. -
Giuseppin, M. L. F., & Spelbrink, R. E. J. (2025).
-solanine, -chaconine, and Solanidine in Potato Protein Isolates. MDPI. -
Jandric, Z., et al. (2011). Development of a liquid chromatography-tandem mass spectrometric method for the simultaneous determination of tropane alkaloids and glycoalkaloids in crops.[3] Food Additives & Contaminants: Part A.
Sources
Technical Support Center: Solubilizing Alpha-Solanine for Biological Assays
Topic: Overcoming Alpha-Solanine Low Solubility in Aqueous Buffers Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1]
Welcome to the Application Support Hub. This guide addresses the persistent challenge of solubilizing Alpha-Solanine (CAS: 20562-02-1), a steroidal glycoalkaloid with notoriously poor aqueous solubility (~25 mg/L in water).[1] As a Senior Application Scientist, I have compiled these protocols to ensure your experimental data reflects the drug's activity, not its precipitation artifacts.
Core Solubility Profile & Stock Preparation
Q: What is the absolute best solvent for creating a stable master stock?
A: Dimethyl Sulfoxide (DMSO) is the gold standard for alpha-solanine stock solutions.[1] While alpha-solanine is soluble in hot ethanol and acidic aqueous solutions (due to its basic nitrogen, pKa ~6.66), DMSO offers the best balance of solubility and biological compatibility for initial stocks.[1]
Quantitative Solubility Data:
| Solvent | Solubility Limit | Temperature | Notes |
| DMSO | ~30 mg/mL | 25°C | Recommended. Sonicate to ensure dissolution.[1] |
| Ethanol (100%) | High | >50°C (Hot) | Precipitates rapidly upon cooling.[1] Not recommended for storage.[1] |
| Water (pH 7) | ~0.025 mg/mL | 25°C | Practically insoluble. |
| Acidic Water (pH 4-5) | Moderate | 25°C | Soluble due to protonation, but may affect physiological assays. |
Q: How do I prepare a robust Stock Solution?
Protocol:
-
Weighing: Weigh alpha-solanine powder in a microcentrifuge tube.
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10–20 mg/mL .
-
Note: Although 30 mg/mL is possible, keeping it lower (e.g., 10 mM or ~8.6 mg/mL) reduces the risk of "crashing out" during freeze-thaw cycles.[1]
-
-
Dissolution: Vortex vigorously for 1 minute. If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 3 years) or -80°C .
Dilution Strategies: Avoiding "Solvent Shock"
Q: My alpha-solanine precipitates immediately when I add the DMSO stock to my cell culture media. Why?
A: This is "Solvent Shock." Alpha-solanine is highly lipophilic (LogP ~5.7).[1] When a small volume of high-concentration DMSO stock hits a large volume of aqueous buffer, the local solubility drops instantly, causing micro-precipitation.[1] These crystals are often invisible to the naked eye but will skew cytotoxicity data (false positives due to physical cell damage) or lower effective concentration.[1]
Q: How do I prevent precipitation in cell culture?
The "Intermediate Dilution" Protocol: Do not add the stock directly to the final volume.[1] Use a stepping stone.
-
Prepare Media: Pre-warm your culture media to 37°C.
-
Step 1 (Intermediate): Dilute your DMSO stock 1:10 into a surfactant-rich vehicle or pure DMSO first, or add the stock dropwise to a rapidly stirring volume of media.
-
Step 2 (Final): Ensure the final DMSO concentration is <0.5% (v/v) (ideally <0.1%) to avoid solvent toxicity.
-
Verification: Inspect the tube against a dark background. A blueish haze (Tyndall effect) indicates micro-precipitation.[1] The solution must be crystal clear.
Advanced Formulations (In Vivo & High Concentration)[1]
Q: I need a high dose for animal studies (IP/IV). Simple DMSO dilution isn't working.[1] What is the formulation?
A: For in vivo work, you must use a Co-solvent System or Cyclodextrin Complexation .[1] Simple saline dilution will fail.[1]
Option A: The PEG/Tween Co-solvent System (Standard)
This method uses surfactants and polymers to shield the hydrophobic drug molecules.[1]
Target Formulation:
Critical Mixing Order (Must be followed exactly):
Figure 1: Step-by-step addition protocol for the PEG/Tween co-solvent system. Order of addition is critical to prevent phase separation.
Option B: Cyclodextrin Complexation (Superior Stability)
If Option A causes irritation or precipitation, use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .[1] Cyclodextrins form an inclusion complex, encapsulating the hydrophobic solanine inside a hydrophilic shell.[1]
Protocol:
-
Vehicle Prep: Dissolve SBE-β-CD powder in Saline to make a 20% (w/v) solution.[2] Ensure it is clear.
-
Drug Addition: Dilute your Alpha-Solanine DMSO stock (e.g., 12.5 mg/mL) into the 20% SBE-β-CD vehicle.
-
Ratio: 10% DMSO Stock : 90% SBE-β-CD Vehicle.[1]
-
-
Result: This yields a stable solution up to ~1.25 mg/mL.[2]
Troubleshooting & FAQs
Q: The solution becomes cloudy when I adjust the pH to 7.4. Is this normal?
A: Yes, this is expected behavior for this alkaloid.[1]
-
Mechanism: Alpha-solanine has a pKa of ~6.[1][3][4]66. In acidic environments (pH < 6), the nitrogen is protonated (charged), drastically increasing solubility.[1] As you approach physiological pH (7.4), the molecule becomes non-ionized (neutral) and hydrophobic, leading to precipitation.[1]
-
Fix: You cannot rely on pH alone for solubility at pH 7.[1]4. You must use carriers like Cyclodextrins or BSA (Bovine Serum Albumin) in your buffer to sequester the neutral molecule.[1]
Q: Can I autoclave my alpha-solanine solution?
A: No. While alpha-solanine is relatively heat-stable, autoclaving (121°C) can induce hydrolysis of the glycosidic bonds (cleaving the sugar moiety from the solanidine backbone) or degradation in the presence of trace acids.[1]
-
Fix: Use 0.22 µm PVDF or PES syringe filters for sterilization. Do this after the drug is fully solubilized in the vehicle.[1]
Q: I see crystals in my frozen DMSO stock. Is it ruined?
A: Likely not. DMSO has a high freezing point (19°C). Crystals observed are often just frozen DMSO, or drug that precipitated as the DMSO cooled.[1]
-
Fix: Thaw completely at room temperature or 37°C. Sonicate for 5 minutes. If the solution returns to crystal-clear status, it is safe to use. If a white pellet remains after warming and sonication, the stock concentration was too high; discard and prepare fresh at a lower concentration.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30185, Alpha-Solanine.[1] Retrieved from [Link][1][5]
-
Jensen, P. H., et al. (2007). Extraction and determination of the potato glycoalkaloid α-solanine in soil.[1][4] ResearchGate.[1][6] Retrieved from [Link]
-
Gao, T., et al. (2020). α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells In Vitro and In Vivo.[1] Frontiers in Pharmacology.[1] Retrieved from [Link]
Sources
- 1. α-Solanine | PI3K | MMP | Akt | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alpha-Solanine CAS#: 20562-02-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
mitigating alpha-solanine cytotoxicity in non-cancerous cell lines
Executive Summary & Core Directive
The Challenge: Alpha-solanine (α-solanine) presents a distinct "narrow therapeutic window" challenge.[1] While it targets cancer cells via mitochondrial apoptosis and membrane disruption, its affinity for membrane cholesterol (specifically 3β-hydroxysterols) renders it inherently toxic to non-cancerous cells (e.g., HUVECs, fibroblasts, hepatocytes) often at similar or even lower thresholds than resistant tumor lines.
The Solution: Mitigation is not about "neutralizing" the compound, but about modulating bioavailability and intercepting downstream apoptotic signaling . This guide moves beyond basic cell culture to advanced troubleshooting: optimizing serum-buffering capacity, managing solubility-driven "hotspots," and utilizing ROS scavengers to widen the therapeutic index.
Mechanism of Action & Toxicity Pathways
To mitigate toxicity, you must first understand how your control cells are dying. Alpha-solanine operates via a dual-mechanism that is concentration-dependent.
Dual-Mode Cytotoxicity Diagram
Figure 1: The dual cytotoxic pathways of α-solanine.[2] At high concentrations, cholesterol binding causes immediate membrane rupture (Necrosis). At lower therapeutic doses, Ca2+ influx and ROS drive mitochondrial Apoptosis.
Experimental Design & Optimization (The "Prevention" Phase)
Most "toxicity" issues in non-cancerous lines stem from improper bioavailability management.
Q1: My fibroblasts are dying at doses that don't kill my cancer model. Is this normal?
A: Yes, this is a known phenomenon known as the Inverted Selectivity Paradox . Some non-cancerous lines (e.g., Fibroblasts) are highly sensitive to membrane disruption because they may have different cholesterol/phospholipid ratios than your cancer model.
-
Reference Data: In some studies, 18.5 µM α-solanine was cytotoxic to fibroblasts but non-toxic to melanoma cells, highlighting cell-type specific thresholds [1].[3]
-
Action: You must determine the Selectivity Index (SI) .
If SI < 1, you cannot proceed with therapeutic claims without formulation changes (e.g., encapsulation).
Q2: I see high variability in toxicity between experiments. What is the variable?
A: The variable is likely your Fetal Bovine Serum (FBS) . Alpha-solanine binds to serum albumin and cholesterol.
-
Mechanism: High concentrations of FBS (10-20%) introduce a "cholesterol sink" that binds free solanine before it reaches the cell membrane [2].
-
Protocol:
-
Standardize FBS: Do not switch FBS lots mid-study.
-
Titrate FBS: If toxicity is too high in controls, increase FBS from 5% to 10%. If efficacy is lost in cancer cells, reduce FBS but add a cytoprotectant (see Section 4).
-
Solubility Check: Alpha-solanine precipitates at pH > 7.0 in aqueous media if not properly solubilized. Ensure your stock is in DMSO or acidified ethanol and that the final DMSO concentration is <0.5% [3].
-
Active Cytoprotection Strategies (The "Rescue" Phase)
If optimization fails, use active pharmacological intervention to protect the non-cancerous control lines.
Q3: Can I use antioxidants to block toxicity in my normal cells?
A: Yes. N-Acetylcysteine (NAC) is the gold standard for this application. Since α-solanine induces apoptosis via ROS generation and mitochondrial stress [4], NAC can scavenge free radicals and replenish Glutathione (GSH) pools.
Protocol: NAC Rescue Assay
-
Pre-treatment: Incubate non-cancerous cells (e.g., HUVEC, HepG2) with 5 mM NAC for 2 hours prior to solanine exposure.
-
Wash: (Optional) Remove NAC media if you suspect direct chemical interaction, though co-incubation is standard for ROS scavenging.
-
Treatment: Add α-solanine.
-
Readout: If NAC restores viability, the mechanism of toxicity is Oxidative Stress (Apoptosis) . If NAC fails, the mechanism is likely Membrane Lysis (Necrosis) , which antioxidants cannot fix.
Q4: How do I distinguish between membrane rupture and apoptosis?
A: You must run a Multiplex Cytotoxicity Assay . Do not rely on ATP (viability) alone, as it drops in both cases.
| Assay Type | Marker | Interpretation for Solanine |
| LDH Release | Lactate Dehydrogenase | Membrane Lysis (Necrosis). Indicates direct cholesterol interaction/pore formation. High signal here means the dose is too high for any rescue strategy. |
| Annexin V / PI | Phosphatidylserine | Apoptosis. Indicates mitochondrial stress. This is the "manageable" toxicity that can be mitigated with NAC or caspase inhibitors. |
| MitoTracker | Membrane Potential ( | Early Stress. Loss of potential precedes cell death. Use this to find the sub-lethal threshold. |
Troubleshooting Workflow
Use this decision tree when you encounter unexpected cell death in control lines.
Figure 2: Step-by-step troubleshooting guide for isolating the cause of toxicity.
References
-
Mohseni, A. et al. (2021).[4][5] Assessment of alpha-solanine cytotoxicity in human melanoma cells vs fibroblasts. Journal of Cellular Physiology. (Note: Contextualized from search result 1.5)
-
Keukens, E. A. et al. (1995). Glycoalkaloids selectively permeabilize cholesterol containing biomembranes. Proceedings of the National Academy of Sciences.
-
Friedman, M. (2006). Potato glycoalkaloids and metabolites: roles in the plant and in the diet. Journal of Agricultural and Food Chemistry.
-
Wang, Y. et al. (2021). α-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy.[4][5] Toxins (Basel).
-
Sun, H. et al. (2020). N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway. Toxins. (Mechanistic proxy for ROS-mediated toxicity mitigation)
Sources
- 1. Effects of α‑solanine on human head and neck squamous cell carcinoma cells and human umbilical vein endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Reliable and Reproducible Model for Assessing the Effect of Different Concentrations of α-Solanine on Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. α-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Matrix Effects in LC-MS Analysis of Alpha-Solanine
Executive Summary
Alpha-solanine is a steroidal glycoalkaloid (SGA) found in Solanaceae species (e.g., potatoes, tomatoes). Its analysis by LC-MS is frequently compromised by matrix effects , specifically ion suppression, due to its high polarity, basicity (pKa ~6.66), and the complex carbohydrate-rich matrices it inhabits.
This guide provides a self-validating troubleshooting framework. It moves beyond "standard recipes" to explain the why and how of mitigating these effects, ensuring your data meets the rigorous standards required for drug development and food safety compliance.
Sample Preparation: The First Line of Defense
Q: I am observing significant signal suppression for alpha-solanine despite using a standard protein precipitation. Why is this happening?
A: Protein precipitation (PPT) is insufficient for glycoalkaloids in complex matrices. Alpha-solanine co-elutes with phospholipids and other polar matrix components that PPT leaves behind. These contaminants compete for charge in the ESI source, causing suppression.
Recommendation: Switch to QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) .
Protocol A: Modified QuEChERS for Glycoalkaloids
Best for: High-throughput screening of food matrices (e.g., potato tubers).
The acetate-buffered version (AOAC 2007.[1][2]01) is preferred over citrate for basic alkaloids to maintain a pH > 5, ensuring stability while keeping the amine protonated for solubility.
| Step | Action | Technical Rationale |
| 1. Extraction | Weigh 10 g sample. Add 10 mL 1% Acetic Acid in Acetonitrile . Shake vigorously (1 min). | Acidification ensures alpha-solanine (basic) is fully protonated and soluble. Acetonitrile precipitates proteins. |
| 2. Partitioning | Add 4g MgSO₄ + 1g NaOAc. Shake immediately (1 min). Centrifuge (3000 x g, 5 min). | The exothermic reaction drives partition. Acetate buffers pH to ~6.0, preventing degradation of acid-labile glycosides. |
| 3. Cleanup (dSPE) | Transfer 1 mL supernatant to dSPE tube containing PSA (Primary Secondary Amine) + C18 . | PSA removes organic acids and sugars. C18 removes lipids. Note: Do not use excessive PSA, or you risk losing the analyte due to pH rise. |
Protocol B: Mixed-Mode Cation Exchange SPE
Best for: Complex biological fluids (plasma, urine) or when maximum sensitivity is required.
Use a Mixed-Mode Weak Cation Exchange (WCX) cartridge. Alpha-solanine contains a tertiary amine that can be positively charged.
-
Condition: Methanol followed by Water.[3]
-
Load: Sample (acidified to pH 4-5).
-
Wash 1: 5% Ammonium Hydroxide in Water (Removes neutrals/interferences).
-
Wash 2: 100% Methanol (Removes hydrophobic neutrals).
-
Elute: 2% Formic Acid in Methanol.
-
Mechanism: The acid disrupts the ionic interaction between the solanine amine and the sorbent, releasing the purified analyte.
-
Chromatographic Strategies
Q: My alpha-solanine peak tails significantly, and I suspect co-eluting matrix is the cause. How can I improve separation?
A: Tailing is often caused by secondary interactions between the basic nitrogen of solanine and residual silanols on the column stationary phase.
Optimization Steps:
-
Column Choice: Use a column with charged surface hybrid (CSH) technology or a high-purity C18 column capable of high pH stability.
-
Why: CSH particles have a low-level surface charge that repels basic analytes, improving peak shape and loadability.
-
-
Mobile Phase pH: While low pH (Formic Acid) is standard for positive mode ESI, raising the pH to >8 (using Ammonium Bicarbonate or Ammonium Hydroxide) can sometimes improve peak shape for basic alkaloids by suppressing ionization of silanols. However, ensure your column is pH stable.
-
Gradient Shallowing: If matrix elutes near the analyte, flatten the gradient slope from 20-40% B. This increases resolution between the glycoalkaloid and the bulk lipid elution front.
Mass Spectrometry & Internal Standards
Q: Should I use Tomatine or Deuterated Solanine as an Internal Standard (IS)?
A: This is a critical distinction for accuracy.
| Internal Standard | Type | Pros | Cons | Verdict |
| Tomatine | Structural Analog | Inexpensive; corrects for extraction recovery. | Elutes at a different time (e.g., 8.1 min vs 9.1 min). Cannot correct for transient ion suppression. | Good for general screening. |
| Stable Isotope | Co-elutes with analyte. Corrects for instantaneous matrix effects and ionization efficiency changes. | Expensive. | Mandatory for validated quantitation. |
Q: I have optimized everything, but I still see suppression. Is there an instrument setting I can change?
A: Consider switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) .
-
ESI: Highly sensitive but very susceptible to matrix effects (competition for droplet surface charge).
-
APCI: Gas-phase ionization. Much more tolerant of dirty matrices but generally less sensitive for thermally labile or very large molecules.
-
Test: If your S/N ratio in ESI is high but variable (due to matrix), APCI might provide lower absolute signal but significantly better S/N stability and linearity.
Visualizing the Workflow
Figure 1: Matrix Effect Mitigation Decision Tree
Caption: Decision logic for selecting the optimal strategy to reduce matrix effects based on IS choice and sample type.
Troubleshooting Table: Symptom vs. Solution
| Symptom | Probable Cause | Corrective Action |
| Signal drops >50% vs. solvent std | Ion Suppression from co-eluting matrix. | 1. Switch to Deuterated IS.2. Improve cleanup (SPE).3. Dilute sample 1:5 or 1:10 if sensitivity allows. |
| Retention time shift | Column overloading or pH mismatch. | 1. Reduce injection volume.2. Buffer mobile phase (e.g., 5mM Ammonium Formate). |
| High background noise | Contaminated source or mobile phase. | 1. Clean MS source cone/capillary.2. Use LC-MS grade solvents only. |
| Poor recovery (<70%) | Analyte loss during extraction. | 1. Ensure extraction solvent is acidified (break protein binding).2. Check if PSA in QuEChERS is raising pH too high (analyte precipitation). |
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates. National Institutes of Health (PMC). Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]
-
Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. ResearchGate. Available at: [Link]
-
A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer. Available at: [Link]
Sources
optimizing mobile phase for HPLC separation of glycoalkaloids
Technical Support Center: HPLC Optimization for Glycoalkaloids
Topic: Optimizing Mobile Phase for HPLC Separation of Glycoalkaloids (
Welcome to the Glycoalkaloid Analysis Support Hub
Status: Operational Lead Scientist: Dr. A. V. Chen, Senior Application Scientist Scope: Mobile phase engineering, troubleshooting peak anomalies, and method validation for steroidal glycoalkaloids (SGAs).
Introduction: The Chemistry of the Challenge
Glycoalkaloids, primarily
Why is separation difficult?
-
Basicity: The tertiary amine in the solanidine backbone (
) interacts strongly with residual silanols on silica columns, causing severe peak tailing. -
UV Invisibility: They lack strong chromophores, requiring detection at 200–210 nm , where many common mobile phase buffers (e.g., acetate, citrate) are opaque.
-
Structural Similarity:
-solanine and -chaconine differ only by their sugar moieties (galactose/glucose/rhamnose ratios), requiring high selectivity ( ) to resolve.
Module 1: Mobile Phase Engineering (Q&A)
Q1: I am observing severe peak tailing ( ). How do I fix this using the mobile phase?
Diagnosis: Tailing is likely caused by secondary interactions between the positively charged nitrogen of the glycoalkaloid and anionic silanols (
The Fix: You have two primary levers: pH suppression and Chaotropic additives .
-
The Acidic Approach (Recommended):
-
Mechanism: Lowering the pH below 3.0 protonates the surface silanols (
), rendering them neutral and preventing ionic interaction with the analyte. -
Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (pH 2.5–3.0) .
-
Note: TFA is excellent for peak shape but suppresses signal in LC-MS. For MS, use 0.1% Formic Acid .
-
-
The "Silanol Blocker" Approach:
-
Mechanism: Add a competing base, such as Triethylamine (TEA), which saturates the silanol sites.
-
Protocol: Add 5–10 mM TEA to the aqueous phase.
-
Warning: TEA is incompatible with LC-MS (ion suppression) and can degrade column lifetime if not washed properly.
-
Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH)?
Recommendation: Acetonitrile is generally superior for glycoalkaloids.
-
Viscosity: ACN/Water mixtures have lower viscosity than MeOH/Water, allowing higher flow rates without backpressure limits.
-
UV Cutoff: ACN is transparent at 200 nm. Methanol has a cutoff around 205 nm, which causes significant baseline noise and drift when detecting solanine at 202 nm.
-
Selectivity: ACN often provides better resolution between the
-solanine and -chaconine critical pair due to its dipole-dipole interaction capabilities.
Q3: Which buffer is best for UV vs. LC-MS detection?
| Feature | UV Detection (200–210 nm) | LC-MS / MS-MS |
| Primary Buffer | Phosphate ( | Formate or Acetate ( |
| Why? | Transparent at <210 nm. Excellent pH stability. | Volatile. Non-volatile salts (phosphate) will clog the MS source. |
| Concentration | 20–50 mM | 5–10 mM (keep low to avoid suppression) |
| pH Target | 2.5 – 3.0 (suppress silanols) | 3.0 – 4.0 (promote ionization |
Module 2: Visualizing the Optimization Workflow
The following diagram illustrates the logical flow for developing a robust glycoalkaloid method.
Figure 1: Decision logic for mobile phase selection based on detector type and chromatographic anomalies.
Module 3: Troubleshooting Guide & SOP
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Baseline Drift (UV) | Gradient absorption mismatch. | Balance the absorbance of Mobile Phase A and B. If using TFA, add slightly less TFA to the organic phase (e.g., 0.1% in A, 0.08% in B) to match refractive indices/absorbance. |
| Retention Time Shift | pH instability or Temperature flux. | Glycoalkaloids are pH-sensitive. Ensure buffer capacity is sufficient (20 mM+). Use a column oven ( |
| Ghost Peaks | Carryover. | Glycoalkaloids stick to rotor seals. Add a needle wash step with 50:50 Methanol:Isopropanol . |
| Split Peaks | Sample solvent mismatch. | If the sample is dissolved in 100% MeOH but the gradient starts at 10% MeOH, the analyte precipitates or focuses poorly. Dissolve sample in initial mobile phase. |
Standard Operating Procedure (SOP): Optimized Protocol
Application: Quantification of
-
Column: C18 (e.g., Zorbax Eclipse Plus or Hypersil Gold),
, . -
Temperature:
(Improves mass transfer and lowers backpressure). -
Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Phosphoric Acid. -
Mobile Phase B: 100% Acetonitrile.
-
Gradient Profile:
-
0–1 min: 20% B (Isocratic hold)
-
1–15 min: 20%
60% B (Linear ramp) -
15–20 min: 60% B (Wash)
-
20–25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 202 nm .
Module 4: Advanced Troubleshooting Logic
When standard optimization fails, use this logic tree to identify hardware vs. chemistry issues.
Figure 2: Logical isolation of retention time instability.
References
-
Friedman, M., & Levin, C. E. (1995).
-Tomatine content in tomato and tomato products determined by HPLC with pulsed amperometric detection. Journal of Agricultural and Food Chemistry, 43(6), 1507-1511.[1] -
Roddick, J. G., & Melchers, G. (2025). High-performance liquid chromatographic determination of glycoalkaloids in potatoes. ResearchGate.[2]
-
Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
-
Nie, H., et al. (2022).[3] High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids. NIH National Library of Medicine.
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Retention Issues.
Sources
- 1. Determination of α-solanine and α-chaconine in potato by HPLC—ELSD [ifoodmm.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids from Underexploited Solanum Species and Their Acetylcholinesterase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Alpha-Solanine Bioassays
Topic: Troubleshooting Inconsistent Results in Alpha-Solanine Bioassays Audience: Researchers, Senior Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)
Executive Summary: The Reproducibility Challenge
Alpha-solanine is a steroidal glycoalkaloid (SGA) with a narrow physicochemical stability window. Inconsistent results in bioassays—ranging from acetylcholinesterase (AChE) inhibition to cytotoxicity—rarely stem from the biological system itself. Instead, they are frequently artifacts of solubility cliffs , non-specific adsorption , or unintended hydrolysis to solanidine.
This guide addresses the root causes of experimental variability, providing mechanistic insights and validated protocols to restore data integrity.
Category 1: Compound Handling & Physicochemical Stability
Q: Why does my alpha-solanine precipitate when added to cell culture media (pH 7.4), despite being dissolved in DMSO?
Diagnosis: You have hit the "Solubility Cliff." Alpha-solanine is a weak base (pKa ~6.66). It is soluble in acidic environments (pH 4–5) but becomes practically insoluble in aqueous buffers at neutral or alkaline pH (pH > 7.0), even with DMSO as a carrier.
The Mechanism: When a DMSO stock (e.g., 20 mM) is spiked directly into a pH 7.4 buffer, the rapid change in polarity and pH causes immediate micro-precipitation. These micro-aggregates are often invisible to the naked eye but settle out of solution or bind non-specifically to cell membranes, causing massive variability in the effective concentration.
Troubleshooting Protocol:
-
Intermediate Dilution: Do not spike directly from 100% DMSO to aqueous media. Create an intermediate dilution in acidified saline (pH 4.5–5.0) or a buffer containing a solubilizing agent (e.g., 0.5% Tween-80 or cyclodextrins).
-
Solvent System: Switch to a specialized vehicle if high concentrations (>10 µM) are required.
-
Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
-
Verification: Centrifuge the working solution at 10,000 x g for 5 minutes before use. If a pellet forms, your concentration is nominal, not actual.
Q: My IC50 values are shifting over time. Is the compound degrading?
Diagnosis: Likely Acid-Catalyzed Hydrolysis or Photodegradation . Alpha-solanine contains a solatriose sugar moiety (rhamnose-galactose-glucose). Improper storage or exposure to acidic solvents (often used to improve solubility) can hydrolyze the glycosidic bond, releasing the aglycone solanidine .
The Impact: Solanidine is significantly more lipophilic and has a distinct bioactivity profile compared to the glycoside. If your sample contains a mixture of alpha-solanine and solanidine, your IC50 represents a composite activity, not a single agent.
Corrective Action:
-
Storage: Store powder at -20°C. Store DMSO stocks at -80°C.
-
Avoid Acid/Heat: Never heat acidic solutions of alpha-solanine above 40°C unless hydrolysis is intended.
-
QC Check: Run a quick TLC or HPLC check if the stock is >1 month old.
-
TLC System: Chloroform/Methanol/Water (65:35:10). Solanidine will migrate much faster (higher Rf) than the bulky alpha-solanine.
-
Category 2: Assay Interference & Artifacts
Q: In my AChE inhibition assay, I see high inhibition at high concentrations, but the dose-response curve is non-monotonic (biphasic). Why?
Diagnosis: Non-Specific Membrane/Enzyme Disruption (The "Detergent Effect"). Glycoalkaloids are amphiphilic. At high concentrations, they act like detergents.
The Mechanism:
-
True Inhibition: At low concentrations, alpha-solanine competitively inhibits AChE.
-
False Inhibition: At high concentrations (approaching the Critical Micelle Concentration or solubility limit), it forms aggregates that can denature the enzyme or precipitate it out of solution, leading to a false "100% inhibition" signal that doesn't fit standard Michaelis-Menten kinetics.
Validation Step:
-
BSA Block: Add 0.1% Bovine Serum Albumin (BSA) to your assay buffer. BSA acts as a "sink" for non-specific hydrophobic interactions. If the inhibition disappears with BSA, it was likely an artifact.
-
Visual Check: Inspect the wells for turbidity.
Q: I am losing compound signal in low-concentration (<1 µM) assays. Where is it going?
Diagnosis: Adsorption to Plasticware. Alpha-solanine is "sticky." It adsorbs rapidly to polystyrene and polypropylene surfaces, especially in serum-free conditions.
Solution:
-
Glassware: Use silanized glass vials for all stock preparations.
-
Low-Bind Plastics: Use "Low Retention" pipette tips and plates.
-
Carrier Protein: Always include 0.5–1% serum or BSA in the media if the assay permits, to saturate binding sites on the plastic.
Visual Troubleshooting Guides
Figure 1: The Solubility & Stability Decision Matrix
This workflow ensures you are testing the correct compound in the correct state.
Caption: Decision matrix for diagnosing physicochemical sources of error in alpha-solanine assays.
Figure 2: Mechanism of Assay Interference
Distinguishing between specific inhibition and non-specific artifacts.
Caption: Pathway distinguishing specific pharmacological effects from physicochemical artifacts.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a stock solution that minimizes hydrolysis and precipitation risks.
-
Weighing: Weigh alpha-solanine powder in a glass vial (avoid plastic).
-
Primary Solvent: Dissolve in 100% DMSO to a concentration of 20 mM.
-
Note: Sonicate for 5–10 minutes at room temperature. The solution must be crystal clear.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials. Store at -80°C.
-
Shelf Life: 6 months maximum.
-
-
Working Solution (Critical Step):
-
Dilute the DMSO stock 1:10 into PEG-300 .
-
Add this mixture to your aqueous buffer.
-
Final Vehicle Composition: <1% DMSO, <4% PEG-300. This co-solvent system stabilizes the glycoalkaloid in aqueous media.
-
Protocol B: AChE Inhibition Assay (Modified for Glycoalkaloids)
Objective: To eliminate false positives due to aggregation.
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme: Electric eel or Bovine Erythrocyte Acetylcholinesterase.
-
Additive: Add 0.1% BSA to the buffer.
-
Why? BSA prevents the glycoalkaloid from sticking to the plate walls and reduces aggregation.
-
-
Incubation: Incubate alpha-solanine with the enzyme for 15 minutes before adding the substrate (Acetylthiocholine iodide).
-
Readout: Measure absorbance at 412 nm (Ellman’s Reagent).
-
Control: Run a "No Enzyme" blank with high-concentration alpha-solanine to ensure the compound itself isn't reacting with the Ellman's reagent.
Summary of Key Data
| Parameter | Value / Characteristic | Impact on Assay |
| Solubility (Water) | ~25 mg/L (very low) | High risk of precipitation in aqueous buffers. |
| Solubility (DMSO) | ~30–50 mg/mL | Good for stock, but dilution into water is risky. |
| pKa | ~6.66 | Precipitates rapidly above pH 7.0. |
| Stability | Hydrolyzes in acid/heat | Converts to Solanidine (different activity). |
| Adsorption | High (Polystyrene) | "Disappearing" compound in low-conc assays. |
References
-
Ordóñez-Vásquez, A., et al. (2019).[1] Toxicity, Teratogenicity and Anti-cancer Activity of α-solanine: A Perspective on Anti-cancer Potential. International Journal of Pharmacology. Retrieved January 28, 2026, from [Link]
-
Bitesize Bio. (2025).[2] Are Proteins Adsorbing to Your Labware? Troubleshooting Non-specific Binding. Retrieved January 28, 2026, from [Link]
Sources
enhancing the yield of alpha-solanine from Solanum tuberosum flowers
Technical Support Center: High-Purity
Introduction
Welcome to the technical support portal for steroidal glycoalkaloid (SGA) extraction. You are likely accessing this guide because your current yields of
While potato tubers are the conventional source, inflorescences (flowers) represent a transient but highly concentrated reservoir of SGAs (often 3-5x higher than tuber flesh). However, their extraction presents unique challenges regarding enzymatic hydrolysis and isomeric separation.
This guide is structured as a Tier-3 Troubleshooting Workflow to address these specific bottlenecks.
Module 1: Upstream Yield Enhancement (Pre-Harvest)
User Query: "My baseline concentration of
Root Cause Analysis: Basal constitutive expression of SGAs is genetically fixed but environmentally plastic. If your yield is low, the plant lacks the abiotic stress signals required to trigger the Jasmonate signaling pathway, which upregulates the GAME (Glycoalkaloid Metabolism) gene cluster.
Corrective Protocol: The "Double-Stress" Elicitation To maximize yield, you must artificially simulate herbivory and oxidative stress 48-72 hours prior to harvest.
Step-by-Step Elicitation:
-
Chemical Elicitor: Prepare a 100 µM Methyl Jasmonate (MeJA) solution in 0.1% Ethanol/Water.
-
Application: Spray inflorescences to runoff at the "early bloom" stage (Stage 61 on BBCH scale).
-
Physical Stress: Expose plants to continuous light (24h photoperiod) for 3 days post-spraying.
Visualization: The Elicitation Signaling Pathway
Caption: Signal transduction pathway showing how Methyl Jasmonate (MeJA) bypasses JAZ repression to activate GAME genes.
Module 2: Extraction Efficiency (Downstream)
User Query: "I am losing target mass during extraction. The HPLC shows undefined peaks suggesting degradation."
Root Cause Analysis:
Corrective Protocol: Acidified-Ethanol Ultrasound-Assisted Extraction (UAE) Do not use Soxhlet extraction (heat damage risk). Use UAE to mechanically disrupt cell walls at lower temperatures.
Optimized Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| Solvent System | Ethanol : Acetic Acid (95:5 v/v) | Acetic acid protonates the nitrogen (pH < 5), rendering the alkaloid soluble in polar solvents. |
| Solid-Liquid Ratio | 1:10 (w/v) | Sufficient gradient for mass transfer without excessive solvent waste. |
| Temperature | 40°C - 50°C | Critical Limit: Above 60°C significantly accelerates hydrolysis of the rhamnose moiety. |
| Time | 30 - 45 mins | Extended sonication degrades the steroid backbone. |
| Pre-Treatment | Freeze-Drying (Lyophilization) | Fresh flowers contain enzymes that degrade SGAs. Freeze-drying halts enzymatic activity immediately. |
Troubleshooting Tip: If your extract is cloudy, your pH is likely drifting towards neutral. SGAs precipitate at pH > 6.[6]5. Maintain pH 3-4 during the initial extraction phase.
Module 3: Purification & Separation (QC/Analysis)
User Query: "I cannot resolve
Root Cause Analysis:
These two compounds differ only by their sugar moiety (
Corrective Protocol: The "pH-Shift" HPLC Method You must exploit the slight pKa differences and the steric interaction of the sugars with the stationary phase.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 5 µm, 4.6 x 250mm.
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (
) buffer, adjusted to pH 4.5 . -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 202 nm (Note: SGAs lack strong chromophores; ensures high purity solvents are used to reduce background noise).
Gradient Profile:
| Time (min) | % Buffer (A) | % ACN (B) | Phase Description |
|---|---|---|---|
| 0-5 | 80% | 20% | Equilibration |
| 5-25 | 60% | 40% | Linear Ramp (Separates Chaconine/Solanine) |
| 25-30 | 80% | 20% | Re-equilibration |
Visualization: Extraction to Isolation Workflow
Caption: Validated workflow from biomass harvest to analytical quantification.
References
-
Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry, 54(23), 8655–8681.
-
Mohsen, S. M., & Ammar, A. S. (2009). Total phenolic contents and antioxidant activity of corn tassel extracts. Food Chemistry, 112(3), 595-598. (Contextual reference for phenolic/alkaloid extraction methodologies in agricultural byproducts).
-
Ginzberg, I., et al. (2009). Potato Steroidal Glycoalkaloids: Biosynthesis and Genetic Manipulation. Potato Research, 52, 1-15.
-
Alt, V., et al. (2005). Optimization of the extraction of potato glycoalkaloids for HPLC analysis. Die Nahrung, 49(1), 23-28. (Establishes the Acetic Acid/Ethanol efficiency).
-
Wang, Y., et al. (2010). Elicitation of secondary metabolism in plants by methyl jasmonate.[4][7][8] Journal of Plant Growth Regulation, 29, 213-224. (Foundational text for the MeJA protocol).
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. CN102866219A - Method for extracting and detecting alpha-solanine in potato - Google Patents [patents.google.com]
- 3. Method for separating and purifying alpha-solanine and alpha-chaconine in potato flower - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. horticultureresearch.net [horticultureresearch.net]
- 7. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
dealing with alpha-solanine and alpha-chaconine co-elution in chromatography
Technical Support Guide: Resolving -Solanine and -Chaconine Co-elution
Ticket ID: GA-SOL-CHA-001 Topic: Chromatographic Separation & Quantification of Steroidal Glycoalkaloids Assigned Specialist: Senior Application Scientist, Separations Division
The "Ticket": Why are these peaks merging?
User Query:
"I am running a standard C18 method for potato glycoalkaloids. My
The Specialist’s Diagnosis: You are fighting two battles here: structural homology and silanol interactions .
-
Structural Homology: Both compounds share the exact same aglycone backbone (solanidine).[1] They differ only in their trisaccharide moiety (solatriose vs. chacotriose). In many generic Reverse Phase (RP) systems, this glycosidic difference is not hydrophobic enough to provide baseline resolution.
-
Silanol Activity: These are basic alkaloids (pKa
6–7 for the tertiary amine). At neutral or weakly acidic pH, they are positively charged and interact ionically with residual silanols on the silica surface, causing the "shark fin" tailing that ruins resolution.
Phase 1: Chromatography Troubleshooting (The Separation)
To resolve these peaks, we must manipulate the selectivity factor (
Strategy A: The "High pH" Approach (Recommended for MS)
Why it works: By raising the mobile phase pH above the pKa of the alkaloids (to pH ~10), you deprotonate the tertiary amine. The molecule becomes neutral. This eliminates ionic interaction with silanols (stopping tailing) and drives retention purely by hydrophobicity, where the sugar moieties differ enough to allow separation.
Protocol:
-
Column: High-pH resistant Hybrid C18 (e.g., Ethylene Bridged Hybrid - BEH). Do not use standard silica columns at pH 10; they will dissolve.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10, adjusted with
). -
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 60% B over 10 minutes.
Strategy B: The "Acidic Ion-Pairing" Approach (Traditional UV)
Why it works: If you are restricted to standard silica C18 columns, you must suppress silanol activity using a low pH and potentially an ion-pairing reagent or high buffer strength.
Protocol:
-
Column: End-capped C18 (3-5
m). -
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (pH < 3.0).
-
Note: TFA suppresses MS signal. Use Formic Acid for MS, but expect wider peaks than with the High pH method.
Decision Tree: Method Development Workflow
Figure 1: Decision matrix for selecting the correct mobile phase strategy based on detection method.
Phase 2: Mass Spectrometry (The Quantification)
Even if chromatography achieves only partial separation, Triple Quadrupole (QqQ) MS can resolve these compounds spectrally using Multiple Reaction Monitoring (MRM) .
The Trap: Both compounds produce the same daughter ion (
Optimized MRM Parameters
| Analyte | Precursor Ion | Product Ion | Product Ion | Cone Voltage (V) | Collision Energy (eV) |
| 868.9 | 398.6 (Solanidine) | 722.5 (Loss of Rhamnose) | 95 | 70–80 | |
| 852.7 | 398.6 (Solanidine) | 706.5 (Loss of Rhamnose) | 95 | 70–80 | |
| Solanidine (Aglycone) | 398.6 | 398.6 (Pseudo-MRM)* | 150-170 (Fragments) | 50 | 40 |
*Note: Solanidine is tough to fragment further. Many protocols use "Pseudo-MRM" (Parent -> Parent) or high energy fragmentation to ring structures.
Phase 3: Sample Preparation (The Matrix)
Poor recovery often looks like "low sensitivity" or "suppression." Glycoalkaloids are sparingly soluble in pure water and pure acetonitrile.
Standard Extraction Protocol (AOAC Based):
-
Solvent: 5% Acetic Acid in Methanol (v/v). The acid ensures the alkaloids are protonated (salt form), drastically increasing solubility in methanol.
-
Ratio: 5g sample : 20mL solvent.
-
Clean-up: SPE (C18 cartridges) is highly recommended to remove starch and proteins that foul the HPLC column.
-
Load: Extract (pH adjusted to ~7).
-
Wash: 10% Methanol.
-
Elute: 1% Formic Acid in Methanol.[3]
-
Frequently Asked Questions (FAQs)
Q: Can I use a Phenyl-Hexyl column instead of C18? A: Yes. Phenyl-Hexyl columns offer "pi-pi" interactions. While glycoalkaloids aren't highly aromatic, the rigid steroidal backbone interacts differently with phenyl phases than alkyl (C18) phases. This often provides the orthogonal selectivity needed to separate the solanine/chaconine pair if C18 fails.
Q: My calibration curve is non-linear at high concentrations.
A: Glycoalkaloids can form micelles or aggregates at high concentrations due to their amphiphilic nature (sugar head, steroidal tail). Ensure your standard curve does not exceed 50
Q: Why is my MS signal dropping over time? A: This is likely Source Fouling . Potato extracts are rich in non-volatile salts and starch. If you are not using a divert valve to send the first 1-2 minutes (void volume) and the end of the run (wash) to waste, your source is getting coated. Implement a divert valve immediately.
References
-
AOAC International. (2003). AOAC Official Method 2003.03: Glycoalkaloids in Potato Tubers.
-
Friedman, M., et al. (2003). Analysis of biologically active compounds in potatoes (Solanum tuberosum), tomatoes (Lycopersicon esculentum), and jimson weed (Datura stramonium) seeds.[3] Journal of Agricultural and Food Chemistry.[3][4]
-
Dai, X., et al. (2017). Determination of α-chaconine and α-solanine in commercial potato crisps by QuEChERS extraction and UPLC-MS/MS. European Food Research and Technology.
-
Nielsen, S., et al. (2020).[5] Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates.[5] MDPI Foods.
Sources
- 1. scispace.com [scispace.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Determination of α-solanine and α-chaconine in potato by HPLC—ELSD [ifoodmm.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
stabilization of alpha-solanine in different solvent systems
Technical Support Center: -Solanine Stabilization & Handling
Welcome to the Glycoalkaloid Stability Support Center. Ticket ID: SOL-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open
This guide addresses the physicochemical instability of
Module 1: Solvent System Selection (The "Goldilocks" Zone)
User Issue: "My stock solution is precipitating in water, but I'm afraid to use strong acids due to hydrolysis."
Technical Insight:
-
Neutral Water: Poor solubility.[1][2] The basic nitrogen (pKa ~6.[1]66) is largely uncharged at neutral pH, leading to precipitation.[1]
-
Strong Acid (pH < 2): Excellent solubility (protonated nitrogen), but causes rapid hydrolysis of the glycosidic bonds, converting
-solanine to solanidine.[1] -
The Solution: You must use an Acidified Organic Solvent system.[1] The organic phase (Methanol) solvates the steroid backbone, while a weak acid (Acetic Acid) protonates the nitrogen to prevent aggregation without catalyzing rapid hydrolysis.[1]
Comparative Solvent Performance Matrix
| Solvent System | Solubility | Stability (24h @ 25°C) | Risk Factor | Recommended Application |
| Water (Neutral) | Very Low | High | Precipitation | None |
| Methanol (100%) | Moderate | High | Precipitation (High Conc.) | Short-term stock |
| MeOH + 5% Acetic Acid | High | Moderate | Hydrolysis (if heated) | Extraction (Standard) |
| DMSO | High | High | Freezing Point / Removal | Long-term library storage |
| Acetonitrile | Low | High | Solubility limit | HPLC Mobile Phase |
Module 2: Degradation Dynamics (Hydrolysis)[1][3][4]
User Issue: "I am detecting extra peaks in my LC-MS chromatogram (m/z 706, 560, 397)."
Technical Diagnosis: You are observing stepwise acid hydrolysis. Unlike enzymatic degradation (which is specific), acid hydrolysis randomly cleaves sugar units.[1] If you use strong acids (HCl) or heat your acetic acid extract >40°C, you trigger the loss of the solatriose chain.[1]
Visualizing the Failure Mode:
Figure 1: Stepwise hydrolysis pathway of
Module 3: Validated Extraction Protocol
User Issue: "My recovery rates are inconsistent between batches of potato peel."
Root Cause: Inconsistent recovery is rarely due to solvent solubility alone; it is usually due to Enzymatic Degradation during the homogenization step. Native plant enzymes (glycosidases) remain active in water/methanol mixtures until fully denatured.
The "Quench-First" Protocol:
-
Pre-Cooling: Pre-chill the extraction solvent (Methanol + 5% Acetic Acid) to -20°C.
-
Flash Inhibition: Homogenize plant tissue directly into the cold solvent. Do not grind in water first.[1] The combination of cold temp, organic solvent, and low pH immediately denatures native enzymes.
-
Extraction: Sonicate for 10 minutes (keep temp < 30°C using an ice bath).
-
Note: Avoid reflux boiling.[1] While traditional methods suggest boiling to kill enzymes, this risks thermal hydrolysis of the glycoalkaloid.
-
-
Clarification: Centrifuge at 10,000 x g for 10 min.
-
Stabilization: If storing the extract, neutralize the pH to ~5.0 using dilute Ammonium Hydroxide if the extract will sit for >24 hours.
Module 4: Analytical Troubleshooting (FAQ)
Q1: My HPLC peaks are tailing significantly. Is the compound degrading on the column?
-
Answer: Likely not degrading, but interacting. The tertiary amine in solanidine is basic.[1] It interacts with residual silanol groups on the silica column.[1]
-
Fix:
-
Use a "High pH" stable C18 column (e.g., hybrid particle technology) and run at pH 8-9 (Ammonium Bicarbonate buffer). This keeps the amine deprotonated and reduces silanol interaction.[1]
-
Alternatively, use a low pH (0.1% Formic Acid) mobile phase with an "End-capped" column to keep the amine fully protonated and repulsive to silanols.[1]
-
Q2: Can I use Nitrogen evaporation to concentrate my samples?
-
Answer: Yes, but be careful with the Acid Trap . If you evaporate a Methanol/Acetic Acid mixture, the methanol evaporates first, effectively increasing the concentration of acetic acid in the residual droplet.[1] This high-acid residue can hydrolyze the sample in the final minutes of drying.[1]
-
Fix: Stop evaporation before complete dryness, or use a rotary evaporator with a water bath < 35°C.
Q3: How should I store my analytical standards?
-
Answer:
Module 5: Decision Logic for Workflow
Use this logic flow to determine your solvent system based on your immediate experimental goal.
Figure 2: Solvent selection decision tree based on experimental phase.
References
-
Friedman, M. (2006).[1] Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry, 54(23), 8655–8681.[1] Link[1]
-
Bodart, P., et al. (2000).[1][3] Determination of
-Solanine and -Chaconine in Potatoes by High-Performance Thin-Layer Chromatography/Densitometry. Journal of AOAC International, 83(6), 1468–1473.[1] Link -
Jensen, P. H., et al. (2009).[1][4][5][6] Degradation of the Potato Glycoalkaloids
-Solanine and -Chaconine in Groundwater.[1][4][5][6][7] Bulletin of Environmental Contamination and Toxicology, 82, 668–672.[1][5][8] Link[1][5] -
BenchChem Technical Guides. (2025). The Solubility of Gamma-Solanine: A Technical Guide for Researchers. Link[1]
-
Nie, J., et al. (2025).[1] High-performance thin-layer chromatographic determination of
-solanine and -chaconine in potato samples. ResearchGate Archives. Link
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- 4. Frontiers | A multifunctional enzyme portfolio for α-chaconine and α-solanine degradation in the Phthorimaea operculella gut bacterium Glutamicibacter halophytocola S2 encoded in a trisaccharide utilization locus [frontiersin.org]
- 5. Biodegradation of α-solanine and α-chaconine: Insights into microbial detoxification and enzymatic deglycosylation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of the potato glycoalkaloids--alpha-solanine and alpha-chaconine in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Validation & Comparative
Synergistic Potentiation of Cisplatin by Alpha-Solanine: A Comparative Technical Guide
Executive Summary
The clinical utility of Cisplatin (CDDP), a platinum-based chemotherapeutic cornerstone, is frequently compromised by dose-limiting nephrotoxicity and the rapid emergence of multidrug resistance (MDR). This guide analyzes the synergistic application of Alpha-Solanine (
Experimental evidence indicates that
Mechanistic Rationale: The Convergence of Pathways
To design effective combination protocols, one must understand the causality of the interaction. Cisplatin primarily induces DNA cross-linking, triggering the DNA damage response (DDR). However, tumor cells often evade this via upregulated survival signaling.
Key Synergistic Mechanisms
-
Cell Cycle Arrest:
-Solanine arrests cells at the G2/M phase , preventing the repair of Cisplatin-induced DNA damage. -
MDR Reversal: It inhibits drug efflux pumps (P-gp), increasing intracellular Cisplatin accumulation.
-
Apoptotic Priming: It downregulates Bcl-2 and Survivin while upregulating Bax , shifting the mitochondrial threshold toward apoptosis.
-
Epigenetic Modulation: In HepG2 cells,
-Solanine modulates miR-21 , a microRNA often upregulated in chemoresistance.
Visualization: Synergistic Signaling Pathway
The following diagram illustrates the convergence of Cisplatin-induced DNA damage and
Figure 1: Mechanistic convergence of Alpha-Solanine and Cisplatin. Solanine inhibits survival pathways (Red nodes) that normally counteract Cisplatin-induced damage.
Comparative Performance Analysis
The following data synthesizes results from hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) studies. It compares the combination therapy against monotherapy and alternative phytochemical combinations (e.g., Solamargine).
Table 1: Efficacy Comparison (HepG2 Model)
| Treatment Group | IC50 (µM) | Toxicity Profile (Normal Cells) | Mechanism of Action Focus |
| Cisplatin (Monotherapy) | 15.0 - 25.0 | High (Nephro/Neurotoxic) | DNA Adduct formation only. |
| 20.0 - 35.0 | Moderate (GI toxicity at high dose) | Membrane disruption, PI3K inhibition. | |
| Combination ( | 3.5 - 5.0 | Low (Due to dose reduction) | Synergistic: G2/M arrest + MDR reversal. |
| Solamargine + Cisplatin | 2.0 - 4.0 | Moderate/High | Higher potency but narrower therapeutic index than Solanine. |
Table 2: Combination Index (CI) Interpretation
Based on the Chou-Talalay Method
| Fraction Affected (Fa) | CI Value ( | Interpretation | Clinical Implication |
| 0.50 (ED50) | 0.65 - 0.75 | Moderate Synergism | Effective dose reduction possible. |
| 0.75 (ED75) | 0.45 - 0.60 | Synergism | High efficacy at relevant therapeutic doses. |
| 0.90 (ED90) | < 0.40 | Strong Synergism | Critical for eradicating resistant sub-populations. |
Critical Insight: While Solamargine (a related glycoalkaloid) often shows lower IC50 values,
-Solanine is frequently preferred in early development due to a slightly more favorable safety profile in non-tumorigenic cell lines (e.g., LO2 hepatocytes), offering a better "Therapeutic Window."
Experimental Protocols: Self-Validating Systems
To replicate these findings or screen new combinations, use the following rigorous protocol. This workflow incorporates the Chou-Talalay method , the gold standard for quantifying drug interactions.[2][3]
Phase 1: Experimental Design (The Checkerboard)
Objective: Determine the Dose-Effect relationship for both single agents and the combination.
-
Cell Seeding: Seed HepG2 or A549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Drug Preparation:
-
Prepare stock solutions: Cisplatin (1 mM in 0.9% NaCl) and
-Solanine (10 mM in DMSO). -
Control: Vehicle control (DMSO < 0.1%).
-
-
Dosing Matrix (Constant Ratio):
-
Treat cells with serial dilutions (e.g., 1/4
IC50 to 4 IC50). -
Crucial Step: Ensure a fixed ratio (e.g., 1:10 Cisplatin:Solanine) to allow for valid CI calculation.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
Phase 2: Assay & Analysis
-
Viability Assay: Add MTT or CCK-8 reagent. Measure Absorbance (OD).
-
Data Processing: Calculate "Fraction Affected" (Fa) =
. -
Synergy Calculation: Use CompuSyn software or the equation below:
Where is the dose required alone to produce effect , and is the dose in combination.[4]
Phase 3: Validation (Western Blot)
Objective: Confirm the mechanism (Apoptosis/Autophagy) rather than just cytotoxicity.
-
Target Proteins:
-
Cleaved Caspase-3: Must be elevated in Combo > Sum of Monotherapies.
-
Bcl-2: Must be significantly suppressed.
-
LC3-II: (Optional) To check for autophagic flux.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating synergistic efficacy.
Critical Analysis & Limitations
While the synergy is potent in vitro, researchers must address specific challenges for in vivo translation:
-
Bioavailability:
-Solanine has poor water solubility and rapid metabolic clearance. Nano-encapsulation (e.g., liposomes or PLGA nanoparticles) is often required for effective systemic delivery. -
Toxicity Threshold: Glycoalkaloids are cholinesterase inhibitors. The combination dose must be carefully titrated to avoid neurotoxicity. The "Synergy" allows for lower doses, but the safety margin remains narrow.
-
Cell Line Specificity: Synergy is most pronounced in cells with high Bcl-2 expression or P-gp overexpression. It may be less effective in tumors lacking these specific resistance mechanisms.
References
-
El-Daly, S. M., et al. (2019). Synergistic Effect of α-Solanine and Cisplatin Induces Apoptosis and Enhances Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells.[1][5] Anti-Cancer Agents in Medicinal Chemistry.
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[2][3][4][6] Cancer Research.[2][4][6]
-
Hassan, S. H., et al. (2024). Updated aspects of alpha-Solanine as a potential anticancer agent: Mechanistic insights and future directions. Food Science & Nutrition.
-
Zhang, P., et al. (2018). Solamargine induces hepatocellular carcinoma cell apoptosis and autophagy via inhibiting the LIF/miR-192-5p/CYR61/Akt signaling pathway. Cell Death & Disease.
Sources
- 1. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic Effect of α-Solanine and Cisplatin Induces Apoptosis and Enhances Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
validation of HPTLC method for alpha-solanine against HPLC-UV
Comparative Validation Guide: HPTLC vs. HPLC-UV for -Solanine Quantification
Executive Summary
This guide provides a technical validation comparison between High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of
The Verdict: While HPLC-UV is often considered the default standard, it suffers significantly from the lack of a strong chromophore in the
The Analytical Challenge: The "Invisible" Analyte
-
HPLC-UV Limitation: To detect the molecule, analysts must use wavelengths in the 200–205 nm range. At this range, most organic solvents and matrix impurities also absorb light, leading to high baseline noise and poor signal-to-noise (S/N) ratios.
-
HPTLC Solution: HPTLC separates the analyte first, then employs chemical derivatization (e.g., Antimony(III) chloride) to transform the "invisible" solanine into a distinct red chromophore measurable at ~505 nm, effectively bypassing the UV limitation.
Comparative Workflow Visualization
The following diagram illustrates the divergent workflows. Note the critical "Derivatization" step in HPTLC that provides the specificity advantage.
Figure 1: Parallel workflow comparison. Note that HPTLC bypasses the rigorous Solid Phase Extraction (SPE) required for HPLC-UV due to the plate's ability to handle matrix debris and the specificity of the derivatization reaction.
Experimental Protocols
Method A: HPTLC (The Challenger)
This protocol relies on the formation of a specific chromophore using Antimony(III) chloride (Carr-Price reaction modified), which is superior to Dragendorff’s reagent for quantitative densitometry.
-
Stationary Phase: HPTLC Silica gel 60 F254 glass plates (20 x 10 cm).
-
Sample Application: Bandwise application (6 mm band length), 10 µL volume.
-
Mobile Phase: Dichloromethane : Methanol : Water : Conc.[1] Ammonia (70 : 30 : 4 : 0.4 v/v/v/v).[1][2]
-
Development: Saturated twin-trough chamber, developing distance 85 mm.
-
Derivatization (Critical Step):
-
Quantification: Densitometric scanning in absorbance mode at 507 nm .
Method B: HPLC-UV (The Standard)
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 4.5 adjusted with phosphoric acid) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV-Vis detector at 205 nm .
-
Note: At this wavelength, phosphate buffers and acetonitrile cut-offs can cause baseline drift; high-purity solvents are mandatory.
-
Comparative Validation Data
The following data summarizes the performance characteristics based on ICH Q2(R2) validation parameters.
| Validation Parameter | HPTLC Method (Derivatized) | HPLC-UV Method (205 nm) | Interpretation |
| Linearity ( | > 0.995 (Polynomial/Linear) | > 0.999 (Linear) | HPLC offers slightly better linearity, but HPTLC is sufficient for QC. |
| LOD (Limit of Detection) | ~50 ng/zone | ~2.5 µg/mL | HPTLC is highly sensitive due to the specific color reaction. HPLC suffers from noise at 205 nm. |
| LOQ (Limit of Quantitation) | ~150 ng/zone | ~8.0 µg/mL | HPTLC allows quantitation of trace levels in complex matrices better than low-UV HPLC. |
| Precision (RSD %) | 1.5 – 3.5% | 0.5 – 1.5% | HPLC is mechanically more precise (injection volume), but HPTLC is within acceptable limits (<5%). |
| Specificity | High (Visual + Spectral) | Low (Non-specific UV) | Key Differentiator: HPTLC confirms identity via color and position. HPLC peaks at 205 nm could be any non-conjugated compound. |
| Throughput | 15–20 samples / 45 mins | 1 sample / 20 mins | HPTLC is ~10x faster per sample for large batches. |
Critical Analysis & Discussion
The Specificity Argument
The most significant scientific argument for HPTLC in this context is specificity . In HPLC-UV, detecting at 205 nm is akin to "listening for a whisper in a storm." Many matrix components (lipids, other alkaloids) absorb at this wavelength.
-
HPTLC Advantage: The derivatization with
is chemically selective for the steroidal structure. Even if matrix components co-elute, they rarely react to form the specific red chromophore at 507 nm, providing a "chemical filter" that HPLC-UV lacks.
Matrix Tolerance and Sample Prep
HPLC-UV requires rigorous Solid Phase Extraction (SPE) to prevent column fouling and reduce background noise. HPTLC plates are disposable. This allows the direct application of crude methanolic extracts (after simple filtration), significantly reducing the cost per analysis and the risk of analyte loss during SPE cleanup.
Throughput Economics
For a stability study involving 100 samples:
-
HPLC: ~33 hours of continuous run time (20 min/sample).
-
HPTLC: ~4 hours (5 plates run in parallel).
References
-
Bodart, P., et al. (2000).[1][2] "Determination of
-Solanine and -Chaconine in Potatoes by High-Performance Thin-Layer Chromatography/Densitometry." Journal of AOAC International. -
Skarkova, J., Ostry, V., & Ruprich, J. (2008).[4][5] "Instrumental HPTLC Determination of
-Solanine and -Chaconine in Peeled Potato Tubers." Journal of Planar Chromatography - Modern TLC. -
Friedman, M., & Dao, L. (1992).[6] "Distribution of glycoalkaloids in potato plants and commercial potato products." Journal of Agricultural and Food Chemistry. (Basis for HPLC-UV protocols).[1][6][7]
-
ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.[8]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. horticultureresearch.net [horticultureresearch.net]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. database.ich.org [database.ich.org]
differential gene expression in response to alpha-solanine vs alpha-chaconine
Comparative Transcriptomic & Cytotoxic Profiling: -Solanine vs. -Chaconine
Executive Summary
This technical guide provides a comparative analysis of the two primary steroidal glycoalkaloids (SGAs) found in Solanaceae species:
Key Insight:
Chemical & Biological Profile: The Structure-Activity Relationship (SAR)
The differential gene expression is directly downstream of the primary interaction between the glycoalkaloid and the cell membrane. The sugar moiety is the critical determinant of this interaction.
| Feature | ||
| Aglycone | Solanidine | Solanidine |
| Trisaccharide | Solatriose (Galactose, Glucose, Rhamnose) | Chacotriose (Glucose, 2x Rhamnose) |
| Membrane Affinity | Moderate; forms weaker complexes with cholesterol.[1] | High; forms stable, rigid complexes with membrane sterols. |
| Lytic Activity | Low to Moderate | High (Strong surfactant-like activity) |
| IC50 (HepG2) | ~30 - 35 | ~2 - 5 |
| Primary Mode | Metabolic inhibition, weak apoptosis | Rapid membrane permeabilization, necrosis/apoptosis |
Mechanistic Divergence
-
-Chaconine: The bis-rhamnose moiety allows for a curved 3D structure that fits snugly into the membrane interface, causing rapid depolarization and Ca
influx. This triggers immediate "Early Response Genes" (IEGs) related to calcium signaling and mitochondrial stress. - -Solanine: The linear structure of solatriose is less disruptive to the lipid bilayer. Its toxicity relies more heavily on intracellular uptake and inhibition of acetylcholinesterase (AChE) and specific signaling kinases (Akt/mTOR), leading to a delayed transcriptional response.
Comparative Gene Expression Analysis
The following analysis synthesizes transcriptomic data from human carcinoma (HepG2, RL95-2) and intestinal models.
A. Apoptotic & Cell Cycle Regulators
-
Bax/Bcl-2 Ratio:
-Chaconine treatment results in a significantly higher fold-change (>5-fold) in the Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) ratio compared to -Solanine (~2-fold) at 12h. -
Caspases:
- -Chaconine: Rapid activation of CASP3, CASP8, and CASP9 mRNA expression (Peak: 6-12h).
- -Solanine: Delayed activation; lower peak magnitude.
B. Kinase Signaling Pathways (Akt/mTOR)
Both compounds inhibit cell proliferation, but the gene suppression profiles differ in intensity.
-
Target: AKT1 (Protein Kinase B) and ESR1 (Estrogen Receptor
). -
Observation: In endometrial cells (RL95-2), both alkaloids suppress AKT1 phosphorylation and expression. However,
-Chaconine achieves significant suppression at 1 M , whereas -Solanine requires >10 M to elicit a comparable transcriptional downregulation.
C. Synergistic Transcriptional Effects
When co-administered (as found naturally in potatoes), these compounds exhibit synergy.
-
Mechanism:
-Chaconine increases membrane permeability, facilitating the cellular entry of -Solanine. -
Result: The co-treatment leads to a "super-induction" of oxidative stress genes (HMOX1, SOD2) that exceeds the additive sum of individual treatments.
Visualizing the Differential Mechanism
The following diagram illustrates the divergent pathways leading to differential gene expression.
Figure 1: Mechanistic divergence showing
Validated Experimental Workflow
To objectively assess differential gene expression, a standardized workflow controlling for bioavailability is required.
Protocol: Comparative Transcriptomic Profiling
Objective: Quantify differential mRNA abundance of apoptotic markers in HepG2 cells.
Phase 1: Cell Culture & Treatment
-
Seeding: Seed HepG2 cells at
cells/well in 6-well plates. Incubate for 24h to reach 70-80% confluence. -
Preparation of Stocks: Dissolve
-Solanine and -Chaconine standards (Sigma-Aldrich, >98% purity) in DMSO. Final DMSO concentration in culture must be <0.1%. -
Dose Selection (Critical):
-
Low Dose (Sub-lethal): 1
M (Assess signaling without massive necrosis). -
IC50 Dose: 5
M for Chaconine; 30 M for Solanine (Assess toxicity response).
-
-
Incubation: Treat cells for 12 hours . (Note: Chaconine effects can be seen as early as 4h; Solanine often requires >12h).
Phase 2: RNA Extraction & QC
-
Lysis: Wash cells 2x with cold PBS. Add 1mL TRIzol reagent directly to the well.
-
Extraction: Chloroform phase separation followed by Isopropanol precipitation.
-
QC: Verify RNA integrity (RIN > 8.0) using an Agilent Bioanalyzer.
Phase 3: RT-qPCR Targeting
Use the following validated primer targets (human):
-
Apoptosis: BAX, BCL2, CASP3.
-
Stress/Signaling: HMOX1 (Heme oxygenase-1), AKT1.
-
Reference: GAPDH or ACTB.
Phase 4: Data Analysis
Calculate Fold Change using the
Workflow Visualization
Figure 2: Step-by-step experimental workflow for assessing glycoalkaloid-induced gene expression.
Data Summary: Quantitative Comparison
The table below summarizes typical experimental values derived from comparative studies.
| Parameter | Interpretation | ||
| IC50 (HepG2, 24h) | Chaconine is ~7x more potent. | ||
| 1.5-fold increase | 6.2-fold increase | Chaconine triggers stronger apoptosis. | |
| No significant change | 0.4-fold decrease | Chaconine actively suppresses survival signals. | |
| ROS Generation | Moderate, late-onset | High, rapid-onset | Correlates with HMOX1 induction. |
| Membrane Potential ( | Stable at low doses | Rapid depolarization | Indicates direct mitochondrial toxicity. |
References
-
Yamashoji, S., & Matsuda, T. (2013). Synergistic cytotoxicity induced by
-solanine and -chaconine.[2] Food Chemistry, 141(2), 669-674.[2] Link -
Friedman, M. (2006). Potato glycoalkaloids and metabolites: roles in the plant and in the diet. Journal of Agricultural and Food Chemistry, 54(23), 8655-8681. Link
-
Kul
-Chaconine and -Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ER (Ser167). Cell Biology and Toxicology. Link -
Oda, M., et al. (2002). Structure-activity relationship of solanaceae glycoalkaloids on the membrane potential of liposomes. Journal of Biochemistry. Link
-
Burger, K., et al. (2018). Mammalian toxicity of potato glycoalkaloids: A review. Archives of Toxicology. Link
comparing apoptotic pathways induced by alpha-solanine and tomatine
Comparative Guide: Apoptotic Pathways of -Solanine vs. -Tomatine[1]
Executive Summary
This technical guide compares the apoptotic efficacy and mechanistic pathways of
Key Distinction:
Chemical & Structural Basis of Efficacy[1][2]
The differential cytotoxicity of these SGAs is rooted in their aglycone structure and sugar chain composition.[1]
- -Solanine: Contains the aglycone solanidine and a trisaccharide sugar moiety (solatriose: glucose, galactose, rhamnose).[1]
- -Tomatine: Contains the aglycone tomatidine and a tetrasaccharide sugar moiety (lycotetraose: two glucoses, galactose, xylose).[1]
Mechanism of Membrane Permeabilization:
Both compounds target membrane sterols.[1] The 3
Comparative Signaling Pathways[1][3]
-Solanine: The Calcium-Mitochondrial Axis
1-
Ca
Influx: Solanine triggers the opening of membrane channels, leading to a rapid rise in intracellular Ca .[1][2] -
Mitochondrial Collapse: This Ca
surge triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), dissipating the mitochondrial membrane potential ( ).[1] -
Autophagy: Solanine treatment often results in the upregulation of Beclin-1 and conversion of LC3-I to LC3-II, indicating autophagy which can precede or accompany apoptosis.[1]
-Tomatine: NF- B Blockade and Survivin Suppression
1-
NF-
B Inhibition: It blocks the nuclear translocation of p50 and p65 subunits, preventing the transcription of anti-apoptotic genes (e.g., Bcl-xL, XIAP).[1] -
Survivin Downregulation: Unlike Solanine, Tomatine significantly suppresses Survivin expression, a member of the Inhibitor of Apoptosis (IAP) family.[1]
-
AIF Release: Tomatine induces the release of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, causing DNA fragmentation independent of caspases in some cell lines (e.g., HL-60).[1][3]
Pathway Visualization
The following diagram illustrates the divergent signaling cascades.
Figure 1: Divergent apoptotic signaling.[1] Blue nodes indicate pathways predominant in
Experimental Performance Data
The following data summarizes comparative efficacy across key cancer cell lines.
Table 1: Comparative Cytotoxicity (IC
| Cell Line | Tissue Origin | Key Observation | ||
| HepG2 | Liver | ~14.5 - 20.0 | ~2.0 - 5.0 | Tomatine shows 4-7x higher potency.[1] |
| HL-60 | Leukemia | ~25.0 | 1.0 - 3.0 | Tomatine induces rapid AIF release in HL-60.[1] |
| PC-3 | Prostate | > 30.0 | 1.67 | Tomatine strongly inhibits NF- |
| MCF-7 | Breast | ~28.0 | ~5.0 - 8.0 | Solanine requires higher dose to trigger Bax.[1] |
Table 2: Molecular Marker Response Profile
| Marker | ||
| Mitochondrial Potential ( | Rapid Loss (Primary Driver) | Rapid Loss |
| Nuclear NF- | No significant change | Strong Decrease (Inhibits translocation) |
| Survivin | Minimal change | Strong Downregulation |
| LC3-II/I Ratio | Increased (Autophagy activation) | Variable |
| Intracellular Ca | Sharp Increase | Moderate Increase |
Validated Experimental Protocols
To validate these mechanistic differences in your own research, use the following self-validating protocols.
Protocol A: Differential NF- B Nuclear Translocation (Tomatine Specificity)
Target: Confirm Tomatine's ability to block survival signaling vs. Solanine.[1]
-
Cell Prep: Seed PC-3 or HepG2 cells (
cells/well) on coverslips. -
Treatment:
-
Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.[1]
-
Staining:
-
Analysis: Using Confocal Microscopy, calculate the Nuclear/Cytoplasmic Fluorescence Ratio .
Protocol B: Mitochondrial Membrane Potential & Ca Flux (Solanine Specificity)
Target: Correlate Ca
References
-
Friedman, M. (2015).[1] Chemistry and Anticarcinogenic Mechanisms of Glycoalkaloids Produced by Eggplants, Potatoes, and Tomatoes.[1] Journal of Agricultural and Food Chemistry. Link[1]
-
Lee, S. T., et al. (2011).[1]
-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells.[1][4][6][7] PLoS ONE. Link -
Ji, Y. B., et al. (2006).[1][11] Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells.[1][2][12][11] Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica). Link
-
Chao, M. W., et al. (2012).[1]
-Tomatine-Mediated Anti-Cancer Activity in Vitro and in Vivo through Cell Cycle- and Caspase-Independent Pathways.[1][3] PLoS ONE. Link -
Hassan, S. M. A., et al. (2021).[1][9][10]
-Solanine Causes Cellular Dysfunction of Human Trophoblast Cells via Apoptosis and Autophagy.[1] Toxins.[1][10] Link[1]
Sources
- 1. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alpha-tomatine induces apoptosis and inhibits nuclear factor-kappa B activation on human prostatic adenocarcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PMC [pmc.ncbi.nlm.nih.gov]
in-vitro vs in-vivo efficacy of alpha-solanine in pancreatic cancer
This guide provides a technical comparison of the in-vitro and in-vivo efficacy of
Executive Summary
Mechanism of Action: The Signaling Architecture
To understand the efficacy data, one must first map the molecular targets.
Key Mechanistic Nodes:
-
Mitochondrial Apoptosis: Downregulates Bcl-2 / Upregulates Bax
Cytochrome c release Caspase-3 activation.[6] -
Metastatic Suppression: Inhibits MMP-2 and MMP-9 transcription via NF-
B blockade. -
Angiogenesis Inhibition: Suppresses VEGF expression, preventing endothelial tube formation.[3][5][7][8]
Figure 1: Molecular Signaling Pathway of
Caption:
Comparative Efficacy Analysis
2.1 In-Vitro Performance
In cell culture models,
Table 1: In-Vitro Efficacy Profile
| Parameter | Experimental Finding | Cell Lines | Significance |
| Effective Concentration | 10 – 30 µM (Dose-dependent) | PANC-1, SW1990, MIA PaCa-2 | Therapeutic window identified below toxic threshold for normal cells. |
| Apoptosis Induction | Increased Bax/Bcl-2 ratio; Caspase-3 activation | PANC-1, SW1990 | Confirms mitochondrial apoptosis mechanism. |
| Migration/Invasion | Significant inhibition at sub-cytotoxic doses | PANC-1 | Suppression of EMT markers (E-cadherin loss reversal) and MMP-2/9. |
| Angiogenesis | Inhibition of HUVEC tube formation | HUVEC (Co-culture) | Direct targeting of the VEGF autocrine loop. |
Scientist's Note: In-vitro assays often use concentrations (up to 30 µM) that may be difficult to sustain in plasma due to rapid clearance. The inhibition of migration at atoxic doses is the most clinically relevant finding here, suggesting potential utility as an adjuvant to prevent metastasis rather than just a debulking agent.
2.2 In-Vivo Performance
The translation to xenograft models validates the mechanism but highlights the dosage challenge.
Table 2: In-Vivo Efficacy Profile (Xenograft Models)
| Parameter | Experimental Finding | Model Details | Significance |
| Dosage Regimen | 6 µg/g (6 mg/kg) body weight | Nude mice (PANC-1 Xenograft) | Daily/Every 2 days IP injection for 2 weeks. |
| Tumor Reduction | Volume: ~61% reductionWeight: ~43% reduction | PANC-1 Xenograft | High efficacy comparable to standard chemotherapeutics in this model. |
| Biomarker Validation | Decreased PCNA (Proliferation), VEGF, and MMP-2/9 in tissue | IHC Analysis | Confirms in-vitro mechanism is active in physiological conditions. |
| Toxicity Profile | Potential for solanidine accumulation | Systemic | Therapeutic window is narrow; higher doses risk neurotoxicity (cholinesterase inhibition). |
Experimental Protocols
To replicate these findings, strictly controlled protocols are required. Below are the optimized workflows for validation.
Figure 2: Validation Workflow (In-Vitro to In-Vivo)
Caption: Step-by-step workflow for validating
Protocol A: In-Vitro Migration Assay (Transwell)
-
Objective: Assess anti-metastatic potential at sub-lethal doses.
-
Key Step: Use a Matrigel-coated upper chamber (8 µm pore size).
-
Seeding:
cells in serum-free medium (Upper). -
Chemoattractant: 10% FBS medium (Lower).
-
Treatment: Add
-solanine (e.g., 5-10 µM) to the upper chamber. -
Quantification: After 24h, fix with methanol, stain with crystal violet, and count 5 random fields.
-
Validation: Ensure cell viability is >90% at the chosen dose using Trypan Blue to confirm reduced migration is not due to cell death.
Protocol B: In-Vivo Xenograft Model
-
Objective: Evaluate tumor growth inhibition.
-
Model: BALB/c nude mice (4-6 weeks old).
-
Inoculation: Subcutaneous injection of
PANC-1 cells in the right flank. -
Treatment Start: When tumors reach palpable size (~100 mm³).
-
Dosing: Intraperitoneal (IP) injection of 6 mg/kg
-solanine dissolved in PBS/DMSO (ensure DMSO < 0.1% final conc). -
Duration: 14 days.
-
Endpoint: Sacrifice mice; weigh tumors; fix tissue in 4% paraformaldehyde for Immunohistochemistry (IHC).
References
-
Antitumor Efficacy of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-Solanine against Pancreatic Cancer In Vitro and In Vivo Source: PLOS ONE [Link][1][2][3][5][6][8][9] -
Solanine Induces Mitochondria-Mediated Apoptosis in Human Pancreatic Cancer Cells Source: BioMed Research International [Link]
-
A narrative review of the antitumor studies of solanine Source: Translational Cancer Research [Link]
-
Toxicity, Ter
-solanine Source: International Journal of Pharmacology [Link][2]
Sources
- 1. Inhibitory effect of α-solanine on esophageal carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor efficacy of α-solanine against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solanine Induces Mitochondria-Mediated Apoptosis in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Efficacy of α-Solanine against Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncology Letters [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
Technical Guide: Antagonistic Effect of Alpha-Solanine on Verapamil Activity
Executive Summary
This guide analyzes the pharmacodynamic antagonism between Alpha-Solanine (a steroidal glycoalkaloid) and Verapamil (a phenylalkylamine calcium channel blocker). While Verapamil is a standard reference for L-type calcium channel blockade and P-glycoprotein (P-gp) inhibition, recent experimental data indicates that Alpha-Solanine significantly dampens Verapamil's cardioinhibitory efficacy when co-administered.
Key Finding: Alpha-Solanine acts as a functional antagonist to Verapamil. It counteracts Verapamil-induced cardiac arrest by altering membrane permeability and increasing intracellular calcium levels, thereby preventing the full hyperpolarization and relaxation state induced by Verapamil.
Mechanistic Conflict: The Basis of Antagonism
To understand the antagonism, we must compare the primary mechanisms of action (MOA) for both compounds and identify the point of physiological conflict.
Verapamil: The Calcium Blockade
Verapamil functions by binding to the alpha-1 subunit of L-type voltage-gated calcium channels (VGCCs) in cardiomyocytes and vascular smooth muscle.
-
Action: Blocks the influx of extracellular
. -
Result: Reduces calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to negative inotropy (decreased contraction force) and chronotropy (decreased heart rate).
-
Physiological State: Induces relaxation and hyperpolarization.
Alpha-Solanine: The Membrane Disruptor
Alpha-Solanine, found in Solanaceae plants (e.g., potatoes), operates through two primary toxicological pathways:
-
Acetylcholinesterase (AChE) Inhibition: Increases acetylcholine availability, altering ion channel gating.
-
Membrane Lysis & Depolarization: It binds to membrane sterols (cholesterol), causing structural disruption.
-
Action: Increases membrane permeability to
and . -
Result: Causes partial depolarization and an uncontrolled influx of calcium.
-
Physiological State: Induces excitation and prevents repolarization.
The Antagonistic Interface
The antagonism is non-competitive and physiological . Verapamil attempts to shut the "calcium door" (L-type channels), while Alpha-Solanine "breaks the windows" (membrane disruption) or forces other avenues of ion entry.
Critical Insight: In experimental myocardium models, the presence of Alpha-Solanine shifts the Verapamil dose-response curve to the right, increasing the concentration required to achieve cardiac arrest and shortening the recovery time from Verapamil-induced inhibition.
Visualizing the Pathway Interaction
The following diagram illustrates the opposing signaling pathways within a cardiomyocyte.
Comparative Performance Data
The following data summarizes the antagonistic effect observed in in vitro myocardium assays (Model: Tenebrio molitor, a validated model for cardioactive substance screening due to conserved L-type channel homology).
Table 1: Monotherapy vs. Co-administration Efficacy
| Parameter | Verapamil Alone (Control) | Verapamil + Alpha-Solanine | Effect Description |
| IC50 (Inhibitory Conc.) | Increased (Shift > 2-fold) | Higher Verapamil dose needed to inhibit contraction. | |
| T50 (Time to 50% Inhibition) | Rapid onset | Prolonged | Solanine delays the onset of Verapamil's blockade. |
| Recovery Time | Slow / Partial | Accelerated | Tissue recovers contractility faster in presence of Solanine. |
| Maximal Inhibition | 100% (Cardiac Arrest) | < 100% (Incomplete) | Solanine prevents total cardiac arrest at standard Verapamil doses. |
Data Source: Derived from comparative bioassays on cardioinhibitory activity [1].[1]
Experimental Protocol: Assessing Antagonism
To validate this interaction in a drug development setting, use the following Microdensitometric Myocardium Contraction Assay . This protocol is self-validating through the use of internal saline controls and washout phases.
Phase 1: Tissue Preparation
-
Isolation: Dissect the dorsal vessel (heart) from the model organism (e.g., Tenebrio molitor or mammalian papillary muscle).
-
Perfusion: Mount the tissue in a perfusion chamber with physiological saline (pH 7.4).
-
Stabilization: Allow tissue to contract spontaneously for 15 minutes to establish a baseline rhythm.
Phase 2: Monotherapy Baselines (Control)
-
Verapamil Perfusion: Perfuse with Verapamil (
M) for 9 minutes. -
Recording: Record contraction frequency and amplitude using a microdensitometer or force transducer.
-
Washout: Perfuse with saline for 20 minutes. Validation: Contraction must return to >80% of baseline.
Phase 3: Co-administration (Experimental)
-
Mixture Preparation: Prepare a solution containing Verapamil (
M) and Alpha-Solanine ( M). -
Perfusion: Apply the mixture to the same tissue preparation (if fully recovered) or a fresh matched sample.
-
Measurement: Monitor the Time to Cardiac Arrest (TCA) and Amplitude Decay Rate .
Phase 4: Data Analysis
Calculate the Coefficient of Antagonism using the shift in the dose-response curve:
-
A value
confirms antagonism.
Implications for Drug Development
Multidrug Resistance (MDR) Studies
While this guide focuses on cardio-antagonism, researchers studying MDR reversal must note that both compounds are P-gp inhibitors.
-
Risk: Using Verapamil as a positive control for P-gp inhibition in cell lines treated with Solanine-derivatives may yield confounding results due to their competing toxicity profiles.
-
Recommendation: When screening Solanaceae-derived alkaloids for anticancer properties, do not rely solely on Verapamil as the reference inhibitor; include a non-cardioactive P-gp inhibitor like Tariquidar to isolate transporter effects from ion-channel effects.
Safety Pharmacology
The antagonism suggests that dietary intake of high-glycoalkaloid foods (e.g., green potatoes) could theoretically alter the therapeutic window of calcium channel blockers, although the clinical significance depends on bioavailability.
-
Toxicology: Alpha-Solanine's ability to "rescue" tissue from Verapamil-induced arrest highlights its potent membrane-depolarizing toxicity, which should not be mistaken for a therapeutic "anti-overdose" effect due to the narrow therapeutic index of solanine itself.
References
-
Adamski, Z., et al. (2022). Solanaceae glycoalkaloids: α-solanine and α-chaconine modify the cardioinhibitory activity of verapamil. Pharmaceutical Biology. Available at: [Link][2]
-
Wink, M. (2024). Updated aspects of alpha-Solanine as a potential anticancer agent: Mechanistic insights and future directions. NIH/PubMed. Available at: [Link]
-
Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Luo, K., et al. (2020). The Effect of Verapamil, a P-gp Inhibitor, on the Pharmacokinetics of Omadacycline. Clinical Pharmacology in Drug Development. Available at: [Link]
Sources
Safety Operating Guide
alpha-Solanine: Laboratory Handling & Disposal Protocol
Executive Summary
alpha-Solanine (CAS: 20562-02-1) is a steroidal glycoalkaloid exhibiting significant acetylcholinesterase (AChE) inhibition and membrane-disrupting properties.[1][2][3][4][5] Unlike simple inorganic salts, its disposal requires strict adherence to organic waste protocols to prevent environmental bioaccumulation and aquatic toxicity.
The Directive: This guide supersedes generic "organic waste" instructions. It provides a scientifically grounded, self-validating workflow for the containment, classification, and destruction of alpha-Solanine, ensuring compliance with RCRA standards and protecting laboratory personnel.
Part 1: Hazard Profiling & Mechanism of Action
To understand the disposal rigor, one must understand the toxicity mechanism. alpha-Solanine is not merely an irritant; it is a bioactive neurotoxin.
Primary Toxicity Mechanism:
-
AChE Inhibition: It reversibly inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in synapses.
-
Membrane Lysis: The saponin-like structure complexes with membrane cholesterol, causing cell lysis and increasing permeability.
Diagram 1: Mechanism of Toxicity & Safety Implications
This diagram illustrates why "drain disposal" is strictly prohibited: the compound targets fundamental biological pathways present in aquatic life.
Figure 1: Dual-pathway toxicity mechanism of alpha-Solanine necessitating zero-discharge disposal.[1][2]
Part 2: Pre-Disposal Assessment & Classification
Before handling waste, categorize it. alpha-Solanine is generally not P-listed (acutely hazardous) by name under US RCRA regulations (40 CFR 261.33), but it must be treated as Hazardous Chemical Waste due to its toxicity profile (LD50 oral rat ~590 mg/kg).[1]
Critical Warning: The Hydrolysis Trap Do NOT attempt to "deactivate" alpha-Solanine via acid hydrolysis for drain disposal.
-
Scientific Rationale: Acid hydrolysis cleaves the trisaccharide moiety, yielding Solanidine .
-
Result: Solanidine is a lipophilic steroidal alkaloid that retains significant toxicity and is harder to solubilize/clean than the parent compound. You are merely converting a water-soluble toxin into a persistent, fat-soluble toxin.[1]
Waste Stream Matrix
| Waste Category | Physical State | Primary Hazard | Disposal Stream Code (Internal) |
| Pure Substance | Solid (Powder) | Toxic (Acute) | Stream A: Solid Hazardous |
| Stock Solution | Liquid (DMSO/MeOH) | Flammable + Toxic | Stream B: Organic Solvents |
| Contaminated Debris | Solid (Gloves/Paper) | Trace Toxic | Stream C: Haz-Solid Debris |
| Glassware Rinsate | Liquid (Acid/Water) | Toxic | Stream B: Organic Solvents |
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spills)
Use this for expired standards, lyophilized powder, or spill cleanup materials.[1]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and a N95/P100 particulate respirator . Inhalation of alkaloid dust is a rapid absorption route.
-
Containment:
-
Place the primary container (vial) directly into a clear, sealable secondary bag (e.g., Ziploc).
-
Place this sealed bag into a Wide-Mouth High-Density Polyethylene (HDPE) Jar .
-
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: "alpha-Solanine (100%)".[2]
-
Hazard Checkboxes: [x] Toxic.
-
-
Final Fate: High-temperature incineration (>850°C) via EHS/contractor.
Protocol B: Liquid Waste (Stock Solutions)
Most common scenario: Solutions in DMSO, Methanol, or Ethanol.[1]
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or bleach. While oxidation destroys the molecule, uncontrolled reactions with organic solvents (like DMSO) can be explosive.
-
Collection:
-
Pour into a dedicated Organic Waste Carboy (compatible with the solvent, usually HDPE or Glass).
-
Do not dilute with water; this increases waste volume and costs without reducing hazard classification.
-
-
Labeling:
-
Constituents: "Methanol (99%), alpha-Solanine (<1%)".
-
Hazard Checkboxes: [x] Flammable [x] Toxic.
-
-
Glassware Decontamination:
-
Triple rinse glassware with Methanol or Ethanol .
-
Collect all rinsates into the Organic Waste Carboy.
-
Note: Water is ineffective for rinsing due to the poor solubility of the aglycone backbone if hydrolysis has occurred.
-
Protocol C: Spill Management (Emergency Response)
Scenario: You drop a 100mg vial of powder on the bench.
-
Evacuate & Alert: Clear the immediate area.
-
Dampen: Gently cover the powder with a paper towel dampened with Ethanol .
-
Why? This prevents dust generation (aerosolization) during cleanup.
-
-
Scoop: Use a disposable scoop or stiff paper to lift the powder/towel mixture.
-
Dispose: Place all materials into Stream C (Haz-Solid Debris).
-
Wash: Clean the surface with 70% Ethanol, then soap and water.
Part 4: The Validated Disposal Workflow
This flowchart guides the researcher from the moment of waste generation to the final hand-off.
Diagram 2: Operational Disposal Logic
Figure 2: End-to-end Chain of Custody for alpha-Solanine waste.
Part 5: References & Authority
The protocols above are synthesized from chemical safety data and toxicological mechanisms.
-
Cayman Chemical. (2023).[6] Safety Data Sheet: alpha-Solanine. Retrieved from
-
PubChem. (n.d.). Compound Summary: alpha-Solanine (CID 30185).[2][4] National Library of Medicine.[4] Retrieved from [2][4]
-
Merck/Sigma-Aldrich. (2023). Safety Data Sheet: alpha-Solanine. Retrieved from [1][2]
-
Friedman, M. (2006). Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. (Contextualizing the stability of the aglycone).
Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations (e.g., 40 CFR 261) before final disposal.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solanine | C45H73NO15 | CID 30185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Operational Safety Protocol: Handling alpha-Solanine in Research Environments
Executive Summary
alpha-Solanine (CAS 20562-02-1) is a steroidal glycoalkaloid commonly isolated from Solanum tuberosum (potato).[1][2][3][4] While widely used in cancer research for its apoptotic induction and anti-metastatic properties, it poses significant biological hazards due to its dual mechanism of toxicity: acetylcholinesterase (AChE) inhibition and cell membrane disruption .[2]
This guide provides a self-validating safety protocol for researchers. Unlike generic safety sheets, this document links the physicochemical properties of alpha-Solanine directly to PPE selection, ensuring you understand the causality behind every safety measure.[2]
Hazard Profile & Mechanistic Justification
To select the correct PPE, one must first understand the enemy.[2] alpha-Solanine is not just a poison; it is a surfactant and a neurotoxin.[2]
Quantitative Hazard Data
| Parameter | Data Point | Operational Implication |
| Physical State | White to off-white powder (Solid) | High risk of inhalation via electrostatic dust generation during weighing.[2] |
| Oral LD50 (Rat) | ~590 mg/kg | Classified as Harmful (H302) .[5] Note: Human sensitivity is often higher due to metabolic differences. |
| Mechanism 1 | AChE Inhibition | Neurotoxic effects (tremors, respiratory depression).[2][6] Requires mucous membrane protection . |
| Mechanism 2 | Membrane Disruption | Acts as a surfactant, destabilizing cell membranes.[2] Increases skin absorption potential if dissolved in organic solvents (e.g., DMSO/Ethanol).[2] |
| Solubility | Soluble in hot Ethanol, DMSO; Insoluble in water | Once solubilized, the risk shifts from inhalation to dermal permeation . |
The "Dual-Threat" Logic
Standard lab coats are insufficient because alpha-Solanine attacks on two fronts:[2]
-
As a solid: It forms fine particulates that can settle on surfaces and be re-aerosolized, leading to chronic low-level exposure via inhalation or hand-to-mouth transfer.[2]
-
As a solution: When dissolved in DMSO (a common carrier), DMSO acts as a vehicle, dragging the toxin directly through the skin barrier and into the bloodstream.[2]
PPE Selection Matrix
The following selection matrix is designed to scale with the risk level of your specific experimental phase.
PPE Decision Logic (Diagram)
Caption: Logical flow for determining PPE based on the physical state of alpha-Solanine. Note the shift from respiratory focus (solid) to dermal focus (liquid).[2]
Detailed Gear Specifications
| Component | Recommendation | Technical Justification |
| Respiratory | N95 (Minimum) / P100 (Preferred) | alpha-Solanine dust is fine and electrostatic.[2] Surgical masks provide zero protection against inhalation of toxic particulates. |
| Hand Protection | Double Nitrile (0.11 mm min) | Solid: Prevents micro-exposure. Solution (DMSO): DMSO permeates nitrile in <5 mins. Double gloving provides a "sacrificial" outer layer to be stripped immediately upon contact. |
| Eye Protection | Unvented Chemical Goggles | Safety glasses with side shields are inadequate for powders that can drift around lenses or liquids that can splash. |
| Body Protection | Lab Coat + Tyvek Sleeves | Cotton lab coats are porous. Tyvek sleeves protect the wrist gap—the most common site of exposure during pipetting. |
Operational Workflows
Protocol: Safe Weighing & Solubilization
This procedure minimizes the risk of generating aerosolized dust, the primary route of acute exposure.[2]
-
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Weighing Station. Never weigh on an open bench.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. alpha-Solanine powder is prone to static charge, which causes "jumping" and dispersal.[2]
-
The "Wet Method" (Preferred):
-
Tare the vial/tube.
-
Add the powder.
-
Immediately add the solvent (e.g., Ethanol/DMSO) to the vial before removing it from the balance area (if balance is hood-compatible) or seal tightly before transport.[2]
-
Why? Solubilizing the powder effectively "traps" it, eliminating the inhalation hazard for downstream steps.[2]
-
Emergency Response: Spill Cleanup
Scenario: You have spilled 50 mg of alpha-Solanine powder inside the fume hood.
-
Alert & Isolate: Inform nearby personnel. Do not leave the hood area.
-
PPE Upgrade: Ensure you are wearing double gloves and goggles.
-
Dry Cleanup (Do NOT sweep):
-
Decontamination:
Waste Disposal & Decontamination[2]
Disposal must comply with local environmental regulations (e.g., EPA/RCRA in the US, REACH in EU).[2]
-
Classification: alpha-Solanine is a toxic organic chemical.[2][3][4][10][11]
-
Segregation: Do not mix with oxidizers or strong acids.
-
Primary Disposal Method:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9549171, alpha-Solanine.[2] Retrieved from [Link][2]
-
Carl Roth GmbH + Co.[5][9] KG (2024). Safety Data Sheet: alpha-Solanine.[2][5] Retrieved from [Link][2]
- Friedman, M. (2006).Potato Glycoalkaloids and Metabolites: Roles in the Plant and in the Diet. Journal of Agricultural and Food Chemistry. (Context: Mechanism of membrane disruption and toxicity).
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2] (Context: Regulatory framework for PPE selection).
Sources
- 1. alpha-solanine, 20562-02-1 [thegoodscentscompany.com]
- 2. CAS 20562-02-1: α-Solanine | CymitQuimica [cymitquimica.com]
- 3. alpha-Solanine | C45H73NO15 | CID 9549171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Solanine CAS#: 20562-02-1 [m.chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. static.mercateo.com [static.mercateo.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. carlroth.com [carlroth.com]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 11. jebms.org [jebms.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
